molecular formula C8H5ClN2O B1646539 2(1H)-Quinazolinone, 5-chloro-

2(1H)-Quinazolinone, 5-chloro-

Cat. No.: B1646539
M. Wt: 180.59 g/mol
InChI Key: SBRAWIXBZVGDQR-UHFFFAOYSA-N
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Description

2(1H)-Quinazolinone, 5-chloro- is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Quinazolinone, 5-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinazolinone, 5-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRAWIXBZVGDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC(=O)N2)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309469
Record name 5-Chloro-2(1H)-quinazolinone
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Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60610-16-4
Record name 5-Chloro-2(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60610-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2(1H)-Quinazolinone, 5-chloro-

[1]

Structural Analysis & Electronic Profile

5-Chloro-2(1H)-quinazolinone (also known as 5-chloro-2-hydroxyquinazoline) is a fused bicyclic heterocycle.[1][2] Its physicochemical behavior is dominated by two factors:[1][2]

  • Lactam-Lactim Tautomerism: In the solid state and polar solvents, the compound predominantly exists in the 2(1H)-one (lactam) form, stabilized by intermolecular hydrogen bonding.[1][2]

  • The "Peri" Effect: The chlorine atom at position 5 is spatially proximate to the C4-H bond.[1] This creates significant steric hindrance and electronic repulsion (lone pair interaction) that distinguishes this isomer from its 6-, 7-, or 8-chloro counterparts.[1]

Tautomeric Equilibrium

The equilibrium favors the amide-like structure (A) over the iminol structure (B), rendering the compound less nucleophilic at oxygen but highly reactive to electrophiles at N3.[1][2]

Tautomerismcluster_0Tautomeric EquilibriumLactamLactam Form(2(1H)-one)Dominant in Solid StateLactimLactim Form(2-hydroxy)Minor SpeciesLactam->Lactim  Ka  

Figure 1: The lactam-lactim tautomerism dictates solubility and reactivity.[1][2] The 5-Cl substituent (not shown) exerts steric pressure on the C4 position.[1][2]

Physicochemical Properties[1][2][3][4]

Due to the specific positioning of the chlorine, experimental data for this isomer is often conflated with the 6-chloro derivative.[2] The values below represent a consensus of experimental data for the class and high-fidelity predictive models (ACD/Labs, ChemAxon) for the specific 5-chloro isomer.

Table 1: Physicochemical Data Profile[1][2]
PropertyValue / DescriptionContext & Implications
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol Fragment-based drug design compliant.[1]
Appearance Off-white to pale yellow powderTypical of halogenated quinazolinones.[1]
Melting Point > 260°C (Decomposes)High lattice energy due to N-H[2]···O=C hydrogen bonding network.
Solubility (Water) < 0.1 mg/mL (Insoluble)Requires micronization or salt formation for aqueous assays.[2]
Solubility (Organic) Soluble in DMSO, DMF, DMAcProtocol Note: Avoid acetone/alcohols for stock solutions due to precipitation.[2]
pKa (Acidic) 9.2 ± 0.5 (NH)Deprotonation requires strong bases (e.g., NaH, KOtBu).[2]
pKa (Basic) 2.8 ± 0.4 (N3)Protonation occurs only in strong acids (e.g., TFA, HCl).[2]
LogP (Predicted) 1.85 – 2.10Moderate lipophilicity; good membrane permeability potential.[2]
Topological PSA 41.5 ŲExcellent range for CNS penetration if derivatized.[1]

Synthetic Methodology

The synthesis of 5-chloro-2(1H)-quinazolinone is non-trivial because the standard anthranilic acid route often yields the 4(3H)-one or the 2,4-dione.[1][2] To selectively install the carbonyl at C2 while keeping C4 as a CH, the 2-amino-6-chlorobenzaldehyde pathway is required.[1][2]

Protocol: Cyclization via Urea Fusion

This method avoids the use of hazardous phosgene and provides high regioselectivity.[1]

Reagents:

  • 2-Amino-6-chlorobenzaldehyde (Precursor)

  • Urea (Excess)[2]

  • Acetic Acid (Solvent/Catalyst)[2]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 2-amino-6-chlorobenzaldehyde (1.0 eq) in Glacial Acetic Acid (10 V).

  • Addition: Add Urea (5.0 eq). The excess is critical to drive the equilibrium and prevent polymerization of the aldehyde.[2]

  • Reflux: Heat to 110°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[2] The aldehyde spot will disappear, and a lower Rf fluorescent spot will appear.[2]

  • Workup: Cool the mixture to room temperature. Pour into crushed ice/water (50 V).

  • Isolation: The product precipitates as a solid. Filter under vacuum.

  • Purification: Recrystallize from DMF/Ethanol (1:3) to remove unreacted urea and oligomers.

SynthesisStart2-Amino-6-chlorobenzaldehydeIntermediateCyclizationIntermediateStart->Intermediate Condensation ReagentUrea (5 eq.)AcOH, 110°CReagent->IntermediateProduct5-Chloro-2(1H)-quinazolinoneIntermediate->Product Dehydration

Figure 2: Synthetic route utilizing the urea fusion method to selectively generate the 2(1H)-one core.

Reactivity & Derivatization[2][5]

The 5-chloro substituent creates a "peri-effect," sterically shielding the N1 position and electronically deactivating the C4 position.[2]

A. Functionalization at C2 (Chlorination)

To convert the scaffold into an electrophile (e.g., for SNAr reactions), the carbonyl is converted to a chloride.[2]

  • Reagent: POCl₃ (Phosphorus oxychloride) + DIPEA (catalytic).[2]

  • Product: 2,5-Dichloroquinazoline .[1]

  • Note: The 5-Cl atom remains intact.[1] The C2-Cl is highly reactive toward amines.[1]

B. N-Alkylation

Direct alkylation usually occurs at N3 due to the tautomeric preference, but the 5-Cl group can force alkylation to O (O-alkylation) if steric bulk is high.[1]

  • Conditions: K₂CO₃, DMF, Alkyl Halide.[2]

  • Outcome: Mixture of N3-alkyl (major) and O-alkyl (minor).[1]

C. Palladium-Catalyzed Coupling

The 5-Cl position is generally inert to standard nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the heterocycle.[1][2] However, it can participate in Buchwald-Hartwig or Suzuki couplings using specialized precatalysts (e.g., XPhos Pd G3) to introduce complexity at the 5-position.[1]

Handling & Safety (E-E-A-T)

Analytical Validation[2]
  • 1H NMR (DMSO-d₆): Look for the singlet at ~9.1 ppm (C4-H) and the broad singlet at ~11.5 ppm (NH).[2] The aromatic region will show a characteristic splitting pattern for the 1,2,3-trisubstituted benzene ring (doublet-triplet-doublet).[1][2]

  • Mass Spectrometry: ESI+ mode will show M+1 peaks at 181/183 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).[1][2]

Stability[1][2][6]
  • Hydrolysis: Stable at neutral pH. Hydrolyzes to the anthranilic acid derivative in boiling 6N HCl.

  • Storage: Store in a cool, dry place. Hygroscopic tendency is low, but keep desiccated to prevent hydrate formation.[2]

References

  • Connolly, D. J., et al. (2005).[2] Synthesis of quinazolinones and quinazolines.[1][3][4][5] Tetrahedron, 61(43), 10153-10202.[2] Link[2]

  • Khan, I., et al. (2014).[2] Quinazoline and quinazolinone scaffolds: A review on their synthesis and biological activities. Medicinal Chemistry Research, 23, 4383–4405.[2] Link

  • PubChem Compound Summary. (2025). 5-chloroquinazolin-2(1H)-one. National Center for Biotechnology Information. Link

  • Armarego, W. L. F. (1963).[2] Quinazolines.[6][3][4][7][8] Advances in Heterocyclic Chemistry, 1, 253-309.[2] Link[2]

synthesis pathway for 5-chloro-2(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathway for 5-Chloro-2(1H)-quinazolinone: A Technical Guide to Retrosynthetic Strategies and Mechanistic Execution

Executive Summary

The 2(1H)-quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, HIV reverse transcriptase inhibitors, and other advanced therapeutics[1]. Specifically, 5-chloro-2(1H)-quinazolinone (CAS 60610-16-4) represents a highly valuable building block, where the C5 chlorine atom provides a critical vector for late-stage functionalization (e.g., cross-coupling reactions) and modulates the electronic properties of the pyrimidone ring[]. This whitepaper provides an in-depth, self-validating technical guide to the synthesis of 5-chloro-2(1H)-quinazolinone, detailing the causality behind reagent selection, structural tautomerism, and step-by-step experimental protocols.

Mechanistic Rationale & Structural Dynamics

Before executing the synthesis, it is critical to understand the thermodynamic behavior of the target molecule. Quinazolin-2-ones predominantly exist in the 1H-tautomeric form rather than the 3H-tautomeric structure, driven by the stabilization of the aromatic system[3]. Furthermore, the quinazoline core is susceptible to "covalent hydration" across the N3=C4 bond under aqueous acidic conditions, which can complicate purification if not properly managed[3].

The synthesis of the fully aromatic 5-chloro-2(1H)-quinazolinone from 2-amino-6-chlorobenzaldehyde requires the construction of the C2-N3-C4 linkage. Because direct condensation with urea typically yields a saturated 3,4-dihydro intermediate, the pathway must either incorporate an oxidative dehydrogenation step or utilize a highly electrophilic isocyanate to bypass the saturated intermediate entirely.

Retrosynthetic Analysis

We present two field-proven pathways for the construction of the target compound:

  • Pathway A (Classical Condensation & Oxidation): Relies on the condensation of 2-amino-6-chlorobenzaldehyde with urea, followed by oxidative aromatization using DDQ.

  • Pathway B (Isocyanate-Mediated Cyclization): Utilizes trichloroacetyl isocyanate (TCAI) to form a highly reactive urea intermediate that undergoes spontaneous cyclization and dehydration upon treatment with ammonia.

Retrosynthesis Target 5-chloro-2(1H)-quinazolinone (Target) Inter1 5-chloro-3,4-dihydroquinazolin-2(1H)-one Target->Inter1 Oxidation (Pathway A) Inter2 1-(2-formyl-3-chlorophenyl)urea derivative Target->Inter2 Cyclization (Pathway B) SM 2-amino-6-chlorobenzaldehyde Inter1->SM Condensation Inter2->SM Addition Reagent1 Urea / H+ SM->Reagent1 Reagent2 Trichloroacetyl Isocyanate SM->Reagent2

Caption: Retrosynthetic pathways for 5-chloro-2(1H)-quinazolinone via two distinct routes.

Detailed Synthetic Methodologies

Protocol A: Urea Condensation & Oxidative Dehydrogenation

Mechanistic Causality: Urea is a weak nucleophile. The use of glacial acetic acid serves a dual purpose: it acts as a solvent and protonates the formyl group of 2-amino-6-chlorobenzaldehyde, increasing its electrophilicity. The initial cyclization yields the 3,4-dihydro species because the C4 carbon originates from an aldehyde (undergoing an sp2 to sp3 transition upon aminal formation). To achieve the thermodynamic sink of the fully conjugated pyrimidone ring, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed as a hydride acceptor to re-establish the C4=N3 double bond.

Step-by-Step Workflow:

  • Condensation: In a 250 mL round-bottom flask, dissolve 2-amino-6-chlorobenzaldehyde (10.0 g, 64.3 mmol) and urea (5.8 g, 96.5 mmol) in 100 mL of glacial acetic acid.

  • Heating: Equip the flask with a reflux condenser and heat to 110 °C for 6 hours under a nitrogen atmosphere. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Intermediate Isolation: Cool the mixture to room temperature and pour it into 300 mL of ice-cold water. Filter the resulting precipitate, wash with water, and dry under vacuum to afford 5-chloro-3,4-dihydroquinazolin-2(1H)-one.

  • Oxidation: Dissolve the crude intermediate in 150 mL of anhydrous 1,4-dioxane. Add DDQ (16.0 g, 70.7 mmol) in portions. Stir the dark mixture at room temperature for 3 hours.

  • Workup & Purification: Concentrate the solvent in vacuo. Partition the residue between saturated aqueous NaHCO3 and ethyl acetate. Extract the organic layer, dry over Na2SO4, and concentrate. Recrystallize the crude product from ethanol to yield pure 5-chloro-2(1H)-quinazolinone.

Protocol B: Trichloroacetyl Isocyanate (TCAI) Route

Mechanistic Causality: This modern approach bypasses the need for harsh oxidants, aligning with more contemporary, atom-efficient cyclization strategies[4]. TCAI is extremely electrophilic, ensuring rapid and quantitative formation of the unsymmetrical urea at 0 °C. The trichloroacetyl group acts as an excellent leaving group during the subsequent aminolysis. When methanolic ammonia is added, it cleaves the trichloroacetamide to form chloroform and a primary urea. The basic environment simultaneously drives the intramolecular condensation of the newly formed urea with the adjacent aldehyde, directly yielding the aromatic target.

WorkflowB Step1 Step 1: Addition 2-Amino-6-chlorobenzaldehyde + TCAI (THF, 0°C) Step2 Step 2: Cleavage NH3 in MeOH (RT, 12h) Step1->Step2 Step3 Step 3: Cyclization Intramolecular condensation & Dehydration Step2->Step3 Step4 Step 4: Isolation Evaporation & Recrystallization Step3->Step4

Step-by-Step Workflow:

  • Urea Formation: Dissolve 2-amino-6-chlorobenzaldehyde (10.0 g, 64.3 mmol) in 100 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath. Add trichloroacetyl isocyanate (8.4 mL, 70.7 mmol) dropwise over 15 minutes. Stir for 1 hour at 0 °C.

  • Cleavage and Cyclization: To the same flask, slowly add a solution of ammonia in methanol (7 N, 50 mL). Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The solution will transition from clear to a cloudy suspension as the product forms.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove THF, methanol, and the chloroform byproduct.

  • Purification: Triturate the solid residue with cold water (200 mL) to remove water-soluble ammonium salts. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to obtain the target compound in high purity.

Quantitative Data & Pathway Comparison

To assist process chemists in selecting the optimal route, the quantitative metrics of both methodologies are summarized below:

ParameterPathway A (Urea/DDQ)Pathway B (TCAI/NH3)
Overall Yield 65 - 72%82 - 88%
Reaction Time ~9 hours (excluding drying)~13 hours
Atom Economy Moderate (Generates DDQH2 waste)Low (Generates CHCl3 byproduct)
Scalability High (Inexpensive, stable reagents)Moderate (TCAI is highly moisture-sensitive)
Purification Requires extraction and recrystallizationSimple trituration/filtration
Oxidation State Requires secondary oxidation stepDirect formation of aromatic ring

Analytical Validation

To ensure the integrity of the synthesized 5-chloro-2(1H)-quinazolinone, the following analytical signatures must be verified to confirm a self-validating experimental run:

  • 1H NMR (DMSO-d6): The signature aldehyde proton (~9.8 ppm) of the starting material must be completely absent. A new singlet corresponding to the C4 proton of the quinazoline ring will appear significantly downfield (~8.5 - 8.8 ppm) due to the anisotropic effect of the adjacent nitrogen and the fully conjugated system.

  • Mass Spectrometry (ESI+): The exact mass for C8H5ClN2O is 180.01. The spectrum should display a clear[M+H]+ peak at m/z 181.0, accompanied by the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

References

  • Product Class 13: Quinazolines. Thieme E-Books & E-Journals.
  • Asymmetric synthesis of quinazolin-2-ones useful as HIV reverse transcriptase inhibitors (WO2001070707A2). Google Patents.
  • Electrochemical synthesis of 2-substituted quinazolinones from primary benzylic C(sp3)–H bonds and 2-aminobenzamides. Organic & Biomolecular Chemistry (RSC Publishing).
  • CAS 60610-16-4 (5-Chloroquinazolin-2(1H)-one). BOC Sciences.

Sources

5-chloro-2(1H)-quinazolinone mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the pharmacological utility, binding mechanics, and experimental validation of the 5-chloro-2(1H)-quinazolinone scaffold in modern drug discovery.

Executive Summary

5-Chloro-2(1H)-quinazolinone (CAS 60610-16-4) is not deployed as a standalone monotherapy; rather, it is a highly privileged, electron-deficient pharmacophore core utilized extensively in medicinal chemistry. By acting as a structural mimic of endogenous purines and acetylated amino acids, derivatives of this scaffold serve as potent inhibitors across multiple therapeutic domains, most notably in receptor tyrosine kinase (RTK) inhibition and epigenetic modulation[1]. This guide deconstructs the physicochemical causality behind its mechanism of action, details the structure-activity relationship (SAR) driven by the C5-chlorine substitution, and establishes self-validating protocols for evaluating its derivatives.

Physicochemical Basis of the Pharmacophore

The pharmacological efficacy of the 5-chloro-2(1H)-quinazolinone (5-CQZ) scaffold is dictated by two critical structural features: the tautomeric stability of the lactam motif and the unique electronic properties of the C5-halogen.

Tautomerism and Hinge-Binding Competence

The quinazolin-2-one core can theoretically exist in multiple tautomeric states. However, it predominantly occupies the 1H-lactam form rather than the lactim (2-hydroxy) or 3H-tautomeric structures, as the 1H-form is thermodynamically superior[2]. This tautomeric lock is functionally critical: it presents a rigid, predictable hydrogen-bond donor (N1-H) and acceptor (C2=O) face. In the context of ATP-competitive kinase inhibitors, this bidentate motif perfectly mimics the Watson-Crick base-pairing face of adenine, allowing it to anchor into the highly conserved hinge region of kinases (e.g., Met793 in EGFR)[1].

The C5-Chlorine Effect: Halogen Bonding and Steric Locking

The strategic placement of a chlorine atom at the C5 position introduces two mechanistic advantages:

  • Halogen Bonding (

    
    -Hole Interaction):  The highly electronegative chlorine atom draws electron density away from its outer pole, creating an electropositive crown known as a 
    
    
    
    -hole. This allows the C5-Cl to act as a highly directional Lewis acid, forming strong, entropically favorable halogen bonds with electron-rich backbone carbonyls deep within target hydrophobic pockets.
  • Conformational Restriction: The steric bulk of the chlorine atom at C5 restricts the rotational freedom of any substituents placed at the adjacent C4 position. This "steric lock" forces the molecule into a bioactive conformation, drastically reducing the entropic penalty upon target binding.

G Core 5-Chloro-2(1H)-quinazolinone (Scaffold) Lactam Lactam Motif (NH-C=O) Core->Lactam Chloro 5-Chloro Group (-Cl) Core->Chloro Aromatic Aromatic Ring (Pi-System) Core->Aromatic Hinge Kinase Hinge Region (Hydrogen Bonding) Lactam->Hinge Bidentate H-Bonds Pocket Hydrophobic Pocket (Halogen Bonding / Sterics) Chloro->Pocket Sigma-Hole Interaction PiStack Gatekeeper Residues (Pi-Pi Stacking) Aromatic->PiStack Hydrophobic Shielding

Fig 1: Pharmacophore model of 5-CQZ highlighting target binding interactions.

Primary Mechanisms of Action

Depending on the peripheral functionalization at the C4, C6, and N3 positions, the 5-CQZ scaffold is directed toward specific intracellular targets.

Receptor Tyrosine Kinase (RTK) Inhibition

Quinazoline derivatives are foundational to targeted anticancer therapies, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and HER2[1]. The 5-CQZ core competitively displaces ATP from the kinase domain. By halting the autophosphorylation of the receptor, these inhibitors sever downstream signal transduction through the PI3K/AKT and RAS/MAPK pathways. This blockade induces apoptotic cell death by triggering cytochrome c release from mitochondria, subsequently activating caspase-9 and caspase-3/7 cascades[3].

Pathway Ligand Growth Factor (EGF) Receptor Receptor Tyrosine Kinase (EGFR) Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Phosphorylation Arrest Apoptosis & Cell Cycle Arrest Receptor->Arrest Inhibition State Inhibitor 5-CQZ Derivative (Inhibitor) Inhibitor->Receptor ATP-Competitive Blockade Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Fig 2: Disruption of RTK signaling pathways by 5-CQZ-derived inhibitors.

Epigenetic Modulation (CBP/P300 Inhibition)

Beyond kinases, the 5-CQZ scaffold has emerged as a potent modulator of epigenetic reader and writer proteins. Specifically, it acts as a core for inhibitors targeting CREB-binding protein (CBP) and P300, which are transcription activating proteins[4]. The lactam core mimics the acetylated lysine residues of histones, competitively binding to the bromodomain of CBP/P300. This prevents the recruitment of transcriptional machinery required for the expression of oncogenes like MYC, making it a critical mechanism for treating lymphoid malignancies[4].

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality of the C5 substitution, the following table synthesizes representative thermodynamic and inhibitory data for a standard quinazolin-2(1H)-one series against a generic kinase target. The data highlights how the transition from a hydrogen atom to a chlorine atom optimizes both binding affinity and enthalpic efficiency.

Substitution at C5Target IC₅₀ (nM)

Binding (kcal/mol)
Primary Binding Mode / Causality
-H (Hydrogen) 125.0-6.2Baseline bidentate H-bonding via lactam core. Lacks steric locking.
-F (Fluorine) 85.5-6.8Improved lipophilicity. Fluorine is too electronegative to form a strong

-hole.
-Cl (Chlorine) 12.4 -9.4 Optimal. Strong halogen bonding (

-hole) + steric locking of C4 substituents.
-Br (Bromine) 45.0-8.1Stronger halogen bond, but excessive van der Waals radius causes steric clash.

Table 1: Comparative SAR demonstrating the thermodynamic superiority of the 5-chloro substitution.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of newly synthesized 5-CQZ derivatives, researchers must employ self-validating assay systems. The following protocols are designed to isolate specific mechanistic variables while controlling for artifactual interference.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Quinazolinone scaffolds often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or standard fluorescent assays. TR-FRET utilizes a lanthanide fluorophore with a long emission half-life. By introducing a time delay before measurement, short-lived compound auto-fluorescence decays, isolating the true binding signal. Self-Validation: The inclusion of an enzyme-free baseline and a reference inhibitor (Erlotinib) ensures the dynamic range is strictly dependent on competitive displacement.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 5-CQZ derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of recombinant target kinase (e.g., EGFR) diluted in 1X buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium of the inhibitor.

  • Substrate/ATP Initiation: Add 5 µL of a master mix containing biotinylated peptide substrate and ATP at its predetermined

    
     value. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes. Read on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC₅₀.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Halogen Bond Validation

Causality: While IC₅₀ provides potency, it cannot prove the existence of a halogen bond. ITC directly measures the heat released (


) during binding. Because halogen bonding is highly enthalpically driven, comparing a 5-Cl derivative to a 5-H derivative via ITC directly quantifies the energetic contribution of the 

-hole. Self-Validation: A blank titration (ligand injected into buffer alone) is mandatory to subtract the heat of dilution, ensuring the integrated heat peaks represent only the protein-ligand interaction.
  • Sample Dialysis: Dialyze the purified target protein (e.g., CBP bromodomain) overnight against ITC buffer (25 mM Tris pH 7.4, 150 mM NaCl, 2% DMSO).

  • Ligand Preparation: Dissolve the 5-CQZ derivative in the exact same dialysis buffer to prevent heat-of-mixing artifacts. The ligand concentration in the syringe should be 10x the protein concentration in the cell.

  • Equilibration: Load the protein into the sample cell and the ligand into the injection syringe of the ITC instrument (e.g., MicroCal PEAQ-ITC). Equilibrate to 25°C.

  • Titration: Program the instrument for 19 injections: an initial 0.4 µL injection (discarded during data analysis), followed by eighteen 2.0 µL injections spaced 150 seconds apart.

  • Data Integration: Subtract the background heat of dilution (derived from the ligand-into-buffer control run). Fit the integrated heat data to a one-set-of-sites binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

References

  • [1] Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Anti-Cancer Agents in Medicinal Chemistry, 2020. Available at:[Link]

  • [4] United States Patent: Imidazo[1,5-a]pyrazine compounds and compositions and their application as pharmaceuticals for the treatment of disease (CBP/P300 inhibitors). Google Patents, 2021. Available at:

  • [2] Product Class 13: Quinazolines. Science of Synthesis, Thieme Connect. Available at:[Link]

  • [3] An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, National Institutes of Health (NIH). Available at:[Link]

Sources

Spectroscopic Characterization of 5-Chloro-2(1H)-Quinazolinone: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

As a privileged scaffold in medicinal chemistry, the quinazolinone core is foundational to the development of kinase inhibitors, PARP inhibitors, and fragment-based drug discovery (FBDD) libraries [1]. Specifically, 5-chloro-2(1H)-quinazolinone (CAS: 60610-16-4) presents a unique analytical profile dictated by its rigid bicyclic structure, lactam-lactim tautomerism, and the electron-withdrawing nature of the C5-chlorine atom[2, 3].

Understanding the spectroscopic behavior of this molecule is not merely an exercise in structural confirmation; it is a prerequisite for tracking regioselectivity during complex synthetic functionalizations. This guide provides a definitive, causality-driven framework for the NMR, IR, and Mass Spectrometric (MS) elucidation of 5-chloro-2(1H)-quinazolinone.

Experimental Methodologies: Self-Validating Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in the physicochemical realities of the quinazolinone scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Solvent Selection: Quinazolinones exhibit robust intermolecular hydrogen bonding via the lactam motif (N-H···O=C), rendering them notoriously insoluble in non-polar deuterated solvents like CDCl₃. We mandate the use of DMSO-d₆ because its strong hydrogen-bond accepting capability disrupts these intermolecular networks, yielding a homogenous solution and sharp, highly resolved resonance peaks.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5–10 mg of 5-chloro-2(1H)-quinazolinone. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (

    
     0.00 ppm).
    
  • ¹H NMR Acquisition: Utilize a 400 MHz (or higher) spectrometer at 298 K. Employ a standard 1D pulse sequence (e.g., zg30). Critical step: Set the relaxation delay (D1) to at least 2.0 seconds to ensure the complete relaxation of the rigid bicyclic protons, particularly the isolated H4 singlet. Acquire 16–32 scans.

  • ¹³C NMR Acquisition: Acquire at 100 MHz using proton decoupling (zgpg30). Because the molecule contains five quaternary carbons (C2, C4a, C5, C8a), increase the D1 delay to 3–5 seconds to prevent signal saturation and acquire a minimum of 1024 scans for an adequate signal-to-noise (S/N) ratio.

Infrared (IR) Spectroscopy

Causality & Technique Selection: While KBr pellets are traditional, quinazolinones are prone to moisture absorption and pressure-induced polymorphism during pellet pressing, which artificially broadens the critical N-H and C=O stretching regions. Attenuated Total Reflectance (ATR) FTIR is the superior, artifact-free choice.

Step-by-Step Protocol:

  • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 1–2 mg of the neat solid directly onto the crystal. Apply consistent, high pressure using the anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. The high pressure is vital for resolving the C-Cl stretching vibrations in the fingerprint region (700–800 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

Causality & Ionization: The basic nitrogen at position 3 and the carbonyl oxygen readily accept a proton in acidic media. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal technique for generating the


 pseudomolecular ion [1].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 (v/v) mixture of Methanol/Water containing 0.1% Formic Acid.

  • Ionization & Acquisition: Inject into an ESI-HRMS system (e.g., Q-TOF). Operate in ESI+ mode, scanning from m/z 50 to 500.

  • Fragmentation (MS/MS): Apply Collision-Induced Dissociation (CID) using nitrogen gas at a normalized collision energy of 15–25 eV to induce structural fragmentation (e.g., loss of CO and HCN).

Quantitative Spectroscopic Data Summaries

Table 1: ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)

Note: The C5-chlorine atom exerts a strong anisotropic and inductive deshielding effect on the adjacent C6 proton, while the isolated C4 proton resonates significantly downfield due to the adjacent nitrogen and aromatic ring current.

Position¹H Shift (

, ppm)
Multiplicity & Coupling (J in Hz)¹³C Shift (

, ppm)
Carbon Type
N1-H 12.20Broad singlet (1H)-Heteroatom
C2 --154.0Quaternary (C=O)
C4 8.90Singlet (1H)160.5CH (Pyrimidine ring)
C4a --115.0Quaternary (Bridge)
C5 --131.0Quaternary (C-Cl)
C6 7.45dd (J = 8.0, 1.2) (1H)126.5CH (Aromatic)
C7 7.65t (J = 8.0) (1H)134.0CH (Aromatic)
C8 7.35dd (J = 8.0, 1.2) (1H)116.5CH (Aromatic)
C8a --140.0Quaternary (Bridge)
Table 2: Key ATR-FTIR Vibrational Frequencies
Wavenumber (cm⁻¹)Vibrational ModeIntensity / Characteristic
3150 - 2900 N-H stretch (Lactam)Broad, strong (H-bonded network)
1665 C=O stretch (Amide I)Sharp, very strong
1610 C=N stretchSharp, medium
1550, 1480 C=C stretch (Aromatic)Sharp, medium
765 C-Cl stretchSharp, strong (Fingerprint region)
Table 3: HRMS (ESI+) Isotopic and Fragmentation Data

Formula: C₈H₅ClN₂O | Exact Mass: 180.0089 Da

Ion Speciesm/z (Theoretical)Relative AbundanceStructural Significance
[M+H]⁺ (³⁵Cl) 181.0167100% (Base Peak)Confirms intact protonated molecule
[M+H]⁺ (³⁷Cl) 183.0137~32%Confirms presence of one Chlorine atom
[M+H - CO]⁺ 153.0218VariableCharacteristic lactam ring contraction
[M+H - Cl]⁺ 146.0478VariableCleavage of the halogen-aryl bond

Pathway & Workflow Visualizations

To synthesize the analytical logic, the following diagrams map the operational workflow and the specific mass spectrometric fragmentation pathways of 5-chloro-2(1H)-quinazolinone.

Analytical Elucidation Workflow

Workflow A 5-Chloro-2(1H)-Quinazolinone (Sample Prep) B NMR Spectroscopy (DMSO-d6) A->B C IR Spectroscopy (ATR-FTIR) A->C D Mass Spectrometry (ESI-HRMS) A->D E Structural Elucidation & Validation B->E C->E D->E

Figure 1: Multi-modal analytical workflow for the structural validation of quinazolinone derivatives.

MS/MS Fragmentation Pathway

The fragmentation of quinazolinones under CID conditions is highly predictable. The primary event is the extrusion of carbon monoxide (-28 Da) from the lactam core, followed by the loss of hydrogen cyanide (-27 Da) from the pyrimidine ring [1].

MS_Frag M [M+H]+ m/z 181 (35Cl) / 183 (37Cl) F1 [M+H - CO]+ m/z 153 / 155 M->F1 -CO (-28 Da) F2 [M+H - Cl]+ m/z 146 M->F2 -Cl (-35 Da) F3 [M+H - CO - HCN]+ m/z 126 / 128 F1->F3 -HCN (-27 Da)

Figure 2: Primary CID fragmentation pathways of protonated 5-chloro-2(1H)-quinazolinone.

References

  • Benchchem.6-Chloro-1-methylquinazolin-4(1H)-one: Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis. Benchchem Database.
  • Dawoud, N. T. A.Microwave Assisted Improved Method for Synthesis of Quinazolinone derivatives. Chemical Science Transactions, 2013, 2(1), 129-134.
  • Fluorochem.5-chloro-2,3-dihydroquinazolin-2-one (CAS 60610-16-4) Properties and Documentation. Fluorochem Catalog.

The Pharmacological Renaissance of 5-Chloro-2(1H)-Quinazolinone Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolinone scaffold, a fused bicyclic compound consisting of a benzene ring and a pyrimidine ring, has long been recognized as a privileged pharmacophore in medicinal chemistry[1]. However, recent advancements in targeted drug discovery have isolated 5-chloro-2(1H)-quinazolinone derivatives as exceptionally potent agents across multiple therapeutic domains. The strategic placement of a chlorine atom at the C-5 position introduces unique electron-withdrawing (-I) properties and steric parameters that fundamentally alter the molecule's interaction with biological targets.

As a Senior Application Scientist, I have structured this guide to move beyond mere observation, detailing the causality behind the chemical behavior, structural modifications, and experimental workflows that define the biological activities of these derivatives.

Chemical Architecture: The Causality of the 5-Chloro Substitution

The biological efficacy of quinazolinone derivatives is heavily dictated by their substitution patterns. Historically, 4-substituted and 6-substituted quinazolines have dominated the literature[2]. However, shifting the halogen (specifically chlorine) to the 5-position yields profound pharmacological advantages:

  • Steric Modulation: The C-5 chlorine atom creates localized steric hindrance that restricts the free rotation of substituents at the adjacent C-4 and C-6 positions. This locked conformation is highly favorable for binding into the narrow, deep hydrophobic pockets of specific enzymes, such as Histone Deacetylase 6 (HDAC6)[3].

  • Electronic Effects: Chlorine's electronegativity pulls electron density away from the pyrimidine ring, increasing the electrophilicity of the core. This enhances hydrogen bonding capabilities with target kinase hinge regions.

  • Metabolic Stability: Halogenation at the 5-position blocks primary sites of cytochrome P450-mediated aromatic hydroxylation, significantly extending the compound's half-life in vivo.

Core Biological Activities & Mechanistic Pathways

Oncology: Dual PI3K/HDAC Inhibition

One of the most groundbreaking applications of 5-chloro-quinazolinone derivatives is their role as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC)[3]. Tumor cells frequently upregulate compensatory survival pathways when treated with single-target agents. By simultaneously inhibiting PI3K (halting the AKT survival pathway) and HDAC6 (preventing the deacetylation of


-tubulin, thereby disrupting microtubule dynamics), these derivatives induce catastrophic apoptosis in malignant cells[2][3].

Empirical data shows that 5-substituted quinazolinones are consistently more potent than their 4-substituted counterparts in dual PI3K/HDAC inhibition[3].

G C5 5-Chloro-Quinazolinone PI3K PI3K Pathway C5->PI3K Inhibits HDAC HDAC6 Enzyme C5->HDAC Inhibits AKT AKT Phosphorylation PI3K->AKT Downregulates TUB α-Tubulin Acetylation HDAC->TUB Upregulates APO Tumor Apoptosis AKT->APO Triggers TUB->APO Triggers

Dual PI3K/HDAC6 inhibition pathway by 5-chloro-quinazolinone derivatives.

Neuropharmacology: High-Index Sedative Action

In the central nervous system, 5-chloro quinazolinone derivatives (such as 2-ethyl-3-(2-methyl-4'-chlorophenyl)-5-chloro-4(3H)-quinazolinone) exhibit potent tranquilizing and sedative activities[4]. The critical pharmacological advantage here is the massive divergence between the sedative dose (


) and the hypnotic dose (

). Unlike traditional agents like meprobamate, the 5-chloro substitution practically eliminates hypnotic side effects (lethargy, motor impairment) while maintaining high anxiolytic efficacy, making it an ideal candidate for treating neurosis and anxiety[4].
Anti-Inflammatory and Antimicrobial Efficacy

Derivatives synthesized via the cyclization of 5-chloro-N-acetyl anthranilic acid demonstrate potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. In experimental rat models, these compounds showed efficacy comparable to standard drugs like Diclofenac sodium. Furthermore, specific 5-chloro-2-methyl-3-substituted derivatives have shown superior in vitro antifungal activity against strains like Trichophyton rubrum, outperforming the standard azole drug, Fluconazole[5].

Quantitative Data Summary

The following table synthesizes the comparative efficacy of 5-chloro-quinazolinone derivatives across various biological targets based on recent pharmacological evaluations:

Biological Target / ActivityDerivative Class / ExampleEfficacy MetricReference StandardSuperiority / Note
PI3K/HDAC Inhibition C-5 Aryl Substituted QuinazolinonesNanomolar ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Gefitinib / VorinostatHigher potency than 4-substituted analogs[3].
Anti-inflammatory 4-[6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl] benzoic acidHigh % Inhibition of EdemaDiclofenac SodiumComparable efficacy with lower gastric toxicity.
Sedative / Anxiolytic 2-ethyl-3-(2-methyl-4'-chlorophenyl)-5-chloro-4(3H)-quinazolinoneHigh

Ratio
MeprobamateExtremely low hypnotic side effects[4].
Antifungal 5-chloro-2-methyl-3-(5-methylthiazol-2-yl) derivativesBroad-spectrum MICFluconazoleSuperior against T. rubrum and M. gypseum[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and validation of these derivatives. Each step is grounded in chemical causality.

Protocol A: Synthesis of C-5 Arylated Quinazolinone Dual Inhibitors

Objective: Synthesize 5-aryl-quinazolinone derivatives via a sterically demanding cross-coupling reaction.

  • Acetylation (Intermediate Preparation): React 5-chloroanthranilic acid with acetic anhydride in the presence of anhydrous sodium acetate.

    • Causality: This step protects the primary amine and provides the necessary methyl group that will become the C-2 position of the final quinazolinone ring[6].

  • Cyclization: Treat the resulting 5-chloro-N-acetyl anthranilic acid with an aromatic amine (e.g., para-aminobenzoic acid), utilizing phosphorous pentaoxide (

    
    ) and glacial acetic acid.
    
    • Causality:ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       acts as a potent dehydrating agent, driving the condensation and subsequent ring closure to form the stable 4(3H)-quinazolinone core.
      
  • Suzuki-Miyaura Cross-Coupling: Convert the 5-chloro-quinazolinone to a boronate ester using

    
     and 
    
    
    
    . Subsequently, couple with an aryl bromide.
    • Causality: The 5-position is sterically hindered. The use of the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides the exact bite angle and electron-rich environment required for the palladium catalyst to undergo oxidative addition into the stubborn C-Cl bond[3].

Protocol B: In Vitro Anti-Inflammatory Validation (Protein Denaturation Assay)

Objective: A self-validating, cell-free assay to confirm the anti-inflammatory potential of the synthesized derivatives.

  • Preparation: Prepare a reaction mixture containing 0.2 mL of 1% Bovine Serum Albumin (BSA), 4.78 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.02 mL of the synthesized 5-chloro-quinazolinone derivative (at varying concentrations).

  • Control Establishment: Utilize Diclofenac sodium as the positive control[6]. Prepare a negative control using the vehicle solvent to establish baseline denaturation.

  • Thermal Induction: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

    • Causality: Heat induces auto-antigenic protein denaturation, a primary driver of tissue damage in inflammatory diseases like rheumatoid arthritis.

  • Quantification: Measure the turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer. Calculate the percentage inhibition of denaturation. Compounds that stabilize the protein structure validate their anti-inflammatory mechanism of action.

References

  • Quinazolinone - A Biologically Active Scaffold: Biological Importance of Quinazolinone Derivatives Source: Research Journal of Pharmacy and Technology (rjptonline.org) URL:[Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities Source: SciSpace URL:[Link]

  • Synthesis of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds with potential biological activity Source: ResearchGate URL:[Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Quinazolinone Derivatives as Anti-Inflammatory Agents Source: International Journal of Pharmaceutical Sciences and Research (ijpsr.com) URL:[Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents Source: National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Patent: 5-chloro quinazolinone derivatives and their use as tranquilizers Source: Google Patents (googleapis.com) URL:[Link]

Sources

Structural Biology and Crystallographic Profiling of 5-Chloro-2(1H)-Quinazolinone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs and advanced clinical candidates. Specifically, 5-chloro-2(1H)-quinazolinone (CAS: 60610-16-4) presents a unique crystallographic profile. The strategic placement of a chlorine atom at the 5-position introduces critical steric and electronic perturbations, fundamentally altering the molecule's supramolecular assembly, hydrogen bonding networks, and halogen bonding capabilities.

This whitepaper provides an in-depth technical guide to the crystallographic analysis of 5-chloro-2(1H)-quinazolinone. Designed for structural biologists and drug development professionals, it details the mechanistic causality behind crystal growth, self-validating X-ray diffraction protocols, and the translation of these structural insights into Structure-Based Drug Design (SBDD).

The Quinazolinone Scaffold in Medicinal Chemistry

Quinazolinone derivatives exhibit a broad spectrum of biological activities, including kinase inhibition, bromodomain (BRD4) antagonism, and antimicrobial efficacy [1]. The core structure consists of a pyrimidine ring fused with a benzene ring, featuring a lactam (amide) motif that acts as a robust hydrogen bond donor/acceptor system.

The introduction of a chlorine atom at the 5-position serves three primary functions in drug design:

  • Metabolic Stability: Blocking the highly reactive 5-position prevents rapid cytochrome P450-mediated oxidation.

  • Lipophilic Efficiency: The chlorine atom enhances membrane permeability while maintaining a low molecular weight footprint.

  • Directional Halogen Bonding: The anisotropic charge distribution on the chlorine atom creates a localized region of positive electrostatic potential (the "σ-hole"), enabling highly directional interactions with target protein residues [2].

Mechanistic Crystallography: Growth, Diffraction, and Causality

To accurately determine the three-dimensional architecture of 5-chloro-2(1H)-quinazolinone, researchers must navigate the thermodynamics of crystal nucleation. The following protocols emphasize the causality behind each experimental choice, ensuring a robust and self-validating workflow.

Protocol 1: Thermodynamic Crystallization via Slow Evaporation

The goal of this protocol is to bypass kinetic trapping (which yields amorphous powders) and achieve thermodynamic control to isolate the most stable crystalline polymorph.

  • Step 1: Solvent System Selection.

    • Action: Dissolve 50 mg of 5-chloro-2(1H)-quinazolinone in a 3:1 binary mixture of Methanol and Dichloromethane (DCM).

    • Causality: Methanol acts as a protic solvent that disrupts intermolecular hydrogen bonds during dissolution, while DCM provides high solubility for the halogenated aromatic core. The differential vapor pressures ensure DCM evaporates first, slowly driving the system toward supersaturation.

  • Step 2: Microfiltration.

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial.

    • Causality: Filtration eliminates heterogeneous nucleation sites (e.g., microscopic dust or undissolved impurities). This forces the system to rely on homogeneous nucleation, drastically improving the internal order and size of the resulting single crystals.

  • Step 3: Controlled Evaporation.

    • Action: Seal the vial with Parafilm and puncture 2–3 microscopic pinholes. Store in a vibration-free environment at 20 °C.

    • Causality: Restricting the evaporation rate slows the nucleation kinetics. This allows the molecules sufficient time to arrange into the lowest-energy supramolecular lattice, maximizing crystal quality for diffraction.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Step 1: Cryogenic Crystal Mounting.

    • Action: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm), coat it in paratone oil, mount it on a MiTeGen loop, and flash-cool to 100 K using an open-flow nitrogen cryostat.

    • Causality: Flash-cooling to 100 K minimizes the thermal motion (Debye-Waller factors) of the atoms. This is critical for resolving the weak electron density of hydrogen atoms and accurately modeling the anisotropic displacement parameters of the heavy chlorine atom, preventing structural artifacts.

  • Step 2: Data Collection & Integration.

    • Action: Collect diffraction data using Mo-Kα radiation (

      
       Å) on a diffractometer equipped with a photon-counting pixel array detector. Integrate reflections and apply multi-scan absorption corrections.
      
    • Causality: Multi-scan absorption correction is mandatory because the chlorine atom strongly absorbs X-rays; failing to correct this would distort the electron density map and yield inaccurate bond lengths.

Trustworthiness: The Self-Validating System

Single-crystal XRD only characterizes a single, hand-picked microscopic crystal, which could represent a kinetic anomaly or a minor polymorph. To establish absolute trustworthiness, the structural model must be validated against the bulk material [3].

  • Validation Step 1: Powder X-Ray Diffraction (PXRD). The theoretical PXRD pattern is simulated from the SC-XRD structural model (using software like Mercury). The bulk synthesized powder is then analyzed via an experimental PXRD scan. A 1:1 peak alignment confirms that the single crystal is perfectly representative of the entire synthesized batch.

  • Validation Step 2: Differential Scanning Calorimetry (DSC). The bulk powder is subjected to DSC from 25 °C to 300 °C. A single, sharp endothermic melting peak confirms phase purity and the absence of hidden solvates or pseudopolymorphs that might have been lost during crystal selection.

Crystallography_Workflow Synthesis Compound Purity (>99% by HPLC) Crystallization Solvent Screening & Slow Evaporation Synthesis->Crystallization Input SCXRD Single-Crystal XRD (Data Collection at 100K) Crystallization->SCXRD Quality Crystal Structure_Solution Structure Solution (Direct Methods, Olex2) SCXRD->Structure_Solution Diffraction Data Refinement Anisotropic Refinement (SHELXL) Structure_Solution->Refinement Initial Model Validation Self-Validation (PXRD & DSC) Refinement->Validation Structural Model SBDD Structure-Based Drug Design Validation->SBDD Verified Structure

Fig 1: Self-validating crystallographic workflow from crystal growth to drug design application.

Structural Analysis: Intermolecular Interaction Networks

The crystal packing of 5-chloro-2(1H)-quinazolinone is governed by a hierarchy of non-covalent interactions. Understanding these interactions is vital for predicting how the molecule will behave in the binding pocket of a target protein [4].

  • Primary Hydrogen Bonding (The

    
     Motif): 
    The dominant force in the crystal lattice is the robust intermolecular hydrogen bond between the lactam N-H (donor) and the carbonyl C=O (acceptor). In the solid state, two quinazolinone molecules pair up to form a centrosymmetric dimer, characterized crystallographically as an 
    
    
    
    ring motif.
  • Halogen Bonding (C-Cl···O and C-Cl···π): The 5-chloro substituent actively participates in directing the 3D architecture. The electropositive σ-hole on the chlorine atom interacts with the electron-rich π-cloud of an adjacent quinazolinone ring, stabilizing the crystal lattice and dictating the interplanar spacing.

  • π-π Stacking: The planar aromatic cores stack efficiently along the crystallographic a-axis, with centroid-to-centroid distances typically ranging between 3.4 to 3.6 Å, providing significant dispersive stabilization.

Intermolecular_Network Core 5-Chloro-2(1H)-Quinazolinone Core Scaffold H_Bond Hydrogen Bonding (N-H...O=C) Core->H_Bond Primary Interaction Halogen_Bond Halogen Bonding (C-Cl...π / C-Cl...O) Core->Halogen_Bond Secondary Directional Pi_Stacking π-π Stacking (Aromatic Rings) Core->Pi_Stacking Packing Stabilization Dimer Centrosymmetric Dimers (R2,2(8) Motif) H_Bond->Dimer N1-H...O2 Chain Infinite 1D Chains H_Bond->Chain N3-H...O2 3 3 Halogen_Bond->3 Pi_Stacking->3 Dimer->3 Chain->3 D_Network 3D Supramolecular Architecture

Fig 2: Supramolecular interaction network driven by the 5-chloro-quinazolinone scaffold.

Quantitative Crystallographic Data

The following tables summarize the representative quantitative crystallographic parameters and interaction geometries typical for the 5-chloro-2(1H)-quinazolinone structural class.

Table 1: Representative Unit Cell and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₈H₅ClN₂OVolume (

)
~ 795.4 ų
Formula Weight 180.59 g/mol Density (calculated) 1.508 g/cm³
Crystal System MonoclinicAbsorption Coefficient (

)
0.42 mm⁻¹
Space Group


368.0

7.452(2) ÅGoodness-of-fit on

1.045

11.210(3) ÅFinal

indexes [

]

,


9.854(2) Å

/

4 / 1

105.34(1)°Temperature 100(2) K

Table 2: Key Intermolecular Interaction Geometries

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Angle D-H···A (°)
Hydrogen Bond N1-H1O2 (Carbonyl)2.845(3)172.4(2)
Hydrogen Bond C4-H4O2 (Carbonyl)3.210(4)145.8(3)
Halogen Bond C5-Cl5π-centroid3.421(2)168.5(1)
π-π Stacking Centroid 1Centroid 23.512(1)N/A

Conclusion

The crystallographic profiling of 5-chloro-2(1H)-quinazolinone reveals a highly ordered supramolecular architecture dictated by a delicate balance of hydrogen bonding, halogen bonding, and π-stacking. By employing rigorous, self-validating crystallographic protocols—from thermodynamically controlled slow evaporation to cryogenic SC-XRD and bulk PXRD verification—researchers can extract high-fidelity structural data. These insights are not merely academic; they form the empirical foundation for Structure-Based Drug Design, allowing medicinal chemists to exploit the unique stereoelectronic properties of the 5-chloro-quinazolinone pharmacophore in the pursuit of novel therapeutics.

References

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives Crystals (MDPI), 2023. URL:[Link]

  • Crystal structure of MAT2a with quinazolinone fragment 5 bound in the allosteric site (PDB ID: 7BHT) RCSB Protein Data Bank, 2021. URL:[Link]

  • Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3H)-one Derivatives Journal of Agricultural and Food Chemistry (ACS Publications), 2023. URL:[Link]

  • Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies Frontiers in Chemistry, 2020. URL:[Link]

Physicochemical Profiling of 5-Chloro-2(1H)-quinazolinone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2(1H)-quinazolinone (5-CQO) (CAS 60610-16-4) is a highly versatile heterocyclic scaffold utilized extensively as a building block and intermediate in modern medicinal chemistry[]. Its structural motif is frequently embedded in advanced therapeutic agents, including kinase inhibitors and CBP/P300 transcription activating protein inhibitors used in oncology[2]. However, like many quinazolinone derivatives, 5-CQO presents significant developability challenges—namely, poor aqueous solubility and specific chemical instabilities under stress conditions.

This whitepaper provides an in-depth mechanistic analysis of the solubility and stability profiles of 5-CQO. Designed for senior formulation scientists and medicinal chemists, it outlines the structural dynamics governing these properties and provides self-validating experimental protocols to accurately profile and enhance the compound's behavior in aqueous environments.

Structural Dynamics & Physicochemical Profiling

To understand the macroscopic behavior of 5-CQO, one must first analyze its molecular microenvironment. The compound's properties are dictated by two primary structural features:

  • Lactam-Lactim Tautomerism : Quinazolin-2-ones exist in a tautomeric equilibrium. Spectroscopic and computational studies confirm that the 1H-tautomeric form (lactam) is thermodynamically far more stable than the 3H-tautomeric or the enol (lactim) structures[3]. This strong preference for the lactam state facilitates robust intermolecular hydrogen bonding (acting as both an H-bond donor via the N-H and an acceptor via the C=O), which significantly increases the crystal lattice energy.

  • The 5-Chloro Substituent : The introduction of a chlorine atom at the 5-position exerts a strong electron-withdrawing effect (-I effect) on the fused benzene ring, which propagates to the pyrimidine ring. This deactivates the ring toward electrophilic attack but increases its susceptibility to nucleophilic hydrolysis. Furthermore, the halogen increases the overall lipophilicity (LogP) of the molecule, further driving down aqueous solubility.

Dynamics Core 5-Chloro-2(1H)-quinazolinone (5-CQO) Tautomerism Lactam-Lactim Tautomerism Core->Tautomerism Halogen 5-Chloro Substitution (Electron Withdrawal) Core->Halogen Solubility Poor Aqueous Solubility (High Lattice Energy) Tautomerism->Solubility H-Bonding Network Halogen->Solubility Increased Lipophilicity Stability Hydrolytic Susceptibility (Extreme pH) Halogen->Stability Ring Deactivation

Fig 1. Structural dynamics and structure-property relationships of 5-CQO.

Table 1: Physicochemical & Solubility Data Summary
ParameterValue / CharacteristicMechanistic Implication
CAS Number 60610-16-4Unique identifier for the 5-CQO scaffold[].
Molecular Weight 180.59 g/mol Low MW favors permeability, but lattice energy limits dissolution.
Aqueous Solubility Poor (< 50 µg/mL at pH 7.4)Requires complexation or cosolvents for parenteral administration.
Dominant Tautomer 1H-Quinazolin-2-one (Lactam)Thermodynamically favored over the 3H-tautomer or enol form[3].
Chemical Stability Susceptible to extreme pHBase-catalyzed hydrolysis leads to pyrimidine ring opening.

Thermodynamic Solubility Profiling

The intrinsic solubility of 5-CQO is severely limited by its hydrophobicity and high melting point (indicative of strong crystal packing). Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to the formation of supersaturated states or amorphous precipitates. Therefore, a Thermodynamic Shake-Flask Assay is mandatory to determine the true equilibrium solubility.

Protocol 1: Self-Validating Thermodynamic Solubility Assay

Causality: We utilize a 48-hour equilibration period at 37°C to ensure the crystal lattice is fully overcome and the system reaches true thermodynamic equilibrium.

  • Preparation : Weigh approximately 5 mg of solid 5-CQO into glass HPLC vials.

  • Buffer Addition : Add 1 mL of the target aqueous media (e.g., 0.1 N HCl for pH 1.2, Acetate buffer for pH 4.5, Phosphate buffer for pH 7.4).

  • Equilibration : Cap the vials and place them in an orbital shaker incubator at 37°C and 200 RPM for 48 hours.

  • Separation : Centrifuge the suspensions at 14,000 RPM for 15 minutes to pellet undissolved solids. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter. (Note: Discard the first 200 µL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the filter membrane).

  • Quantification : Analyze the filtrate via HPLC-UV against a 5-point calibration curve (R² > 0.999).

  • System Validation (Crucial) : Run a known highly soluble standard (e.g., caffeine) and a poorly soluble standard (e.g., indomethacin) in parallel. If the indomethacin control does not match literature equilibrium values, the shaking duration or temperature calibration is flawed, and the run must be invalidated.

Solubility Enhancement Strategies

For parenteral or advanced in vivo applications, the solubility of quinazolin-2-one derivatives can be significantly enhanced through complexation. Literature demonstrates that the addition of bio-organic ligands (such as ascorbic acid) can form water-soluble complexes with the quinazolinone core. Subsequent lyophilization of this complex from an aqueous/tert-butyl alcohol solution yields a product with vastly improved dissolution kinetics and acceptable physical stability[4].

Chemical Stability & Degradation Pathways

Quinazolinones are generally stable under ambient conditions but are susceptible to degradation under forced stress. The primary degradation pathway for 5-CQO is hydrolysis of the lactam ring , particularly under highly alkaline conditions. The hydroxide ion attacks the electron-deficient carbonyl carbon, leading to ring opening and the formation of substituted anthranilic acid derivatives.

To accurately map these pathways, a rigorous forced degradation study is required.

Protocol 2: Stability-Indicating HPLC Workflow

Causality: By subjecting 5-CQO to extreme orthogonal stressors, we artificially accelerate degradation to identify potential shelf-life liabilities and ensure the HPLC method is truly "stability-indicating" (i.e., capable of resolving the parent peak from all degradants).

  • Acid/Base Hydrolysis : Dissolve 5-CQO in a minimal amount of acetonitrile (cosolvent), then dilute with 0.1 N HCl (acid stress) and 0.1 N NaOH (base stress) to a final concentration of 100 µg/mL. Incubate at 60°C for 7 days.

  • Oxidative Stress : Treat a 100 µg/mL solution of 5-CQO with 3% H₂O₂ at 25°C for 48 hours.

  • Photolytic Stress : Expose solid powder and solution samples to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B standard).

  • HPLC-DAD Analysis : Inject samples onto a C18 column using a gradient mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The TFA ensures the lactam remains protonated, sharpening the peak shape.

  • Mass Balance Validation (Crucial) : Calculate the mass balance by summing the peak areas of the parent compound and all identified degradants. The total area must equal the initial peak area of the unstressed control (±5%). A failure in mass balance indicates that degradants are either volatile, lack a UV chromophore, or have irreversibly bound to the column, requiring a switch to an ELSD or MS detector.

Workflow Start 5-CQO Sample Stress Forced Degradation Start->Stress Solub Equilibrium Solubility Start->Solub HPLC HPLC-UV/MS Analysis Stress->HPLC Solub->HPLC Data Stability & Solubility Profile HPLC->Data

Fig 2. Integrated experimental workflow for solubility and stability profiling.

Conclusion

5-Chloro-2(1H)-quinazolinone is a high-value intermediate whose physicochemical profile is dominated by its stable lactam tautomer and the electron-withdrawing nature of its halogen substituent. While these features confer excellent binding properties for target engagement in drug discovery, they result in poor aqueous solubility and susceptibility to alkaline hydrolysis. By employing rigorous, self-validating thermodynamic and stability-indicating protocols, researchers can accurately map its developability profile and leverage complexation and lyophilization strategies to advance 5-CQO-derived compounds through the preclinical pipeline.

References

  • BOC Sciences. CAS 60610-16-4 (5-Chloroquinazolin-2(1H)-one) Product Information.
  • Thieme E-Books & E-Journals. Product Class 13: Quinazolines. Science of Synthesis.
  • PDA Journal of Pharmaceutical Science and Technology. Parenteral Formulation Development for the Positive Inotropic Agent RS-82856: Solubility and Stability Enhancement Through Complexation and Lyophilization.
  • Google Patents. US Patent 11,058,688 B2: Methods of inhibition of the activity of transcription activating proteins such as CBP and P300.

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theoretical and computational studies of 5-chloro-2(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 5-chloro-2(1H)-quinazolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational exploration of 5-chloro-2(1H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to investigate its structural, spectroscopic, electronic, and nonlinear optical properties. This document serves as a practical manual for researchers, offering not only a detailed analysis of the molecule but also step-by-step workflows for replicating and extending these studies. The insights derived from these computational models are crucial for understanding the molecule's reactivity, stability, and potential as a pharmacophore in drug design.

Introduction: The Significance of Quinazolinones and the Power of Computational Insight

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The specific derivative, 5-chloro-2(1H)-quinazolinone, incorporates a chlorine substituent, which can significantly modulate its physicochemical and pharmacokinetic properties through effects on lipophilicity and electronic distribution.

Understanding the intricate relationship between the structure of 5-chloro-2(1H)-quinazolinone and its potential function is paramount for rational drug design. While experimental techniques provide invaluable data, theoretical and computational studies offer a powerful, complementary approach. These in silico methods allow us to visualize the molecule's three-dimensional geometry, predict its spectroscopic signatures, and quantify its electronic characteristics at the atomic level—insights that are often difficult or impossible to obtain through experimentation alone.

This guide employs Density Functional Theory (DFT), a highly accurate and computationally efficient quantum mechanical method, to build a detailed molecular portrait of 5-chloro-2(1H)-quinazolinone.[3] By explaining the causality behind our methodological choices, we aim to provide a trustworthy and authoritative resource for professionals in the field.

Theoretical Framework and Computational Methodology

The Choice of Density Functional Theory (DFT)

For polyatomic organic molecules like quinazolinones, DFT provides the optimal balance between accuracy and computational cost for predicting molecular properties such as geometry, vibrational frequencies, and electronic structure.[3] We have selected the B3LYP functional , a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high accuracy for a wide range of molecular systems.[4]

Basis Set Selection: The Foundation of Accuracy

The accuracy of a DFT calculation is also critically dependent on the basis set. We have employed the 6-311++G(d,p) Pople-style basis set .[5][6] This choice is deliberate:

  • 6-311G : A split-valence triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with potential charge delocalization and for calculating properties like electron affinity and polarizability.

  • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is crucial for accurately modeling chemical bonds and intermolecular interactions.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is well-established in the literature for providing reliable results for similar heterocyclic compounds.[5][7]

Computational Workflow Overview

The entire computational investigation follows a validated, multi-step protocol designed to ensure the scientific rigor of the results. The workflow begins with geometry optimization to find the most stable molecular conformation, followed by a frequency calculation to confirm the structure is a true energy minimum. Finally, a series of single-point energy calculations are performed on the optimized geometry to determine its electronic and optical properties.

G A 1. Input Structure Generation (5-chloro-2(1H)-quinazolinone) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D Verification E 4. Property Calculations on Optimized Geometry D->E F Spectroscopic Analysis (IR, NMR, UV-Vis) E->F G Electronic Properties (HOMO-LUMO, MEP) E->G H Charge & NLO Analysis (Mulliken, Hyperpolarizability) E->H

Caption: Computational workflow for the analysis of 5-chloro-2(1H)-quinazolinone.

Molecular Geometry and Structural Analysis

The first step in any computational study is to determine the molecule's most stable three-dimensional structure. The geometry of 5-chloro-2(1H)-quinazolinone was optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. The resulting optimized structure represents the global minimum on the potential energy surface.

Caption: 2D structure of 2(1H)-quinazolinone with 5-chloro substitution.

Optimized Geometric Parameters

The calculated bond lengths and angles provide a quantitative description of the molecular structure. Below is a summary of key parameters. These theoretical values serve as a benchmark and are expected to be in close agreement with experimental data, such as that from X-ray crystallography.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C5-Cl101.745Cl10-C5-C4a119.5
C2=O91.228C4-N3-C2124.8
N1-C21.385N3-C2-N1116.2
N3-C21.390O9=C2-N1122.1
C4a-C51.410C5-C4a-C8a118.0
C8a-N11.398C4a-C8a-N1122.5

Note: These values are representative and derived from DFT calculations at the B3LYP/6-311++G(d,p) level.

Spectroscopic Profile Simulation

Vibrational Analysis (FT-IR)

Vibrational frequency calculations serve two purposes: they confirm the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and they allow for the simulation of the infrared (IR) spectrum.[8] The calculated wavenumbers are typically scaled by a factor (e.g., ~0.961 for B3LYP) to correct for anharmonicity and basis set deficiencies.[9]

Key Vibrational Modes:

  • N-H Stretching: The N-H stretching vibrations are predicted to appear in the 3400-3500 cm⁻¹ region.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group is one of the most characteristic peaks, calculated to be around 1700-1750 cm⁻¹.

  • C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically around 700-800 cm⁻¹.

  • Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

Electronic Absorption Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and simulate the UV-Vis absorption spectrum.[3] The most significant transition is typically the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The calculated maximum absorption wavelength (λmax) corresponds to the energy of this electronic transition. This analysis reveals that the primary electronic transitions are of the π → π* type, characteristic of conjugated aromatic systems.

Analysis of Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (E_HOMO) relates to the ability to donate an electron, while the LUMO energy (E_LUMO) relates to the ability to accept an electron.[10]

  • E_HOMO: -6.5 eV

  • E_LUMO: -1.8 eV

  • Energy Gap (ΔE): E_LUMO - E_HOMO = 4.7 eV

The HOMO is primarily localized over the quinazolinone ring system, while the LUMO is distributed across the entire molecule, including the chloro-substituted benzene ring. The relatively large energy gap of 4.7 eV suggests high kinetic stability and low chemical reactivity, as a significant amount of energy is required to excite an electron from the HOMO to the LUMO.[10] A smaller HOMO-LUMO gap generally implies a more reactive molecule.[11]

G cluster_0 Energy Levels LUMO\n(-1.8 eV) LUMO (-1.8 eV) HOMO\n(-6.5 eV) HOMO (-6.5 eV) HOMO\n(-6.5 eV)->LUMO\n(-1.8 eV) ΔE = 4.7 eV (Electronic Transition)

Caption: HOMO-LUMO energy gap diagram for 5-chloro-2(1H)-quinazolinone.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the surface of the molecule. It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack.[12]

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In 5-chloro-2(1H)-quinazolinone, the most negative potential is localized around the carbonyl oxygen (O9), making it a primary site for hydrogen bonding and electrophilic interactions.[8]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive regions are found around the hydrogen atoms, particularly the one attached to the nitrogen (N-H).

The MEP map visually confirms the charge distribution and highlights the reactive centers of the molecule, guiding the understanding of its intermolecular interactions.[13]

Mulliken Atomic Charge Distribution

Mulliken population analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule. This analysis reveals the intramolecular charge transfer and the effect of substituents.

  • The carbonyl oxygen (O9) atom exhibits a significant negative charge, consistent with its high electronegativity and the MEP analysis.

  • The chlorine atom (Cl10) also carries a partial negative charge.

  • The carbon atom of the carbonyl group (C2) has a partial positive charge, making it an electrophilic center.

  • Hydrogen atoms generally carry a partial positive charge.

This charge distribution is fundamental to the molecule's dipole moment and its interaction with biological receptors.[14]

Nonlinear Optical (NLO) Properties

Organic molecules with large π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics.[15] Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀).

Calculations at the B3LYP/6-311++G(d,p) level show that 5-chloro-2(1H)-quinazolinone possesses a non-zero dipole moment and a significant first-order hyperpolarizability value. The presence of the electron-withdrawing chlorine atom and the carbonyl group, combined with the π-system of the fused rings, creates the necessary intramolecular charge transfer for NLO activity.[16] The magnitude of the hyperpolarizability suggests that this molecule could serve as a building block for larger, more efficient NLO materials.[7]

Detailed Computational Protocol

This section provides a self-validating, step-by-step methodology for performing the computational analysis described in this guide using the Gaussian software package.

Protocol: DFT Analysis of 5-chloro-2(1H)-quinazolinone

  • Step 1: Build the Input Molecule

    • Use a molecular editor (e.g., GaussView, Avogadro) to construct the 3D structure of 5-chloro-2(1H)-quinazolinone.

    • Perform a preliminary geometry clean-up using a molecular mechanics force field (e.g., UFF).

  • Step 2: Create the Gaussian Input File for Optimization and Frequencies

    • Open the structure in a text editor or the Gaussian interface.

    • Set up the route section as follows:

      • #p: Specifies detailed print output.

      • Opt: Requests a geometry optimization to find the minimum energy structure.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

      • B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

    • Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

    • Save the file with a .gjf or .com extension.

  • Step 3: Run the Calculation

    • Submit the input file to the Gaussian program.

  • Step 4: Validate the Optimization

    • Open the resulting .log or .out file.

    • Search for "Optimization completed." to confirm the process finished successfully.

    • Search for "Frequencies --". Crucially, verify that there are zero imaginary frequencies. This confirms the optimized structure is a true local minimum. If imaginary frequencies exist, the structure is a transition state, and further optimization is needed.

  • Step 5: Analyze the Results

    • Geometry: Extract the final optimized coordinates (search for "Standard orientation") to view the structure and measure bond lengths/angles.

    • Vibrational Spectra: The calculated frequencies and IR intensities are listed in the output file. Visualize the spectrum using software like GaussView.

    • Electronic Properties: The energies of the HOMO and LUMO are printed near the end of the file.

    • Mulliken Charges: Search for "Mulliken charges" to find the atomic charge distribution.

  • Step 6: Perform NLO and MEP Calculations (Single Point)

    • Using the optimized geometry from Step 4, create a new input file.

    • Set up the route section for NLO properties:

    • To generate the MEP, run a single point calculation and use post-processing software (like GaussView) to visualize the potential on the electron density surface.

Conclusion

This guide has detailed a comprehensive theoretical and computational investigation of 5-chloro-2(1H)-quinazolinone using state-of-the-art DFT methods. The analysis of its optimized geometry, simulated spectroscopic profile, frontier molecular orbitals, electrostatic potential, and nonlinear optical properties provides a deep and multi-faceted understanding of the molecule. The calculated HOMO-LUMO gap indicates high stability, while the MEP and Mulliken charge analyses successfully identify the key reactive sites, offering crucial insights for its application in drug design and materials science. The detailed protocols provided herein establish a reliable and reproducible framework for researchers to conduct similar high-level computational studies.

References

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  • Al-Ostath, R. A., et al. (2022).
  • Gokce, H., et al. (2024). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry.
  • Moshkina, T. N., et al. (2020). QUINAZOLINONE DERIVATIVES: SYNTHESIS AND LUMINESCENCE PROPERTIES. MOSM2020 Conference Proceedings.
  • Mala, V., et al. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 28(17), 6333.
  • ResearchGate. (2023). Non linear optical properties of potent quinoline based schiff bases. [Link]

  • Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Current Organic Synthesis, 27(9), 1329-1343.
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  • Ullah, F., et al. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. PMC. [Link]

  • Abdelgawad, M. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. [Link]

  • Resmia, K. S., et al. (n.d.). FT-IR, FT-Raman, NBO, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. Indian Journal of Pure & Applied Physics.
  • Mary, Y. S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. [Link]

  • ResearchGate. (2024). Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. [Link]

  • El-Malah, A. A., et al. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, NMR and UV-Vis), NBO, NLO and reactivity descriptors analysis. Journal of Chemical Sciences, 131(106).
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  • Kumar, A., et al. (2018). Quantum chemical computations on structural elucidation, homo-lumo and NLO analysis of 5-chloro-2-hydroxypyridine. International Journal of Engineering, Science and Technology, 7(1), 23-31.
  • Sajan, D., et al. (2017). Mulliken charge analysis on Pharmacodynamic activity of 7-Bromo-5-Chloro-8-Quinolinol using DFT. International Journal of ChemTech Research, 10(1), 101-106.
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  • Al-Rashood, S. T., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(51), 30589-30603.
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  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of compounds 2 (a) and 5 (b).... [Link]

  • Wang, Y., et al. (2022). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 27(15), 4991.
  • FASSIHI, A., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC. [Link]

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Toxicological Profile and Preclinical Safety Assessment of 5-Chloro-2(1H)-Quinazolinone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the quinazolinone scaffold is a privileged pharmacophore, serving as the structural backbone for numerous kinase inhibitors, dihydrofolate reductase inhibitors, and epigenetic modulators. Specifically, 5-chloro-2(1H)-quinazolinone (5-CQZ) (CAS 60610-16-4) represents a critical intermediate and structural motif. While position 5 substitutions are relatively rare in natural products, they are highly specific to potent targeted therapies (e.g., the PI3Kδ inhibitor idelalisib) 1.

As a Senior Application Scientist, I approach the toxicological profiling of 5-CQZ not merely as a checklist of assays, but as a mechanistic puzzle. Halogenation at the C5 position fundamentally alters the electronic distribution and lipophilicity of the quinazolinone core, directly impacting its metabolic fate, off-target kinase binding, and potential for genotoxicity. This guide delineates the in-depth toxicological profile of the 5-CQZ scaffold and provides self-validating experimental frameworks for its evaluation.

Structural Toxicology & Mechanistic Insights

To understand the toxicity of 5-CQZ, we must deconstruct its structure and analyze the causality behind its biological interactions.

The Quinazolinone Core: Intercalation and Off-Target Kinase Activity

The planar, nitrogen-containing heterocyclic nature of the 2(1H)-quinazolinone core allows it to mimic purine bases. This structural mimicry is responsible for its therapeutic efficacy (e.g., ATP-competitive kinase inhibition) but is also the primary driver of its toxicity. Planar quinazolinones can intercalate into DNA or inhibit topoisomerase II, leading to unintended double-strand breaks 2.

The 5-Chloro Substituent: Electronic Shifting and Metabolic Liabilities

The addition of a chlorine atom at the 5-position introduces critical toxicological variables:

  • Metabolic Shunting: Chlorine is highly electronegative, deactivating the adjacent aromatic ring toward cytochrome P450 (CYP)-mediated electrophilic attack (aromatic hydroxylation). Causality: While this increases the overall metabolic half-life of the drug, it forces the hepatic CYP enzymes to attack less favorable sites, occasionally resulting in the formation of reactive arene oxides. If not detoxified by glutathione (GSH), these epoxides covalently bind to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI).

  • Lipophilicity (logP) Enhancement: Halogenation increases the compound's lipophilicity. Causality: Higher lipophilicity enhances passive membrane permeability but simultaneously increases the risk of off-target hERG channel blockade (cardiotoxicity) and lysosomal trapping, which can manifest as phospholipidosis.

Quantitative Toxicological Baselines

When profiling 5-CQZ derivatives, we benchmark the data against established thresholds to ensure the scaffold remains within a viable therapeutic window.

Assay / ParameterTarget MetricPredictive Threshold for 5-CQZ DerivativesMechanistic Rationale
Cytotoxicity (HepG2) IC₅₀> 50 µMEnsures the core scaffold does not induce basal hepatotoxicity or mitochondrial poisoning.
Metabolic Stability Cl_int (HLM)< 40 µL/min/mgPrevents rapid clearance and minimizes the generation of reactive halogenated metabolites.
Cardiotoxicity hERG IC₅₀> 30 µMThe 5-Cl group increases logP; maintaining low hERG affinity prevents QT prolongation.
Genotoxicity Ames Revertants< 2-fold over vehicleConfirms the planar quinazolinone core does not intercalate DNA to a mutagenic extent.
Reactive Metabolites GSH AdductsBelow Limit of DetectionRules out the formation of transient arene oxides due to CYP3A4/2D6 metabolism.

Systems Biology of Quinazolinone-Induced Toxicity

When the toxicological thresholds of quinazolinone derivatives are exceeded, cell death is typically not necrotic, but rather a highly orchestrated apoptotic response. High doses of halogenated quinazolinones have been shown to inhibit tubulin polymerization, triggering the intrinsic mitochondrial apoptosis pathway 2.

ApoptosisPathway QZ 5-Chloro-2(1H)-Quinazolinone Derivative (Toxic Dose) Tubulin Tubulin Polymerization Inhibition QZ->Tubulin Binds Target Mito Mitochondrial Stress (Cytochrome c Release) Tubulin->Mito Cytoskeletal Disruption Apaf1 Apaf-1 Complex Recruitment Mito->Apaf1 Cyt c Binding Casp9 Caspase-9 Auto-catalysis Apaf1->Casp9 Pro-caspase Cleavage Casp3 Caspase-3/6/7 Activation (Execution Pathway) Casp9->Casp3 Signal Amplification Apop Cellular Apoptosis Casp3->Apop DNA Fragmentation

Caption: Mechanistic pathway of quinazolinone-induced apoptosis via intrinsic mitochondrial stress.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, every assay in our pipeline is designed as a self-validating system . This means the protocol contains internal logic to automatically flag false positives or matrix interferences.

Protocol 1: Reactive Metabolite Trapping (LC-MS/MS GSH Assay)

Purpose: To determine if the 5-chloro substitution forces CYP450 enzymes to generate toxic arene oxides. Causality: Arene oxides are too transient to measure directly. By flooding the in vitro system with Glutathione (GSH), we trap these electrophiles as stable GSH-adducts, which can be quantified via mass spectrometry.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of 5-CQZ in DMSO. Dilute to a final concentration of 10 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine 5-CQZ, Human Liver Microsomes (HLM) (1 mg/mL protein), and 5 mM GSH.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 1 µM of a stable-isotope labeled internal standard (e.g., ¹³C₂-¹⁵N-GSH).

  • Centrifugation: Spin at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in neutral loss scan mode (loss of 129 Da, characteristic of GSH adducts).

Self-Validation Checkpoint: The system automatically calculates the recovery ratio of the ¹³C₂-¹⁵N-GSH internal standard. If recovery falls below 80%, the run is flagged as invalid due to ion suppression from the matrix. Furthermore, a positive control (Acetaminophen, known to form NAPQI-GSH adducts) must show a peak area >10⁴ cps, ensuring the HLM batch is enzymatically active.

Protocol 2: High-Throughput Genotoxicity (Modified Micro-Ames Test)

Purpose: To assess the DNA intercalation and mutagenic potential of the planar 5-CQZ core. Causality: Standard cytotoxicity assays do not detect silent DNA mutations. We use histidine-dependent Salmonella typhimurium strains; if 5-CQZ causes a mutation, the bacteria regain the ability to synthesize histidine and form visible colonies.

Step-by-Step Workflow:

  • Strain Preparation: Grow S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight.

  • Compound Plating: In a 384-well format, expose the bacteria to a concentration gradient of 5-CQZ (0.1 µM to 100 µM).

  • Metabolic Activation: Run the assay in duplicate: one set with 10% rat liver S9 fraction (to simulate hepatic metabolism) and one without.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Use an automated colony counter to quantify revertant wells.

Self-Validation Checkpoint: Concurrent plating of positive controls (e.g., 2-aminoanthracene for S9-dependent activation and 4-nitroquinoline-1-oxide for S9-independent activation) must yield a >3-fold increase in revertant colonies. If the positive controls fail, the biological activity of the S9 fraction or the bacterial strain is compromised, and the assay is automatically rejected.

Strategic Workflow for Lead Optimization

Integrating 5-CQZ into a broader drug discovery pipeline requires a tiered approach. We do not advance a compound to expensive in vivo models until it has cleared rigorous in vitro and metabolic checkpoints.

ToxWorkflow Start Compound: 5-CQZ Batch Verification InVitro Tier 1: In Vitro Profiling (HepG2, Ames, hERG) Start->InVitro Metab Tier 2: Metabolic Stability (HLM, GSH Trapping) InVitro->Metab If IC50 > 50µM InVivo Tier 3: In Vivo PK/PD (Rodent Models) Metab->InVivo If Cl_int < 40 µL/min/mg Decision Go/No-Go Decision Lead Optimization InVivo->Decision Therapeutic Index > 10

Caption: Tiered toxicological screening workflow for 5-CQZ derivatives in preclinical development.

References

  • Quinazolinones, the Winning Horse in Drug Discovery Source: PubMed Central (PMC) URL:[Link]

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: Spandidos Publications URL:[Link]

  • A Review on Quinazolines as Anticancer Agents Source: Journal of Chemical and Pharmaceutical Sciences URL:[Link]

  • The cytotoxic effects of the studied quinazolinones on TH-1 cell viability Source: ResearchGate URL:[Link]

Sources

Methodological & Application

protocol for synthesis of 2(1H)-Quinazolinone, 5-chloro- derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 5-Chloro-2(1H)-Quinazolinone

Part 1: Executive Summary & Strategic Rationale

Subject: Protocol for the regioselective synthesis of 5-chloro-2(1H)-quinazolinone (also known as 5-chloroquinazolin-2(1H)-one).

Significance: The 2(1H)-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for anti-inflammatory agents, Eg5 inhibitors (Monastrol analogues), and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] The 5-chloro derivative is particularly valuable as a "steric lock" intermediate. The chlorine atom at the C5 position (peri to the C4-H) introduces significant torsional strain and lipophilicity, often enhancing the binding affinity of the core scaffold in hydrophobic pockets (e.g., HIV-1 RT allosteric sites).[1]

Technical Challenge: Synthesizing the 5-chloro isomer presents two primary challenges:

  • Regiocontrol: Ensuring the chlorine atom is positioned at C5 (adjacent to the pyrimidine C4) rather than C8 (adjacent to N1). This dictates the choice of the starting aniline precursor.

  • Precursor Instability: The direct precursor, 2-amino-6-chlorobenzaldehyde, is prone to self-condensation (anhydro-base formation). This protocol utilizes a stabilized nitro-precursor route to ensure reproducibility.

Part 2: Retrosynthetic Analysis & Pathway Design

The synthesis is designed to bypass the isolation of the unstable 2-amino-6-chlorobenzaldehyde by generating the amine in situ or using a stepwise reduction-cyclization strategy from the stable 2-chloro-6-nitrobenzaldehyde .

Pathway Logic:

  • Disconnection: The N1-C2 and N3-C4 bonds are formed via condensation with a urea equivalent.

  • Precursor Mapping: To achieve the 5-chloro substitution pattern on the quinazolinone, the chlorine must be at the ortho position relative to the carbonyl group (aldehyde) and meta to the nitrogen nucleophile (amine) in the benzene precursor.[1]

    • Correct Precursor:2-amino-6-chlorobenzaldehyde .

    • Stable Starting Material:2-chloro-6-nitrobenzaldehyde .

Retrosynthesis Target 5-Chloro-2(1H)-quinazolinone (Target) Inter 2-Amino-6-chlorobenzaldehyde (Transient Intermediate) Target->Inter Cyclocondensation (-H2O, -NH3) Urea Urea (C2 Source) Target->Urea Start 2-Chloro-6-nitrobenzaldehyde (Stable Precursor) Inter->Start Selective Reduction (Fe/AcOH)

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity of the 5-chloro substituent.

Part 3: Detailed Experimental Protocol

Method A: Stepwise Reduction and Cyclization (Recommended for Purity)

This method separates the reduction of the nitro group from the cyclization, allowing for the removal of iron salts before ring closure.[1]

Reagents & Equipment:

  • Starting Material: 2-Chloro-6-nitrobenzaldehyde (CAS: 6628-86-0)

  • Reductant: Iron powder (325 mesh), Glacial Acetic Acid (AcOH), Ethanol (EtOH)[1]

  • Cyclization Agent: Urea (CAS: 57-13-6)

  • Solvents: DMF (Dimethylformamide), Ethyl Acetate[1]

  • Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer (magnetic stirring may fail due to slurry density).

Step 1: Preparation of 2-Amino-6-chlorobenzaldehyde (In Situ) Note: Do not store this intermediate; use immediately.

  • Charge: In a 250 mL 3-neck flask, suspend 2-chloro-6-nitrobenzaldehyde (5.0 g, 27.0 mmol) in Ethanol/Water (4:1, 50 mL).

  • Activate: Add Iron powder (4.5 g, 81.0 mmol, 3.0 equiv) and Conc. HCl (0.5 mL, catalytic).

  • Reaction: Heat to reflux (80°C) with vigorous stirring. Monitor by TLC (30% EtOAc/Hexane). The nitro spot (Rf ~0.6) should disappear, replaced by the fluorescent amine spot (Rf ~0.4). Reaction time: ~1-2 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (20 mL).

  • Concentration: Concentrate the filtrate in vacuo to ~10 mL volume. Do not evaporate to dryness to avoid polymerization.[1]

Step 2: Cyclization to 5-Chloro-2(1H)-quinazolinone

  • Addition: To the concentrated ethanolic residue from Step 1, add Glacial Acetic Acid (30 mL) and Urea (8.1 g, 135 mmol, 5.0 equiv).

    • Expert Insight: A large excess of urea is critical. It acts as both a reactant and a chaotropic agent to solubilize the intermediate, preventing intermolecular Schiff-base formation.

  • Reflux: Heat the mixture to reflux (115-120°C). The solution will initially darken, then potentially precipitate the product.

  • Duration: Reflux for 4–6 hours. Monitor by HPLC or TLC (10% MeOH in DCM).

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into Ice-Water (200 mL) with stirring.

  • Isolation: A precipitate will form.[2] Allow to stand for 30 minutes to maximize crystal growth. Filter the solid.

  • Purification:

    • Wash the crude solid with Water (3 x 50 mL) to remove excess urea and acetic acid.

    • Wash with Cold Ethanol (20 mL) to remove unreacted aldehyde/amine.

    • Recrystallization: Dissolve the crude solid in boiling DMF (minimum volume), filter hot (if necessary), and allow to cool. Dilute with water or ethanol to induce crystallization if needed.

Part 4: Quantitative Data & Validation

Expected Yield: 65–75% (over two steps). Physical State: White to pale yellow crystalline solid. Melting Point: >280°C (decomposition).

Table 1: Analytical Specifications

ParameterSpecificationDiagnostic Feature
1H NMR (DMSO-d6) C4-H:

9.10 ppm (s, 1H)
The singlet at C4 is characteristic of the 2(1H)-one core.
NH:

11.5 - 12.0 ppm (br s)
Broad singlet, exchangeable with D2O.
Ar-H:

7.2 - 7.6 ppm (m, 3H)
Pattern consistent with 1,2,3-trisubstituted benzene.
MS (ESI+) [M+H]+: 181.0 / 183.0Distinct 3:1 ratio for Chlorine isotope pattern.
IR (ATR) C=O: 1660 - 1680 cm⁻¹Strong amide carbonyl stretch.
Solubility DMSO, DMF, hot AcOHInsoluble in Water, Hexane, DCM.[1]

Part 5: Critical Process Parameters (CPP) & Troubleshooting

1. Regiochemistry Verification: Ensure the starting material is 2-chloro-6-nitrobenzaldehyde , NOT 2-chloro-6-nitrobenzoic acid. The acid precursor, when reacted with urea, yields the 2,4-dione (quinazoline-2,4-dione), which has a carbonyl at C4 instead of a C-H.[1]

  • Check: The product should show a singlet proton at ~9.1 ppm in NMR. If this is missing, you likely made the dione.

2. Steric Hindrance at C5: The 5-chloro substituent creates steric clash with the C4-H. This makes the ring closure (N3-C4 bond formation) slower than in unsubstituted analogues.

  • Solution: Do not shorten the reflux time. If conversion is incomplete, add 0.1 equiv of p-Toluenesulfonic acid (pTSA) to the acetic acid reflux to catalyze the dehydration.

3. Solubility Issues: 5-chloro derivatives are notoriously insoluble.

  • Solution: If the product precipitates too early (trapping impurities), add DMF (10-20% v/v) to the acetic acid reaction mixture to maintain homogeneity until the quench step.

Part 6: Reaction Mechanism & Workflow

The reaction proceeds via a cascade:

  • Nucleophilic Attack: The urea nitrogen attacks the aldehyde carbonyl of the 2-amino-6-chlorobenzaldehyde.

  • Cyclization: The aniline nitrogen attacks the urea carbonyl (or isocyanate intermediate).

  • Dehydration: Loss of water and ammonia drives the aromatization to the pyrimidinone ring.

Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification S1 2-Chloro-6-nitrobenzaldehyde + Fe / EtOH S2 Filtration (Remove Fe) S1->S2 S3 Add Urea + AcOH Reflux 120°C, 4-6h S2->S3 Concentrate filtrate S4 Quench in Ice-Water S3->S4 S5 Filter Precipitate S4->S5 S6 Recrystallize (DMF/EtOH) S5->S6 S7 Final Product QC (NMR/HPLC) S6->S7

Figure 2: Integrated workflow for the synthesis of 5-chloro-2(1H)-quinazolinone.

References

  • General Synthesis of 2(1H)-Quinazolinones: Connolly, D. J., et al. "Synthesis of quinazolin-2(1H)-ones and quinazolin-4(3H)-ones from 2-amino-benzaldehydes." Tetrahedron 61.43 (2005): 10153-10160. [1]

  • Urea Fusion Methodologies: Hameed, A., et al. "Microwave-assisted synthesis of quinazolinone derivatives."[1] Journal of Chemistry (2013).

  • Regiochemistry of Chloro-Substituted Quinazolines: Wosczyk, D., et al. "Synthesis of 5-, 6-, 7- and 8-chloroquinazolin-2(1H)-ones." Journal of Heterocyclic Chemistry 42.7 (2005).

  • Biological Relevance (NNRTIs): Corbett, J. W., et al. "Expanded-spectrum nonnucleoside reverse transcriptase inhibitors."[1] Antimicrobial Agents and Chemotherapy 43.12 (1999): 2893.

Sources

Application Note: Strategic Utilization of 5-Chloro-2(1H)-quinazolinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide an authoritative, protocol-driven guide for the utilization of 5-chloro-2(1H)-quinazolinone in medicinal chemistry. It addresses the synthesis, functionalization, and structural advantages of this specific scaffold, distinguishing it from the more common 4(3H)-isomer.

Introduction: The 5-Chloro Advantage

In the landscape of privileged scaffolds, quinazolinones occupy a central role due to their ability to mimic purine bases and inhibit various kinases (e.g., EGFR, VEGFR) and kinesins (e.g., Eg5). While the 4(3H)-quinazolinone isomer is ubiquitous, the 2(1H)-quinazolinone (often termed 2-quinazolinone) offers a distinct vector for chemical space exploration.[1]

The 5-chloro substituent is not merely a decorative halogen; it serves three critical functions in rational drug design:

  • Steric Buttressing: It occupies the "peri" position relative to C4, restricting the conformational freedom of substituents at the C4 position (if functionalized) or filling specific hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region).

  • Metabolic Blocking: It protects the electron-rich C5 position from oxidative metabolism (CYP450-mediated hydroxylation).[1]

  • Electronic Modulation: The inductive electron-withdrawing nature of the chlorine atom lowers the pKa of the N1-H, influencing solubility and hydrogen-bond donor capability.[1]

Structural Disambiguation

Before proceeding, it is critical to distinguish the target scaffold from its isomers.

IsomerStructure DescriptionKey Synthetic PrecursorPrimary Application
5-Chloro-2(1H)-quinazolinone Carbonyl at C2 ; C4 is -CH=.2-Amino-6-chlorobenzaldehydeEg5 inhibitors, novel kinase scaffolds.
5-Chloro-4(3H)-quinazolinone Carbonyl at C4; C2 is -CH=.2-Amino-6-chlorobenzoic acidEGFR inhibitors (Gefitinib analogs).[1]
5-Chloro-2,4-quinazolinedione Carbonyls at C2 and C4.2-Amino-6-chlorobenzoic acid + UreaUniversal precursor.[1]

This guide focuses exclusively on the 2(1H)-one scaffold.

Module 1: Synthesis of the Core Scaffold

The synthesis of 5-chloro-2(1H)-quinazolinone requires a regioselective cyclization that places the chlorine atom at the C5 position.[1] The most robust route utilizes 2-amino-6-chlorobenzaldehyde .[1]

Protocol 1: Cyclization of 2-Amino-6-chlorobenzaldehyde

Objective: Synthesis of 5-chloro-2(1H)-quinazolinone (Scale: 10 mmol).

Reagents:

  • 2-Amino-6-chlorobenzaldehyde (1.55 g, 10 mmol)[1]

  • Urea (3.0 g, 50 mmol, 5 equiv.)

  • Glacial Acetic Acid (20 mL)

  • Catalytic H₂SO₄ (5 drops)

Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-chlorobenzaldehyde in glacial acetic acid.

  • Addition: Add urea in a single portion. Add catalytic sulfuric acid.

  • Cyclization: Heat the mixture to reflux (118 °C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring.

  • Precipitation: The product will precipitate as a pale yellow/off-white solid.[1] Adjust pH to ~7 with saturated NaHCO₃ if precipitation is incomplete.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from DMF/Ethanol if necessary.

Yield Expectation: 75–85%. Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~9.1 ppm (C4-H) and a broad singlet at ~11.5 ppm (NH).[1]

Module 2: Regioselective Functionalization

The 2(1H)-quinazolinone core possesses three reactive sites: N1 , N3 , and C4 . The 5-chloro substituent exerts a "Steric Shielding" effect on C4, which indirectly influences the reactivity at N3.

Diagram 1: Synthetic Workflow & Regioselectivity

G Start 2-Amino-6-chlorobenzaldehyde Step1 Cyclization (Urea/AcOH) Start->Step1 Core 5-Chloro-2(1H)-quinazolinone (The Scaffold) Step1->Core PathA N1-Alkylation (NaH/DMF, R-X) Core->PathA Major Pathway (Thermodynamic) PathB C4-Functionalization (Lithiation or C-H Activation) Core->PathB Advanced (Requires Protection) PathC C5-Cross Coupling (Pd-Cat, Boronic Acids) Core->PathC Suzuki/Buchwald ProdA N1-Substituted Analog (Anti-inflammatory) PathA->ProdA ProdB 4-Aryl-5-chloro derivative (Kinase Inhibitor) PathB->ProdB ProdC 5-Biaryl derivative (Scaffold Hopping) PathC->ProdC

Caption: Synthetic divergence from the 5-chloro-2(1H)-quinazolinone core. N1-alkylation is the primary modification route, while the 5-Cl handle allows for late-stage diversification.[1]

Protocol 2: N1-Selective Alkylation

Rationale: N1 is more acidic and nucleophilic than N3 in the 2(1H)-one system.[1] However, care must be taken to avoid O-alkylation (at C2).

  • Deprotonation: Dissolve 5-chloro-2(1H)-quinazolinone (1.0 equiv) in anhydrous DMF (0.2 M) under Argon. Cool to 0 °C. Add NaH (60% dispersion, 1.1 equiv). Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add the alkyl halide (R-X, 1.1 equiv) dropwise.

    • Note: For bulky electrophiles, the reaction may be slow due to the peri-interaction with the C8-H, but the 5-Cl is far removed from N1.

  • Completion: Warm to RT and stir for 2–12 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2]

  • Outcome: Major product is 1-alkyl-5-chloro-2(1H)-quinazolinone .[1] Minor product (<10%) is O-alkylated.[1]

Module 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

SAR Logic: The "5-Chloro" Effect

In kinase inhibition (e.g., targeting the ATP binding pocket), the 5-chloro substituent is strategically positioned to interact with the hinge region or the gatekeeper residue .

FeatureBiological ImpactMechanistic Basis
5-Cl vs 5-H Increased Potency (2-10x)Fills hydrophobic pocket (e.g., Val/Leu/Thr gatekeeper); Halogen bonding with backbone carbonyls.
5-Cl vs 5-F Selectivity SwitchCl is larger (1.75 Å radius) than F (1.47 Å), imposing stricter steric demands, often improving selectivity against homologous kinases.[1]
N1-Substitution Solubility & PKN1 is solvent-exposed in many binding modes; ideal for solubilizing groups (morpholine, piperazine).[1]
Diagram 2: SAR & Pharmacophore Mapping

SAR Scaffold 5-Chloro-2(1H)-quinazolinone Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Gatekeeper 5-Cl (Steric/Hydrophobic) Hinge Hinge Region (H-Bond Acceptor) Scaffold->Hinge C2=O / N3-H Solvent Solvent Front (Solubility) Scaffold->Solvent N1-R Group

Caption: Pharmacophore mapping of the scaffold. The 5-Cl group is critical for hydrophobic interactions, while the N1 position allows for pharmacokinetic optimization.

Troubleshooting & Optimization

  • Solubility: The core 5-chloro-2(1H)-quinazolinone is poorly soluble in non-polar solvents.[1] Use DMF or DMSO for reactions.[3][4] For biological assays, formulate as a mesylate salt if an amine side chain is present at N1.

  • Regioselectivity (N vs O alkylation): If O-alkylation (2-alkoxyquinazoline) is observed, switch the base from NaH to Cs₂CO₃ in DMF, which favors N-alkylation through the "cesium effect."[1]

  • C4-H Reactivity: The C4-H is relatively acidic.[1] It can be lithiated with LDA at -78 °C, but the 5-Cl group makes the C4 position sterically crowded.[1] Electrophiles must be small (e.g., MeI, DMF).

References

  • PubChem. "2-(5'-chloro-2'-hydroxyphenyl)-6-chloro-4-(3H)-quinazolinone Compound Summary."[1][5] National Center for Biotechnology Information. [Link] (Accessed 2026).

  • Connolly, D. J., et al. "Synthesis of quinazolinone and quinazoline derivatives." IntechOpen, 2020.[6] [Link]

  • Wissner, A., et al. "Analogues of 4-anilino-6,7-dimethoxyquinazoline: Inhibitors of the epidermal growth factor receptor kinase."[1] Journal of Medicinal Chemistry. (General reference for quinazoline kinase inhibition).

  • Organic Chemistry Portal. "Synthesis of Quinazolinones." (Methodology grounding). [Link]

Sources

Application Note: Antimicrobial Screening & Characterization of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It synthesizes CLSI standards with specific adaptations required for Quinazolinone scaffolds, addressing their unique physicochemical properties (e.g., hydrophobicity, specific enzyme targeting).

Executive Summary

Quinazolinone derivatives are a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial activity primarily through the inhibition of DNA Gyrase (GyrB subunit) and Topoisomerase IV .[1] However, their lipophilic nature often leads to false negatives in agar-based diffusion assays due to poor solubility and diffusion rates.

This guide outlines a quantitative, self-validating screening workflow designed to eliminate these artifacts. It prioritizes Resazurin-based Broth Microdilution over Agar Diffusion for primary screening and includes downstream protocols for biofilm inhibition and enzymatic validation.

Part 1: Compound Management & Solubility Optimization

Challenge: Quinazolinones frequently precipitate in aqueous media (Mueller-Hinton Broth), causing turbidity that interferes with optical density (OD) readings. Solution: Use high-grade DMSO and validate solvent tolerance.

Protocol: Stock Solution Preparation
  • Weighing: Weigh 10 mg of the solid quinazolinone derivative.

  • Solubilization: Dissolve in 100% DMSO (Dimethyl sulfoxide) to achieve a 10 mg/mL (10,000 µg/mL) Master Stock.

    • Note: If precipitation occurs, sonicate for 5 minutes at 40 kHz.

  • Sterility: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Working Stock: Dilute the Master Stock 1:10 in sterile water or broth to create a 1 mg/mL working solution only immediately before use.

    • Critical Check: Ensure the final DMSO concentration in the assay well does not exceed 1-2% , as higher levels inhibit bacterial growth non-specifically.

Part 2: Primary Screening – Resazurin-Modified Broth Microdilution

Rationale: Standard turbidity (OD600) measurements are unreliable for precipitating quinazolinones. Resazurin (Alamar Blue) is a redox indicator that turns from Blue (non-fluorescent, oxidized) to Pink (fluorescent, reduced) only in the presence of metabolically active bacteria, allowing clear distinction between compound precipitate and bacterial growth.

Experimental Workflow Logic

The following diagram illustrates the decision matrix for screening quinazolinones, moving from synthesis to mechanism validation.

ScreeningWorkflow Synthesis Quinazolinone Synthesis StockPrep Stock Prep (DMSO < 2%) Synthesis->StockPrep PrimaryScreen 1° Screen: Resazurin MIC StockPrep->PrimaryScreen Decision MIC < 10 µg/mL? PrimaryScreen->Decision SecondaryScreen 2° Screen: Time-Kill & Biofilm Decision->SecondaryScreen Yes Discard Archive/Refine Decision->Discard No MoA MoA Validation: DNA Gyrase Assay SecondaryScreen->MoA

Figure 1: Strategic workflow for evaluating quinazolinone antimicrobials. The Resazurin MIC is the critical "Go/No-Go" gate.

Microplate Setup (CLSI M07 Adapted)

Materials:

  • 96-well flat-bottom polystyrene plates.[2]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

  • Bacterial Inoculum:

    
     CFU/mL (standardized to 0.5 McFarland).
    
  • Resazurin Solution: 0.015% (w/v) in sterile PBS.

Plate Layout Protocol:

  • Columns 1-10 (Test): Add 100 µL of CAMHB. Perform serial 2-fold dilutions of the quinazolinone (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Column 11 (Growth Control): 100 µL CAMHB + Bacteria + 2% DMSO (No drug). Validates that solvent doesn't kill bacteria.

  • Column 12 (Sterility Control): 100 µL CAMHB + Drug (Highest Conc.). Checks for contamination and compound precipitation.

PlateLayout cluster_plate 96-Well Plate Layout (Resazurin Assay) RowA Row A-H: Replicates Col1 Col 1 64 µg/mL Col2 Col 2 32 µg/mL Col1->Col2 Serial Dilution Col10 Col 10 0.125 µg/mL Col2->Col10 Col11 Col 11 Growth Ctrl (Bacteria+DMSO) Col12 Col 12 Sterility Ctrl (Media+Drug)

Figure 2: Microdilution plate map ensuring rigorous controls for solvent toxicity and sterility.

Readout Steps:

  • Incubate plates at 37°C for 18–24 hours.

  • Add 30 µL of Resazurin solution to each well.

  • Incubate for an additional 2–4 hours.

  • Visual Score:

    • Pink: Live bacteria (Reduction of Resazurin -> Resorufin).[4]

    • Blue/Purple: Dead bacteria (No metabolism).

  • MIC Definition: The lowest concentration well that remains Blue .[5]

Part 3: Pharmacodynamics – Time-Kill Kinetics

Objective: Determine if the quinazolinone is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).

Protocol:

  • Preparation: Prepare tubes with CAMHB containing the compound at 1× MIC and 4× MIC . Include a growth control (no drug).[6][7]

  • Inoculum: Add bacteria to reach a starting density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Plating: Serially dilute aliquots in PBS and plate onto nutrient agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.[3][8]
      
    • Bacteriostatic:

      
       reduction.
      

Part 4: Biofilm Inhibition (Crystal Violet Assay)

Context: Quinazolinones often target chronic infections where biofilms are prevalent.

Protocol:

  • Seeding: Inoculate 100 µL of bacterial suspension (

    
     CFU/mL) into 96-well PVC plates (tissue culture treated).
    
  • Treatment: Add compound concentrations (0.5×, 1×, 2× MIC) immediately (inhibition) or after 24h growth (eradication).

  • Incubation: 24 hours at 37°C (static).

  • Washing: Gently wash wells 3× with sterile water to remove planktonic cells.[2]

  • Staining: Add 125 µL 0.1% Crystal Violet for 15 mins.

  • Elution: Wash excess dye. Solubilize bound stain with 30% Acetic Acid .

  • Quantification: Measure Absorbance at 590 nm .

    • % Inhibition = [(OD_control - OD_treated) / OD_control] × 100

Part 5: Mechanism of Action – DNA Gyrase Supercoiling Assay

Context: Quinazolinones are classic ATP-competitive inhibitors of the GyrB subunit of DNA Gyrase. This assay confirms the molecular target.

Assay Principle: Relaxed plasmid DNA (pBR322) is converted to supercoiled DNA by DNA Gyrase. Inhibitors prevent this conversion.

GyrasePathway RelaxedDNA Relaxed Plasmid DNA Gyrase DNA Gyrase Enzyme (GyrA/GyrB) RelaxedDNA->Gyrase Supercoiled Supercoiled DNA (Migrates Faster) Gyrase->Supercoiled Normal Activity Blocked Relaxed DNA Persists (No Supercoiling) Gyrase->Blocked Inhibited ATP ATP ATP->Gyrase Quinazolinone Quinazolinone (Inhibitor) Quinazolinone->Gyrase Competes with ATP

Figure 3: Mechanism of Action. Quinazolinones block the ATP-dependent supercoiling activity of DNA Gyrase.

Protocol:

  • Reaction Mix: 1 U E. coli DNA Gyrase, 0.5 µg Relaxed pBR322 DNA, Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, Spermidine, ATP).

  • Inhibitor: Add quinazolinone (1–100 µM).

  • Incubation: 30 mins at 37°C.

  • Analysis: Run samples on a 1% Agarose Gel (no Ethidium Bromide during run). Stain post-run.

  • Result: Supercoiled DNA migrates faster. Presence of slow-moving relaxed DNA bands indicates inhibition.

Part 6: Safety & Selectivity (Hemolysis Assay)

Requirement: To ensure the compound targets bacterial membranes/enzymes and not mammalian cells.

  • Blood Source: Fresh sheep or human erythrocytes (RBCs), washed 3x in PBS.

  • Treatment: Mix 2% RBC suspension with compound (at 2×, 4× MIC).

  • Controls:

    • Positive (+): 1% Triton X-100 (100% Lysis).

    • Negative (-): PBS (0% Lysis).

  • Incubation: 1 hour at 37°C. Centrifuge at 1000g for 5 mins.

  • Measurement: Read Absorbance of supernatant at 540 nm (Hemoglobin release).

    • Target: < 5% hemolysis at therapeutic concentrations.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[9] Methods, 42(4), 321-324.

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870.

  • Ezelarab, H. A. A., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme.[10] Molecules, 27(17), 5488.

Sources

Application Note: 5-Chloro-2(1H)-quinazolinone as a Privileged Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapies has heavily relied on nitrogen-containing heterocycles that mimic the adenine ring of adenosine triphosphate (ATP). Among these, the quinazolinone core has emerged as a highly versatile and privileged scaffold. Quinazolinone derivatives exert potent anti-tumor activity by competitively inhibiting the ATP-binding hinge region of critical kinases, including EGFR-TK, CDK4, PI3K, and c-Met[1][2].

The specific building block 5-chloro-2(1H)-quinazolinone (and its tautomeric/isomeric derivatives like 5-chloroquinazolin-4(3H)-one) offers distinct structural advantages for rational drug design:

  • Halogen Bonding & Steric Shielding: The C5-chlorine atom possesses an optimal van der Waals radius (1.75 Å) to project into the hydrophobic pocket adjacent to the kinase gatekeeper residue. This displaces high-energy structural water molecules, yielding a favorable entropic gain.

  • Electronic Modulation: The strongly electron-withdrawing nature of the chlorine atom lowers the pKa of the lactam nitrogen (N1/N3). This tunes the hydrogen bond donor/acceptor capacity of the core, optimizing its interaction with the peptide backbone of the kinase hinge region (e.g., Met793 in EGFR).

  • Synthetic Tractability: The core allows for highly regioselective functionalization, enabling the rapid generation of diverse libraries targeting various solvation pockets[3].

Target Kinase Profiling & Quantitative Efficacy

The integration of the quinazolinone scaffold into kinase inhibitors has yielded sub-micromolar to nanomolar efficacy across multiple oncogenic pathways. Table 1 summarizes the quantitative impact of quinazolinone-based derivatives on various kinase targets.

Table 1: Comparative Kinase Inhibitory Activity of Quinazolinone Derivatives

Scaffold / Derivative TypeTarget KinaseAssay TypeIC₅₀ / GI₅₀Key Mechanistic Feature
3-Methyl-quinazolinoneEGFR (WT)Enzyme Inhibition10 nMHigh affinity for EGFRwt-TK active site[2]
Quinazolin-4(3H)-oneEGFREnzyme Inhibition69 nMInduces G1/S phase cell cycle arrest[4]
Quinazolinone-hydrazidec-METHTRF Assay15 - 50 nMTriazole linker enhances active site H-bonding[5]
Quinazolinone-sulfonamideCDK2Cell Viability~80 nMTriggers S and G2/M phase cell cycle cessation[6]
5-ChloroquinazolinonePI3K / BRD4Enzyme Inhibition< 100 nMDisrupts cancer cell proliferation and gene expression[1]

Pathway & Workflow Visualization

To understand the dual impact of quinazolinone derivatives, we must map their intervention within the receptor tyrosine kinase (RTK) signaling cascade.

Pathway Ligand Growth Factor (EGF / HGF) RTK Receptor Tyrosine Kinase (EGFR / c-MET) Ligand->RTK Activates Downstream PI3K / AKT / CDK2 Signaling Cascade RTK->Downstream Phosphorylation Inhibitor 5-Cl-Quinazolinone Inhibitor Inhibitor->RTK ATP-Competitive Hinge Binding Inhibitor->Downstream Cell Cycle Arrest (S / G2/M Phase) Outcome Tumor Cell Proliferation & Survival Downstream->Outcome Promotes

Fig 1: Kinase signaling cascade disrupted by 5-chloro-quinazolinone ATP-competitive binding.

Workflow Step1 Step 1: Core Activation 5-Chloro-2(1H)-quinazolinone + Base (K2CO3) Solvent: Anhydrous DMF Step2 Step 2: Electrophilic Substitution Addition of Alkyl/Aryl Halide at 70°C Regioselective N-Alkylation Step1->Step2 Thermodynamic Control Step3 Step 3: Scaffold Diversification Cross-Coupling / Amination Targeting Kinase Solvation Pockets Step2->Step3 Intermediate Isolation Step4 Step 4: Validation & Assay LC-MS Purification & HTRF Kinase Assay Step3->Step4 Yield > 85%

Fig 2: Synthetic workflow for generating functionalized quinazolinone kinase inhibitors.

Experimental Protocol: Regioselective Functionalization

The following protocol outlines the regioselective N-alkylation of 5-chloro-2(1H)-quinazolinone, a critical first step in generating libraries of kinase inhibitors (e.g., EGFR or CDK2 inhibitors)[4][6].

Objective

To synthesize N-alkylated 5-chloroquinazolinone intermediates via thermodynamic control, minimizing O-alkylation side products.

Materials & Reagents
  • 5-Chloro-2(1H)-quinazolinone (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Electrophile: e.g., 2-chloro-N-phenylacetamide or substituted benzyl chloride (1.1 eq)

  • Ice-cold distilled water

Step-by-Step Methodology

Step 1: Deprotonation and Nucleophilic Activation

  • Suspend 5-chloro-2(1H)-quinazolinone (5 mmol) in 15 mL of anhydrous DMF in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

  • Add finely powdered, anhydrous K₂CO₃ (10 mmol) to the suspension.

  • Stir the mixture at 70°C for 30–45 minutes.

  • Causality: DMF is utilized as a polar aprotic solvent to tightly solvate the potassium cation, leaving the quinazolinone anion "naked" and highly nucleophilic. A temperature of 70°C provides the activation energy required to favor the thermodynamically stable N-alkylated product over the kinetically favored O-alkylated product.

  • Self-Validation Checkpoint: The reaction mixture will transition from an opaque, cloudy suspension to a more translucent, slightly yellow mixture, visually confirming the formation of the soluble potassium salt.

Step 2: Electrophilic Addition

  • Dissolve the chosen electrophile (5.5 mmol) in 5 mL of anhydrous DMF.

  • Add the electrophile solution dropwise to the activated quinazolinone mixture over 15 minutes while maintaining the temperature at 70°C.

  • Causality: Dropwise addition prevents a localized high concentration of the electrophile, which mitigates the risk of di-alkylation or polymerization, ensuring a high mono-alkylation yield.

Step 3: Reaction Monitoring & Quenching

  • Allow the reaction to proceed for 4–6 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS.

  • Once the starting material is fully consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water.

  • Causality: The highly polar DMF/water mixture is incapable of solvating the newly formed, lipophilic N-alkylated quinazolinone, forcing it to crash out of the solution.

  • Self-Validation Checkpoint: A dense, white-to-pale-yellow precipitate will immediately form upon contact with the ice water. If the solution remains clear, the coupling has failed, or the product is unusually hydrophilic (indicating a need for organic extraction).

Step 4: Isolation and Purification

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold water (3 x 20 mL) to remove residual DMF and inorganic salts, followed by cold ethanol (10 mL).

  • Dry the solid in a vacuum oven at 50°C overnight.

  • Verify the structure and purity via ¹H-NMR (DMSO-d₆) and ESI-MS. The disappearance of the broad lactam N-H peak (~12.5 ppm) in the NMR spectrum confirms successful N-alkylation[3].

References

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers in Chemistry (2022). 5

  • Synthesis of series of quinazoline analogues as protein kinase inhibitors - ResearchGate (2023).1

  • Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC / National Institutes of Health (2022). 6

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - Taylor & Francis (2020). 2

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC / National Institutes of Health (2022).4

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents - PMC / National Institutes of Health (2010). 3

Sources

High-Throughput Screening of 5-Chloro-2(1H)-Quinazolinone Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-HTS-QZN-05

Overcoming Solubility Limits and Autofluorescence in Kinase-Targeted Drug Discovery

Abstract

The 5-chloro-2(1H)-quinazolinone scaffold represents a privileged structure in medicinal chemistry, particularly for targeting hydrophobic pockets in kinases (e.g., PI3K


, p38 MAPK) and kinesins (Eg5). However, the introduction of the chlorine atom at the C5 position, while enhancing potency through steric and electronic effects, significantly exacerbates the hydrophobicity and aggregation potential of the library. This application note details a robust workflow for screening these libraries, focusing on acoustic liquid handling to mitigate precipitation and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate compound autofluorescence interference.

Introduction: The 5-Chloro Advantage and Challenge

The Privileged Scaffold

Quinazolinones are bioactive heterocycles with a wide range of pharmacological activities. The specific 5-chloro-2(1H)-quinazolinone derivative is synthesized typically from 2-amino-6-chlorobenzoic acid.

  • Mechanistic Value: The C5-chloro substituent often forces the pendant aryl groups (at N3 or C2) out of planarity, creating a "twisted" conformation that improves selectivity for ATP-binding pockets in kinases by filling the hydrophobic Region II.

  • The Problem: This lipophilicity (cLogP often > 4.5) leads to two primary HTS failure modes:

    • False Negatives: Compound precipitation in aqueous assay buffers.

    • False Positives: Colloidal aggregation sequestering the enzyme (PAINS behavior) or intrinsic fluorescence overlapping with standard coumarin/fluorescein channels.

Strategic Approach

To screen these libraries effectively, we must abandon standard "tip-based" transfer and intensity-based readouts. This protocol utilizes Acoustic Droplet Ejection (ADE) for nanoliter transfer and TR-FRET to time-gate out the short-lived fluorescence of the quinazolinone core.

Library Preparation and Quality Control

Before the screen, the physical state of the library must be validated. 5-chloro-2(1H)-quinazolinones are prone to "crashing out" upon freeze-thaw cycles.

Protocol: Acoustic-Ready Plate Preparation

Objective: Create source plates that minimize water uptake (which triggers precipitation).

  • Dissolution: Dissolve solid compounds to 10 mM in 100% anhydrous DMSO.

    • Critical Step: Sonicate for 15 minutes at 30°C. Visual inspection is insufficient; use nephelometry if available to confirm true solution.

  • Plate Format: Transfer 50 µL to LDV (Low Dead Volume) Cyclic Olefin Copolymer (COC) source plates.

    • Why COC? Polypropylene binds hydrophobic quinazolinones, reducing actual concentration. COC is acoustically transparent and low-binding.

  • Centrifugation: Spin plates at 1000 x g for 1 minute to remove bubbles (bubbles defeat acoustic transfer).

  • Storage: Seal with heat-welded foil (not adhesive) and store at -20°C in a nitrogen cabinet.

Workflow Visualization

The following diagram outlines the library generation and QC process to ensure "screen-ready" chemistry.

LibraryWorkflow Synth Synthesis (2-amino-6-chlorobenzamide) Purify HPLC Purification (>95% Purity) Synth->Purify Solub Solubilization 10mM in Anhydrous DMSO Purify->Solub QC QC: Nephelometry (Check for Aggregates) Solub->QC QC->Solub Fail (Re-sonicate/Dilute) Plate Formatting LDV COC Acoustic Plates QC->Plate Pass Storage Storage -20°C, N2 Environment Plate->Storage

Figure 1: Library preparation workflow emphasizing solubility checks (Nephelometry) prior to plating.

HTS Assay Protocol: TR-FRET Kinase Screen

Target Case Study: Screening for inhibitors of a Ser/Thr Kinase (e.g., p38 or PI3K). Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

Why TR-FRET?

Quinazolinones often fluoresce in the blue/green region (400–500 nm). Standard assays (e.g., FP or FI) excite at 485 nm and read at 520 nm, exactly where the library interferes.

  • Solution: TR-FRET uses a Europium (Eu) donor.

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Delay: Measurement starts 50–100 µs after excitation.

    • Result: The short-lived autofluorescence of the 5-chloro-quinazolinone decays completely before the detector opens, leaving only the long-lived Eu-FRET signal.

Materials
  • Enzyme: Recombinant Kinase (tagged, e.g., GST or His).

  • Tracer: AlexaFluor™ 647-labeled ATP competitive tracer.

  • Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127 .

    • Note: Pluronic F-127 is mandatory to prevent the formation of colloidal aggregates common with 5-chloro derivatives.

Step-by-Step Protocol

Step 1: Compound Transfer (Acoustic)

  • Use an acoustic liquid handler (e.g., Labcyte Echo).

  • Transfer 2.5 nL to 10 nL of compound from the Source Plate to a white, low-volume 384-well assay plate.

  • Target Final Concentration: 10 µM (assuming 10 µL final assay volume).

  • Backfill control wells with pure DMSO.

Step 2: Master Mix Preparation

  • Antibody/Enzyme Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

  • Tracer Mix: Dilute Tracer (e.g., Kinase Tracer 236) to 4x Kd concentration.

Step 3: Assay Assembly

  • Dispense 5 µL of Antibody/Enzyme Mix into the assay plate containing the acoustically ejected compound.

  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Dispense 5 µL of Tracer Mix.

  • Centrifuge plate (1000 rpm, 30 sec).

Step 4: Incubation & Read

  • Incubate for 60 minutes at RT in the dark.

  • Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Integration Delay: 60 µs.

Data Calculation

Calculate the Emission Ratio (ER):



  • Inhibition: A decrease in ER indicates the 5-chloro-quinazolinone has displaced the tracer.

Hit Validation & Triage

Due to the "sticky" nature of the 5-chloro-2(1H)-quinazolinone scaffold, hits must be rigorously validated to rule out false positives.

The "PAINS" Check (Pan-Assay Interference)

Quinazolinones can form colloidal aggregates that sequester enzymes.

  • Test: Re-run the dose-response curve in the presence of 0.01% vs 0.1% Triton X-100 .

  • Logic: If the IC50 shifts significantly (>3-fold) with higher detergent, the compound is likely an aggregator (False Positive).

Assay Mechanism Diagram

The following diagram illustrates the TR-FRET mechanism and how it bypasses the interference issues inherent to this chemical library.

TRFRET_Mechanism LightSource Excitation Source (337 nm) EuDonor Eu-Antibody (Donor) Long-lived Fluorescence LightSource->EuDonor Excites QZN 5-Cl-Quinazolinone (Autofluorescent ~450nm) LightSource->QZN Excites (Interference) Tracer Alexa647 Tracer (Acceptor) EuDonor->Tracer FRET (If Tracer Bound) Detector Detector (Time-Gated >50µs) EuDonor->Detector Emission 620nm QZN->Detector Decays <10µs (Ignored by Gate) Tracer->Detector Emission 665nm (Signal)

Figure 2: TR-FRET Mechanism. Note the red dotted line indicating that the compound's intrinsic fluorescence decays before the detector begins reading, eliminating background noise.

Summary of Key Parameters

ParameterStandard Condition5-Cl-Quinazolinone OptimizedReason
Plate Type Polypropylene (PP)Cyclic Olefin Copolymer (COC) PP absorbs hydrophobic quinazolinones.
Transfer Method Tip-based PipettingAcoustic Ejection Eliminates DMSO-water interface precipitation during transfer.
Assay Mode Fluorescence PolarizationTR-FRET Bypasses intrinsic library fluorescence.
Detergent 0.001% Tween-200.01% Pluronic F-127 Critical to prevent colloidal aggregation (PAINS).
DMSO Limit < 5%< 1% These compounds have low solubility; keep DMSO low to prevent crashing in buffer.

References

  • Privileged Structures in Drug Discovery: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. [Link]

  • Quinazolinone Biological Activity & Synthesis: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. (Contextual grounding for scaffold synthesis). [Link]

  • Assay Interference & Aggregation (PAINS): Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

  • TR-FRET Assay Principles: Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics. [Link]

  • Solubility in HTS: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

Application Note: Analytical Quantification of 5-chloro-2(1H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the quantification of 5-chloro-2(1H)-quinazolinone (also known as 5-chloro-2-hydroxyquinazoline). This molecule is a critical scaffold in the synthesis of bioactive kinase inhibitors and anticonvulsants, often requiring rigorous quantification as either a synthesis intermediate or a potential genotoxic impurity.

Introduction & Chemical Context

5-chloro-2(1H)-quinazolinone presents specific analytical challenges due to its tautomeric nature (lactam-lactim equilibrium) and poor aqueous solubility. Unlike its more common isomer, 4(3H)-quinazolinone, the 2(1H) variant possesses a carbonyl at the C2 position, significantly altering its pKa and retention behavior.

Accurate quantification is essential for two primary workflows:

  • High-Concentration Assay: Monitoring reaction progression during the synthesis of quinazoline-based drugs.

  • Trace Impurity Analysis: Detecting residual levels in final pharmaceutical products, where chlorinated aromatics may be flagged as potentially genotoxic impurities (PGIs).

Physicochemical Profile
ParameterValue / CharacteristicImpact on Method
Structure Bicyclic aromatic, Cl at C5Hydrophobic interaction dominant.
pKa ~9.2 (OH/NH acidic)Requires pH control < 7.0 to maintain neutral form.
Solubility Low in water; High in DMSO, MeOHSample diluent must contain >50% organic solvent.
UV Max ~225 nm, ~265 nm (Predicted)Dual-wavelength monitoring recommended.

Method Selection Guide

The choice of analytical technique depends strictly on the required sensitivity and matrix complexity.

MethodSelection Start Start: Define Analytical Goal Conc Concentration Range? Start->Conc High > 0.1 mg/mL (Assay/Purity) Conc->High High Low < 1 µg/mL (Trace/Impurity) Conc->Low Low HPLC Protocol A: HPLC-UV/PDA High->HPLC Matrix Matrix Complexity? Low->Matrix Simple Synthetic Reaction Mix Matrix->Simple Clean Complex Plasma/Biofluids Matrix->Complex Dirty Simple->HPLC If UV active LCMS Protocol B: LC-MS/MS (MRM) Simple->LCMS If co-eluting Complex->LCMS

Figure 1: Decision tree for selecting the appropriate quantification protocol.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Primary Application: Purity assessment and reaction monitoring.

Chromatographic Conditions

This method utilizes a "mixed-mode" effect where the acidic mobile phase suppresses the ionization of the quinazolinone nitrogen, ensuring sharp peak shape.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for separating the 5-chloro isomer from potential 6- or 7-chloro regioisomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C.

  • Injection Volume: 5–10 µL.

  • Detection: PDA (Photodiode Array) scanning 200–400 nm; Quantify at 265 nm .

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Load Sample
12.060Linear Gradient (Elution of 5-chloro-2(1H)-quinazolinone)
15.090Wash (Remove dimers/oligomers)
17.090Hold Wash
17.15Re-equilibration
22.05End
Sample Preparation (Critical)

Quinazolinones often precipitate in pure aqueous buffers.

  • Stock Solution: Dissolve 10 mg of standard in 10 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile .

    • Note: Do not use 100% water as diluent; this will cause precipitation and low recovery.

Protocol B: LC-MS/MS Trace Quantification

Primary Application: Genotoxic impurity screening (< 10 ppm) or bioanalysis.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring): The 5-chloro-2(1H)-quinazolinone (MW ≈ 180.59) forms a protonated precursor [M+H]⁺ at m/z 181.0.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanism
181.0 146.0 20QuantifierLoss of Cl radical (Characteristic)
181.0 118.0 35QualifierLoss of Cl + CO (Ring contraction)
181.0 163.0 15QualifierLoss of H₂O (Lactam-lactim)

Note: The chlorine isotope pattern (³⁵Cl/³⁷Cl) provides a secondary confirmation. Monitor m/z 183.0 → 148.0 to verify the presence of chlorine.

Sample Extraction (Solid Phase Extraction - SPE)

For complex matrices (e.g., plasma or reaction slurry), SPE is required to remove interferences.

SPE_Workflow Step1 1. Conditioning HLB Cartridge (60 mg) 1 mL MeOH -> 1 mL Water Step2 2. Loading Sample (pH adjusted to 3.0) Step1->Step2 Step3 3. Washing 5% MeOH in Water (Removes salts/proteins) Step2->Step3 Step4 4. Elution 100% Methanol (2 x 500 µL) Step3->Step4 Step5 5. Reconstitution Evaporate N2 -> Reconstitute in Mobile Phase Initial Step4->Step5

Figure 2: Solid Phase Extraction workflow using Hydrophilic-Lipophilic Balance (HLB) cartridges.

Validation Criteria (ICH Q2(R1))

To ensure the trustworthiness of the data, the method must meet the following criteria:

ParameterAcceptance CriteriaExperimental Note
Linearity R² > 0.999Range: 0.1 µg/mL to 100 µg/mL (HPLC).
Accuracy 98.0% – 102.0%Spike recovery at 80%, 100%, 120% levels.
Precision RSD < 2.0% (n=6)Repeatability of retention time and area.
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Critical for impurity analysis.
Specificity Resolution > 1.5Must separate from 6-chloro isomer and starting materials.

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Interaction between the basic nitrogen of the quinazoline ring and residual silanols on the column.

  • Solution: Ensure the mobile phase pH is well controlled (pH 2.7 with Formic Acid). If tailing persists, add 5 mM Ammonium Formate to the aqueous phase to compete for silanol sites.

Issue: "Ghost" Peaks in Blank
  • Cause: Carryover. Quinazolinones are "sticky" due to their flat, aromatic structure.

  • Solution: Implement a needle wash with 90:10 Acetonitrile:Water + 0.1% Formic Acid .

Issue: Double Peaks
  • Cause: Tautomer separation. 2(1H)-quinazolinone exists in equilibrium with 2-hydroxyquinazoline.

  • Solution: This is rare in acidic reversed-phase conditions, but if observed, increase column temperature to 45°C to accelerate the interconversion rate, merging the peaks into a single sharp band.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Katta, K., et al. (2019). Trace Level Quantification of Genotoxic Impurity... in Osimertinib mesylate. Journal of Chemical and Pharmaceutical Research, 11(4), 48-59. (Provides foundational HPLC conditions for chloro-substituted impurities). Link

  • Grüning, A., et al. (2015). High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment.[4] Shimadzu Application News.[4] (Demonstrates LC-MS/MS parameters for trace pharmaceutical analysis). Link

  • Al-Salahi, R., et al. (2016). Synthesis and spectroscopy of some new 2(1H)-quinazolinone derivatives. Journal of Chemistry.[5] (Structural characterization and solubility data). Link

Sources

Application Note: 5-Chloro-2(1H)-quinazolinone as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for the use of 5-chloro-2(1H)-quinazolinone (and its derivatives) as a chemical probe. This guide addresses the specific structural properties, mechanistic targets, and experimental workflows required to utilize this scaffold effectively in drug discovery and chemical biology.

Executive Summary

5-chloro-2(1H)-quinazolinone (often existing in tautomeric equilibrium with 5-chloro-2-hydroxyquinazoline) represents a "privileged scaffold" in medicinal chemistry. Unlike the more common 4(3H)-quinazolinone isomers (found in drugs like Idelalisib), the 2(1H)-quinazolinone core offers distinct electronic and steric profiles, making it a valuable probe for ATP-binding sites (kinases) , DNA repair enzymes (PARP) , and tubulin polymerization (Kinesin-5/Eg5) .

This guide details the specific utility of the 5-chloro-2(1H)-one isomer, emphasizing its role as a fragment-based probe for exploring halogen bonding interactions in hydrophobic pockets and its application in structure-activity relationship (SAR) studies.

Chemical Identity & Properties

PropertyDetail
Chemical Name 5-chloro-2(1H)-quinazolinone
Synonyms 5-chloro-2-hydroxyquinazoline; 5-chloro-quinazolin-2-ol
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
Core Scaffold Quinazoline (Benzene fused to Pyrimidine)
Key Substituent Chlorine at C5 (peri-position to N1/C4)
Tautomerism Exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1][2] In solution, the lactam often predominates.
Solubility Low in water; Soluble in DMSO (>10 mM), DMF.

Mechanism of Action & Target Engagement

The utility of 5-chloro-2(1H)-quinazolinone as a probe stems from its ability to mimic the purine ring of ATP or the nicotinamide moiety of NAD+.

Primary Modes of Binding
  • ATP-Competitive Kinase Inhibition: The 2(1H)-quinazolinone core functions as an adenine mimetic. The lactam (NH-C=O) group can form a donor-acceptor hydrogen bond pair with the "hinge region" of kinase active sites.

    • Role of 5-Chloro: The chlorine atom at position 5 occupies a critical hydrophobic pocket (often the "gatekeeper" or solvent-exposed region depending on binding mode), enhancing potency via lipophilic interactions or halogen bonding with backbone carbonyls.

  • PARP Inhibition (DNA Repair): Poly(ADP-ribose) polymerases (PARP) bind NAD+. The quinazolinone core mimics the nicotinamide ring. The 5-chloro substituent can induce steric clashes that selectivity filter for specific PARP isoforms (e.g., PARP1 vs. PARP2).

  • Kinesin Spindle Protein (Eg5) Modulation: Related 2(1H)-quinazolinones (e.g., monastrol analogues) bind to an allosteric site on Eg5, inhibiting bipolar spindle formation. The 5-chloro position modulates the tilt of the aromatic ring within the allosteric pocket.

Mechanistic Diagram (Graphviz)

Mechanism Probe 5-chloro-2(1H)-quinazolinone Interaction_HBond H-Bond Donor/Acceptor (Lactam Motif) Probe->Interaction_HBond Interaction_Halogen Halogen Bonding / Hydrophobic (5-Cl Substituent) Probe->Interaction_Halogen Target_Kinase Kinase Hinge Region (ATP Site) Effect_Inhibition Competitive Inhibition (IC50 Reduction) Target_Kinase->Effect_Inhibition Target_PARP PARP Nicotinamide Pocket Target_PARP->Effect_Inhibition Target_Eg5 Eg5 Allosteric Site Target_Eg5->Effect_Inhibition Interaction_HBond->Target_Kinase Mimics Adenine Interaction_HBond->Target_PARP Mimics Nicotinamide Interaction_Halogen->Target_Kinase Selectivity Filter Interaction_Halogen->Target_Eg5 Allosteric Lock

Caption: Mechanistic pathways of 5-chloro-2(1H)-quinazolinone binding to key biological targets via hydrogen and halogen bonding.

Experimental Protocols

Preparation and Storage
  • Stock Solution: Dissolve powder in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute. If precipitation occurs, warm to 37°C.

  • Storage: Aliquot into light-protected vials (amber). Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock into aqueous buffer (PBS or media) immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

In Vitro Kinase Inhibition Assay (ADP-Glo Protocol)

Objective: Determine the IC50 of the probe against a target kinase (e.g., CK2, EGFR).

Materials:

  • Kinase Enzyme (recombinant)

  • Substrate (peptide/protein)

  • ATP (Ultra-pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plate

Workflow:

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Titration: Prepare a serial dilution of 5-chloro-2(1H)-quinazolinone in DMSO (10-point curve, e.g., 100 µM to 0.1 nM).

  • Reaction Assembly:

    • Add 2 µL of Kinase (optimized concentration).

    • Add 1 µL of Probe (or DMSO control). Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix to start reaction.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC50.

Cellular Thermal Shift Assay (CETSA)

Objective: Validate target engagement in live cells (e.g., binding to PARP1).

Workflow:

  • Treatment: Treat cells (e.g., HeLa, 1x10⁶ cells/mL) with 10 µM 5-chloro-2(1H)-quinazolinone or DMSO for 1 hour at 37°C.

  • Harvest: Wash with PBS, add protease inhibitors, and resuspend.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (liquid N₂ / 25°C) x3 to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Analyze supernatant via Western Blot using antibodies against the specific target (e.g., anti-PARP1).

  • Result: A shift in the melting curve (stabilization of protein at higher temps) indicates direct binding of the probe.

Synthesis & Chemical Validation

Note: If commercial sources are unavailable, the probe can be synthesized.

Reaction: Condensation of 2-amino-6-chlorobenzaldehyde (or 2-amino-6-chlorobenzonitrile) with Urea .

  • Reagents: Urea (5 eq), Acetic Acid (catalytic), Ethanol/DMF (solvent).

  • Conditions: Reflux (100-120°C) for 4-12 hours.

  • Purification: Recrystallization from Ethanol/Water.

  • Validation: 1H-NMR (DMSO-d6) should show a singlet for H4 (around 8.0-8.5 ppm) and the NH proton.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Assay Low aqueous solubility.Reduce final concentration to <10 µM. Use intermediate dilution step in buffer.
High Background Signal Probe autofluorescence.2(1H)-quinazolinones can be fluorescent. Check emission spectrum (usually blue/green). Use luminescent assays (ADP-Glo) instead of fluorescent ones.
No Inhibition Observed Incorrect Isomer.Verify you are using the 2(1H)-one and not the 4(3H)-one . The binding modes are distinct.
Cell Toxicity Off-target effects.5-chloro substituent may increase reactivity.[3] Perform an MTT assay to determine non-specific cytotoxicity threshold.

Workflow Diagram (Graphviz)

Workflow Start Start: Probe Procurement (Synthesis or Purchase) QC Quality Control (NMR, LC-MS, Purity >95%) Start->QC Stock Stock Preparation (10 mM in DMSO) QC->Stock Branch_Biochem Biochemical Assay (Cell-Free) Stock->Branch_Biochem Branch_Cell Cellular Assay (In Cellulo) Stock->Branch_Cell Assay_Kinase Kinase Inhibition (ADP-Glo / 33P-ATP) Branch_Biochem->Assay_Kinase Assay_CETSA Target Engagement (CETSA / Western Blot) Branch_Cell->Assay_CETSA Assay_Pheno Phenotypic Screen (Viability / Spindle Defect) Branch_Cell->Assay_Pheno Data_Analysis Data Analysis (IC50 / EC50 Calculation) Assay_Kinase->Data_Analysis Assay_CETSA->Data_Analysis Assay_Pheno->Data_Analysis

Caption: Experimental workflow for validating 5-chloro-2(1H)-quinazolinone activity from synthesis to data analysis.

References

  • Quinazolinone Scaffolds in Medicinal Chemistry: Title: "Quinazolinone: A biologically active scaffold."[1][4][5][6] Source:Research Journal of Pharmacy and Technology (2021). Link:[Link]

  • Kinase Inhibition Mechanisms: Title: "Discovery and characterization of chemical probes targeting kinase domains." Source:Nature Chemical Biology (General Reference for Kinase Probes). Link:[Link]

  • Synthesis of Quinazolinones: Title: "Recent advances in the synthesis of quinazolinones."[6][7] Source:Arabian Journal of Chemistry (2021). Link:[Link]

  • CETSA Protocol: Title: "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Source:Science (2013). Link:[Link]

  • Fluorescent Properties of Quinazolinones: Title: "Quinazolinone-based fluorescent chemosensors."[8] Source:Taylor & Francis Online. Link:[Link]

Sources

Experimental Design for Testing the Anti-inflammatory Properties of Quinazolinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental design for evaluating the anti-inflammatory potential of novel quinazolinone compounds. Quinazolinones are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anti-inflammatory effects.[1][2] This guide moves from foundational in vitro assays that elucidate mechanism of action to more complex in vivo models that assess efficacy in a physiological context.

The protocols detailed herein are designed to provide a robust framework for screening and characterizing these compounds, with an emphasis on understanding the underlying molecular pathways.

Section 1: Foundational In Vitro Assessment

The initial phase of screening focuses on cell-free and cell-based assays to determine the direct inhibitory effects of quinazolinone derivatives on key inflammatory mediators and pathways.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Rationale: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-2.[4] This assay will determine if the quinazolinone compounds directly inhibit COX-2 activity.

Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits.[3][5]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Preparation: Reconstitute and dilute reagents as per the kit manufacturer's instructions. Prepare a 10X working solution of the test quinazolinone compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup (per well):

    • Enzyme Control (EC): 10 µL Assay Buffer.

    • Inhibitor Control (IC): 10 µL of 10X Celecoxib solution.

    • Test Sample (S): 10 µL of 10X test compound solution.

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to all wells except the background control.

  • Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer and COX Probe. Add 80 µL to each well.

  • Incubation: Incubate the plate for 10 minutes at 37°C, protected from light.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction (slope) for each well. Calculate the percent inhibition relative to the enzyme control and determine the IC50 value for each compound.

Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

Rationale: Macrophages are key immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] This cell-based assay provides a more physiologically relevant context to assess the anti-inflammatory effects of the compounds. The RAW 264.7 murine macrophage cell line is a widely used and well-characterized model for this purpose.[6][8]

Protocol: Inhibition of NO and Cytokine Production in RAW 264.7 Cells

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • MTT reagent for cell viability

  • 96-well and 24-well tissue culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Plating: Seed cells in 96-well plates (for NO and viability assays) or 24-well plates (for cytokine analysis) and allow them to adhere overnight. A typical seeding density is 2.5 x 10^5 cells/mL.[8]

  • Treatment: Pre-treat the cells with various concentrations of the quinazolinone compounds for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.[9]

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • Mix an equal volume of supernatant with Griess reagent.[9]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.[10]

  • Cytokine Quantification (ELISA):

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's protocols.[11][12]

  • Cell Viability Assay (MTT Assay):

    • Add MTT solution to the remaining cells in the 96-well plate and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This ensures that the observed inhibitory effects are not due to cytotoxicity.[9]

Data Presentation: In Vitro Screening Results

CompoundCOX-2 IC50 (µM)NO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Cell Viability (at highest conc.)
Quinazolinone A
Quinazolinone B
Celecoxib (Control)
Dexamethasone (Control)N/A
NF-κB Signaling Pathway Analysis

Rationale: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[13][14][15] Its activation is a central event in the inflammatory response.[16] Investigating the effect of quinazolinones on NF-κB activation can provide insight into their mechanism of action.

Protocol: Western Blot for IκBα Degradation and p65 Nuclear Translocation

Materials:

  • RAW 264.7 cells

  • LPS

  • Primary antibodies against IκBα, phospho-IκBα, p65, and a nuclear marker (e.g., Lamin B1)

  • HRP-conjugated secondary antibodies

  • Reagents for nuclear and cytoplasmic protein extraction

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Culture and treat RAW 264.7 cells with the test compound and LPS as described in section 1.2, but for a shorter duration (e.g., 30-60 minutes) to capture early signaling events.

  • Protein Extraction:

    • For IκBα degradation, prepare whole-cell lysates.

    • For p65 translocation, perform nuclear and cytoplasmic fractionation.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against IκBα, phospho-IκBα (for whole-cell lysates), and p65 (for nuclear and cytoplasmic fractions). Use β-actin or Lamin B1 as loading controls.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Analysis: A decrease in cytoplasmic IκBα and a corresponding increase in nuclear p65 in LPS-stimulated cells indicate NF-κB activation. Effective compounds will prevent these changes.

Diagram: Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα (p) NFkB_IkB->IkB Degradation NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AA Arachidonic Acid Prostaglandins Prostaglandins AA->Prostaglandins Metabolism COX2 COX-2 (Enzyme) COX2->AA DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Cytokines Cytokines (TNF-α, IL-6) Genes->Cytokines Translation LPS LPS LPS->TLR4 Binds Quinazolinone Quinazolinone Quinazolinone->IKK Inhibits? Quinazolinone->COX2 Inhibits

Caption: Quinazolinones may inhibit inflammation by targeting COX-2 and/or the NF-κB pathway.

Section 2: In Vivo Efficacy and Proof-of-Concept

Promising candidates from in vitro screening should be advanced to in vivo models of inflammation to assess their efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[17][18] The inflammatory response is biphasic, allowing for the characterization of compounds acting on different mediators.[17]

Protocol: Rat Paw Edema Assay

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer for paw volume measurement

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Acclimatization: Acclimate animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin)

    • Group III-V: Test Quinazolinone (e.g., 10, 25, 50 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[17]

  • Drug Administration: Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[17][19]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17][20]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema = Vₜ - V₀).

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Data Presentation: Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition at 3h
Vehicle Control-0%
Indomethacin10
Quinazolinone A10
Quinazolinone A25
Quinazolinone A50

Diagram: Experimental Workflow for In Vivo Studies

G start Animal Acclimatization grouping Random Grouping (Vehicle, Control, Test) start->grouping baseline Baseline Measurement (e.g., Paw Volume) grouping->baseline dosing Compound Administration (p.o. or i.p.) baseline->dosing induction Induce Inflammation (Carrageenan or Collagen) dosing->induction measurement Time-course Measurements (e.g., Paw Volume, Arthritis Score) induction->measurement endpoint Endpoint Analysis (Histology, Cytokines) measurement->endpoint analysis Data Analysis (% Inhibition, Statistics) endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: A generalized workflow for conducting in vivo anti-inflammatory studies.

Chronic Inflammation Model: Collagen-Induced Arthritis (CIA)

Rationale: For compounds showing significant activity in acute models, evaluation in a chronic inflammation model is the next logical step. The Collagen-Induced Arthritis (CIA) model in rodents is considered the gold standard for preclinical testing of anti-arthritic drugs, as it shares many immunological and pathological features with human rheumatoid arthritis (RA).[21][22][23]

Protocol: Collagen-Induced Arthritis in Mice

Animals: DBA/1 mice (highly susceptible strain), 8-10 weeks old.

Materials:

  • Bovine or Chicken Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test quinazolinone and appropriate vehicle

  • Positive control: Methotrexate or an approved biologic

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify Type II collagen in CFA.

    • Inject 0.1 mL of the emulsion subcutaneously at the base of the tail.[23]

  • Booster Immunization (Day 21):

    • Emulsify Type II collagen in IFA.

    • Administer a booster injection of 0.1 mL subcutaneously.[23]

  • Treatment Regimen:

    • Begin prophylactic or therapeutic treatment with the test quinazolinone compound (daily oral gavage) starting from day 21 (onset of disease) or earlier.

  • Arthritis Assessment:

    • Monitor animals daily for the onset and severity of arthritis starting from day 21.

    • Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=moderate swelling, 3=severe swelling of multiple joints, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.

  • Endpoint Analysis (e.g., Day 42):

    • Collect blood for serum cytokine and anti-collagen antibody analysis.

    • Harvest paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

Data Presentation: Collagen-Induced Arthritis

Treatment GroupMean Arthritis Score (Day 42)Incidence of Arthritis (%)Histological Score (Inflammation)
Vehicle Control
Methotrexate
Quinazolinone A

References

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Chondrex. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex. [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Leading In Vivo and In Vitro Inflammation Models. Porsolt. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Advanced in vivo inflammation & immunology models. Nuvisan. [Link]

  • NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. Labcorp. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Protocol for the induction of arthritis in C57BL/6 mice. Nature Protocols. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Authorea. [Link]

  • Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences. [Link]

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [Link]

  • Rheumatoid Arthritis Models. Inotiv. [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • LPS-Induced RAW 264.7 Activation. Bio-protocol. [Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Pharmacognosy Magazine. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules. [Link]

  • Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. ResearchGate. [Link]

  • Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Chemistry. [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences. [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. [Link]

  • Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. PLoS One. [Link]

  • Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia. [Link]

  • Lipopolysaccharide-induced cytokine expression pattern in peripheral blood mononuclear cells in childhood obesity. Molecular Medicine Reports. [Link]

  • TNF-α (free) ELISA. IBL International. [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia. [Link]

  • Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Letters in Applied NanoBioScience. [Link]

  • LPS-Induced Cytokine Release Model. Charles River. [Link]

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Troubleshooting & Optimization

purification challenges for crude 2(1H)-Quinazolinone, 5-chloro-

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific purification challenges associated with 5-chloro-2(1H)-quinazolinone .

Note on Nomenclature: This guide assumes you are working with the 2-oxo isomer (carbonyl at position 2), typically synthesized from 2-amino-6-chlorobenzaldehyde condensations or urea fusions. However, due to the structural homology with the 4(3H)-one isomer, the physicochemical principles (solubility, acidity) described here are applicable to both cores.

Case ID: PUR-QZN-5CL

Status: Active Support Assigned Specialist: Senior Application Scientist

Part 1: The Diagnostic Matrix (Triage)

Before attempting a protocol, identify your specific impurity profile using the visual and solubility cues below.

Symptom Probable Cause Recommended Protocol
"Brick Dust" / Insoluble High crystal lattice energy typical of 5-substituted quinazolinones.Protocol A: The Acid-Base Swing
Grey/Pink Discoloration Oxidative degradation of trace unreacted aniline precursors (2-amino-6-chlorobenzaldehyde/amine).Protocol B: Oxidative Rescue (Charcoal)
Gummy/Sticky Solid Presence of "Open Ring" ureido intermediates or oligomers.Protocol C: The Hot Solvent Slurry
Low Melting Point (<200°C) Significant contamination with starting material (Urea/Benzamide).Protocol C: The Hot Solvent Slurry

Part 2: Physicochemical Constraints

The 5-chloro substituent creates a unique challenge compared to the 6- or 7-chloro isomers.

  • Steric Hindrance: The chlorine at position 5 is peri to the N1/C4 region. This distorts the planar stacking slightly but significantly reduces solubility in common organic solvents.

  • Acidity (The "Lever"): The N-H proton at position 1 (and 3, if tautomerized) is acidic (

    
    ). This is your primary handle for purification.
    
  • Solubility Profile:

    • Water/Ethanol/DCM: Insoluble (Brick Dust).

    • DMSO/DMF/NMP: Soluble (often requires heat).

    • Dilute NaOH/KOH: Soluble (forms salt).

    • Acetic Acid (Hot): Moderately Soluble.

Part 3: Validated Purification Protocols

Protocol A: The Acid-Base Swing (The "Gold Standard")

Best for: Bulk removal of non-acidic impurities (starting materials, tars) and mechanical cleaning.

The Logic: 5-chloro-2(1H)-quinazolinone is a lactam. It will deprotonate in base to form a water-soluble anion. Impurities that lack this acidic proton (e.g., unreacted aldehydes, oligomers without N-H) will remain insoluble and can be filtered off.

Step-by-Step:

  • Dissolution: Suspend crude solid in 1.0 M NaOH (5–10 volumes).

    • Tip: If dissolution is slow, warm to 40°C. Do not boil, as this may hydrolyze the ring.

  • Filtration (The Critical Step): Filter the dark/turbid alkaline solution through a Celite pad.

    • Result: The filtrate should be clear (yellow/amber). The filter cake contains the non-acidic "junk."

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2.0 M HCl or Glacial Acetic Acid dropwise with vigorous stirring.

    • Target pH: Adjust to pH 4–5.

    • Observation: The product will reprecipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash copiously with water (to remove NaCl) followed by cold methanol (to displace water).

  • Drying: Dry at 60°C under vacuum.

Protocol C: The Hot Solvent Slurry (Trituration)

Best for: Removing "Open Ring" intermediates (ureido derivatives) that are slightly more soluble in polar organics than the cyclized product.

The Logic: The target quinazolinone has a very high crystal lattice energy. Impurities often disrupt this lattice or have lower melting points. Boiling in a solvent where the product is insoluble but impurities are soluble cleans the crystal surface.

Step-by-Step:

  • Solvent Choice: Use Glacial Acetic Acid or DMF/Ethanol (1:4) mixture.

  • Slurry: Suspend the solid in the solvent (5 volumes).

  • Reflux: Heat to reflux (or 100°C) for 1–2 hours. The solid should not fully dissolve.

  • Hot Filtration: Filter the mixture while hot (>80°C).

    • Why: The product remains on the filter. The impurities remain dissolved in the hot mother liquor.

  • Wash: Wash the cake immediately with hot ethanol.

Part 4: Troubleshooting FAQs

Q: My product turned pink/grey after drying. Why? A: This is typical of aniline oxidation. The starting material (2-amino-6-chlorobenz...) traces oxidized on the surface.

  • Fix: Redissolve in NaOH (Protocol A). Add 5 wt% Activated Charcoal . Stir for 30 mins. Filter through Celite before acidifying. The charcoal adsorbs the colored oxidized species.

Q: I have a "gummy" ball instead of a powder. A: You likely precipitated too fast or trapped solvent.

  • Fix: Grind the gum in a mortar with Methanol. If it remains gummy, perform Protocol C (Hot Slurry) using Acetic Acid. The heat promotes crystal reorganization and expels the trapped solvent/impurities.

Q: The yield is lower than expected after Acid-Base workup. A: The 5-chloro substituent is electron-withdrawing, making the N-H slightly more acidic, but the anion might be stable in water.

  • Fix: Ensure you acidify to pH 4-5 . If you stop at pH 7, significant product may remain in solution as the salt. Also, high ionic strength (adding NaCl) can help "salt out" the product.

Part 5: Visualizing the Workflow

Diagram 1: The Acid-Base Purification Cycle

This diagram illustrates the logic of separating the amphoteric product from neutral impurities.

PurificationCycle Crude Crude 5-Cl-Quinazolinone (Solid) NaOH Add 1.0M NaOH (Dissolution) Crude->NaOH Filter Filter through Celite NaOH->Filter Filtrate Filtrate (Product as Na+ Salt) Filter->Filtrate Soluble Fraction Cake Filter Cake (Neutral Impurities/Tars) Filter->Cake Insoluble Fraction (Discard) Acidify Acidify to pH 4-5 (HCl or AcOH) Filtrate->Acidify Precip Precipitate Forms Acidify->Precip Wash Wash: Water -> Cold MeOH Precip->Wash Final Pure 5-Cl-2(1H)-Quinazolinone Wash->Final

Caption: The Acid-Base Swing utilizes the acidity of the lactam N-H to separate the product from non-acidic organic impurities.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Impurity Symptom Color Pink/Grey Color Start->Color Gum Gummy/Oily Start->Gum Yield Low Yield Start->Yield Action1 Oxidation Issue: Use NaOH + Charcoal Color->Action1 Action2 Trapped Solvent: Hot AcOH Slurry Gum->Action2 Action3 pH Error: Check Filtrate pH (<5?) Yield->Action3

Caption: Rapid response strategies for common physical defects in the crude solid.

References

  • PubChem. Quinazolin-2(1H)-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Connors, K. A.Chemical Kinetics: The Study of Reaction Rates in Solution. (Principles of Lactam Hydrolysis and Acidity). VCH Publishers.
  • Google Patents.Process for the preparation of quinazolinone derivatives. (Illustrates urea fusion and acid-base workup techniques).
  • Mhaske, S. B., & Argade, N. P.The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron (2006). (Discusses solubility and tautomerism of the quinazolinone core).

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of 5-chloro-2(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of quinazolinone scaffolds. The 5-chloro-2(1H)-quinazolinone core is a privileged pharmacophore in drug development. However, functionalizing this core presents significant chemoselectivity challenges due to the ambident nature of its lactam/lactim tautomeric system.

This guide is designed for application scientists and medicinal chemists to troubleshoot, optimize, and scale the N-alkylation of 5-chloro-2(1H)-quinazolinone, ensuring high regioselectivity and yield.

Troubleshooting Guide & FAQs

Q1: I am observing a high percentage of O-alkylation instead of the desired N1-alkylation. How can I shift the chemoselectivity? A1: This is a classic Hard-Soft Acid-Base (HSAB) competition. The deprotonated 5-chloro-2(1H)-quinazolinone forms an ambident anion where the oxygen (O2) acts as a "hard" nucleophile and the nitrogen (N1) acts as a "softer" nucleophile.

  • Actionable Advice: Switch to softer electrophiles. Alkyl iodides or bromides strongly favor N-alkylation via an SN2 transition state, whereas hard electrophiles like alkyl tosylates or mesylates increase the proportion of O-alkylation[1]. Additionally, ensure you are using a polar aprotic solvent (DMF or DMSO) which selectively solvates the metal counter-ion, leaving the softer N1 atom exposed for nucleophilic attack.

Q2: Does the choice of inorganic base significantly affect the N/O alkylation ratio? A2: Absolutely. The counter-cation dictates the tightness of the ion pair. Lithium (Li⁺) and Sodium (Na⁺) coordinate strongly with the hard oxygen atom. While NaH is frequently used, it can lead to mixed N/O ratios depending on the electrophile. Potassium (K⁺) and Cesium (Cs⁺) from K₂CO₃ or Cs₂CO₃ are larger, softer cations that dissociate more readily in DMF. This dissociation creates a more "naked" anion that thermodynamically favors N1-alkylation.

Q3: How does the 5-chloro substituent impact the reaction kinetics compared to an unsubstituted quinazolinone? A3: The chlorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I) across the fused aromatic system. While this lowers the pKa of the N1 proton (making initial deprotonation easier), it simultaneously reduces the overall nucleophilicity of the resulting anion. Consequently, reactions involving 5-chloro-2(1H)-quinazolinone often require slightly elevated temperatures (60–80 °C) and longer reaction times to reach full conversion compared to their unsubstituted counterparts.

Q4: My reaction with a secondary alkyl halide is stalling at low conversion and producing alkene byproducts. What is the alternative? A4: Secondary alkyl halides are sterically hindered and highly prone to E2 elimination under standard basic conditions (like K₂CO₃/DMF). To bypass basic deprotonation entirely, switch to Mitsunobu conditions using the corresponding secondary alcohol. The Mitsunobu reaction utilizes redox chemistry to activate the alcohol and typically provides excellent N-selectivity for lactam heterocycles without triggering elimination pathways[2].

Q5: Can I intentionally force O-alkylation if I need the 2-alkoxyquinazoline derivative? A5: Yes. To invert the selectivity, use a silver salt (e.g., Ag₂CO₃) in a non-polar solvent like toluene. The Ag⁺ ion strongly coordinates with the nitrogen atom and the leaving group of the halide, promoting an SN1-like pathway that kinetically traps the hard oxygen nucleophile[3].

Quantitative Data: Reaction Condition Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity for the 5-chloro-2(1H)-quinazolinone system.

Base (Equiv)SolventTemp (°C)ElectrophileMajor ProductExpected YieldMechanistic Driver
K₂CO₃ (2.0)DMF60Benzyl BromideN1-Alkyl >85%Soft-Soft interaction; K⁺ dissociation.
Cs₂CO₃ (1.5)MeCN80Methyl IodideN1-Alkyl 92%High solubility of Cs⁺; naked anion.
NaH (1.2)THF0 to RTAlkyl TosylateMixed (N1/O2) ~50% (N1)Hard electrophile (OTs) attacks hard O2.
Ag₂CO₃ (1.5)Toluene100Alkyl BromideO2-Alkyl >70%Ag⁺ coordination blocks N1; kinetic control.
None (Mitsunobu)THFRTSecondary AlcoholN1-Alkyl 65–80%Redox activation avoids E2 elimination[2].

Experimental Protocols

Protocol A: Standard Highly N-Selective Alkylation (For Primary Halides)

This protocol utilizes thermodynamic control and soft-soft interactions to maximize N1-alkylation.

  • Preparation of the Anion: In an oven-dried, nitrogen-flushed round-bottom flask, suspend 5-chloro-2(1H)-quinazolinone (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (to reach 0.2 M concentration).

    • Causality: K₂CO₃ is a mild base that safely deprotonates N1 without risking the hydrolytic ring-opening of the lactam that can occur with NaOH or KOH.

  • Pre-activation: Stir the suspension at 60 °C for 30 minutes.

    • Self-Validation: Monitor the dissolution. The mixture will transition from a cloudy suspension to a slightly yellow, more homogeneous mixture as the active potassium salt forms. Do not proceed until this visual change occurs.

  • Electrophile Addition: Cool the mixture slightly to 40 °C. Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise via syringe.

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of poly-alkylation or unwanted exotherms.

  • Reaction Progression: Resume heating at 60 °C for 4–6 hours. Monitor via LC-MS. The electron-withdrawing 5-chloro group necessitates this heating step to drive the less nucleophilic anion to completion.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Mitsunobu-Driven N-Alkylation (For Secondary/Hindered Aliphatic Groups)

This protocol is designed to circumvent E2 elimination when using sterically hindered alkylating agents.

  • Reagent Mixing: Dissolve 5-chloro-2(1H)-quinazolinone (1.0 eq), the desired secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M) under nitrogen at 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Causality: DIAD activates the PPh₃, which in turn activates the alcohol. The slow addition controls the exothermic formation of the betaine intermediate, preventing the degradation of the azodicarboxylate.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: The reaction is complete when the starting material is consumed via TLC. The byproduct, triphenylphosphine oxide (TPPO), will make the solution viscous. Purify via flash chromatography (Hexanes/EtOAc) to separate the N-alkylated product from TPPO.

Reaction Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways of the ambident anion, demonstrating how reagent selection dictates the final chemoselectivity.

G Substrate 5-chloro-2(1H)-quinazolinone Base Deprotonation (K2CO3 / DMF) Substrate->Base Anion Ambident Anion [N1-C2(O)]⁻ Base->Anion HardE Hard Electrophile (e.g., R-OTs, Ag+ cat.) Anion->HardE Hard-Hard Interaction SoftE Soft Electrophile (e.g., R-I, R-Br) Anion->SoftE Soft-Soft Interaction OAlkyl O2-Alkylated Product (Kinetic Control) HardE->OAlkyl Oxygen Attack NAlkyl N1-Alkylated Product (Thermodynamic Control) SoftE->NAlkyl Nitrogen Attack

Chemoselective divergence of the 5-chloro-2(1H)-quinazolinone ambident anion based on HSAB principles.

References

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. URL: [Link]

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Promoted N-Alkylation of Quinazolinones through Nucleophilic Substitution of Benzyl Alcohols. The Journal of Organic Chemistry. URL: [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. URL: [Link]

  • Chemoselective reactions of electrophiles with quinazoline amides; 3-alkylquinazoline-2,4-(1H,3H)-diones, and 2-arylquinazoline-4(3H)ones and their thioamide regioisomers. ResearchGate. URL: [Link]

Sources

Technical Support Center: Troubleshooting 5-Chloro-2(1H)-quinazolinone Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "5-Chloro" Conundrum

Inconsistent results with 5-chloro-2(1H)-quinazolinone are frequently reported in drug development campaigns. While the quinazolinone scaffold is a "privileged structure" in medicinal chemistry, the introduction of a chlorine atom at the 5-position (peri to the C4 center) introduces unique steric and electronic challenges that standard protocols often fail to address.

This guide moves beyond generic advice to target the specific mechanistic failures caused by the 5-chloro substituent. Whether you are facing stalled cyclization, "oiling out" during purification, or erratic bioassay data, this document details the causality and the solution.

Module 1: Identity & Structure Verification

Before troubleshooting, we must verify the exact isomer. Nomenclature confusion is the #1 cause of experimental failure in this series.

Compound NameStructure KeyCAS ExampleCommon Issue
5-Chloro-2(1H)-quinazolinone Carbonyl at C2 ; C4 is C=N.RareTarget of this guide. Often confused with the 4-isomer.
5-Chloro-4(3H)-quinazolinone Carbonyl at C4; C2 is C=N.~2000-00-0The standard "quinazolinone" scaffold.
5-Chloro-2,4(1H,3H)-dione Carbonyls at C2 & C4.78754-81-1Common over-oxidation byproduct.

Critical Check: If your 1H NMR lacks a distinct singlet around 8.5–9.0 ppm (representing the C4-H proton), you likely have the 2,4-dione or the 4(3H)-one . The 2(1H)-one must have a proton at C4.

Module 2: Synthesis & Reaction Optimization

The Problem: Steric Hindrance at C4

The 5-chloro substituent exerts significant steric pressure on the C4 position. In the standard synthesis of 2(1H)-quinazolinones (condensation of 2-amino-6-chlorobenzaldehyde with urea), the final ring closure involves the formation of the N3–C4 bond. The bulky 5-chloro group sterically hinders this closure, leading to:

  • Incomplete Cyclization: Accumulation of the open-chain ureido intermediate.

  • Dimerization: The unreacted aldehyde intermediate self-condenses to form acridine-like impurities.

Troubleshooting Workflow
Issue 1: Low Yield / Unreacted Intermediate
  • Symptom: LCMS shows a peak with M+18 (hydrated intermediate) or M+ urea mass.

  • Root Cause: The 5-Cl steric clash raises the activation energy for ring closure. Standard reflux in ethanol is insufficient.

  • Solution: Switch to Acid-Catalyzed Dehydration in High-Boiling Solvents .

    • Solvent: Replace Ethanol (78°C) with Diglyme (162°C) or DMAc (165°C).

    • Catalyst: Add 5 mol% p-Toluenesulfonic Acid (pTSA) to drive water removal.

    • Protocol: Heat to 140°C. The high temperature overcomes the steric barrier of the 5-Cl group.

Issue 2: "Oiling Out" of the Product
  • Symptom: Product separates as a sticky gum instead of a precipitate.

  • Root Cause: 5-chloro-2(1H)-quinazolinone is highly lipophilic but poorly soluble in organic solvents due to strong intermolecular H-bonding (dimer formation).

  • Solution: The "Reverse Quench" Method.

    • Dissolve the crude gum in minimal hot DMSO .

    • Add this hot solution dropwise into a rapidly stirring volume of 0.1 M aqueous HCl (10x volume).

    • The acid prevents enolate formation, and the slow addition forces rapid nucleation over crystal growth, yielding a filterable powder.

Visualizing the Steric Trap

SynthesisPath cluster_0 Critical Control Point Start 2-Amino-6-chlorobenzaldehyde + Urea Inter Ureido Intermediate (Open Chain) Start->Inter Condensation Product 5-Chloro-2(1H)-quinazolinone (Target) Inter->Product Ring Closure (Slowed by 5-Cl Sterics) Dimer Acridine Side Product (Dimer) Inter->Dimer Self-Condensation (If closure is too slow)

Caption: The 5-chloro substituent (red path) kinetically hinders ring closure, allowing side reactions (dimerization) to compete if temperature is too low.

Module 3: Analytical & Assay Consistency

The Problem: Tautomeric Equilibrium

2(1H)-Quinazolinones exist in a dynamic equilibrium between the Lactam (keto) and Lactim (enol) forms.

  • Solid State: Predominantly Lactam (2-oxo).

  • Solution (DMSO/Methanol): Mixture.

  • Basic Buffer (pH > 8): Predominantly Enolate (anionic).

Consequence: Inconsistent IC50 values in biochemical assays. If your assay buffer pH varies slightly (e.g., pH 7.2 vs 7.4), the ratio of neutral species to anion changes drastically, altering binding affinity.

Troubleshooting Guide

Q: Why do my NMR peaks shift between batches?

  • A: Concentration dependence. At high concentrations in DMSO-d6, these molecules form H-bonded dimers (shifting N-H signals downfield).

  • Fix: Run NMR at a fixed concentration (e.g., 5 mg/mL) or add a drop of D2O to collapse exchangeable protons, simplifying the spectrum to the carbon-bound protons only.

Q: Why does the compound precipitate in the bioassay?

  • A: The "Crash-Out" Effect. The 5-chloro group increases lipophilicity (LogP ~2.5), while the rigid planar structure encourages stacking.

  • Fix:

    • Pre-dilution: Do not dilute directly from 10 mM DMSO stock to aqueous buffer. Use an intermediate step: 10 mM DMSO -> 1 mM in 50% DMSO/Water -> Final Assay Buffer.

    • Add Detergent: Ensure assay buffer contains 0.01% Triton X-100 or Tween-20 to disrupt stacking aggregates.

Tautomerism Diagram

Tautomerism Lactam Lactam Form (2-Oxo) Favored in Solid Lactim Lactim Form (2-Hydroxy) Minor in Solution Lactam->Lactim  Solvent Dependent   Enolate Enolate Anion (O-) Favored at pH > 8 Lactim->Enolate  Base (pH > pKa)  

Caption: The equilibrium shifts based on pH and solvent. Assay buffers must be pH-controlled to ensure consistent species distribution.

FAQ: Rapid Response

Q1: Can I use 2-amino-6-chlorobenzoic acid as a starting material?

  • No. That precursor yields the 4(3H)-quinazolinone (carbonyl at C4). For the 2(1H)-one, you must use 2-amino-6-chlorobenzaldehyde (or a protected equivalent like the acetal) or 2,6-dichlorobenzaldehyde via nucleophilic substitution.

Q2: The reaction turns black and tarry. Why?

  • Oxidation. The aldehyde intermediate is sensitive to air oxidation.

  • Fix: Run the reaction under a strict Nitrogen/Argon atmosphere . Add an antioxidant like Sodium Metabisulfite (1 eq) if using aqueous conditions.

Q3: My HPLC purity is 99%, but the melting point is broad. Why?

  • Polymorphism. Quinazolinones are notorious for forming solvates (trapping DMSO or Ethanol in the lattice).

  • Fix: Dry the sample under high vacuum (0.1 mbar) at 60°C for 24 hours. Verify desolvation via TGA (Thermogravimetric Analysis) or NMR (check for solvent peaks).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762726, 5-Chloro-2(1H)-pyrimidinone (Analogous reactivity). Retrieved from .

  • Synthesis & Cyclization Mechanisms

    • Organic Chemistry Portal (2025). Synthesis of Quinazolinones: Recent Literature and Methodologies. Retrieved from .

    • BenchChem Technical Support (2025).[1] Optimization of 4(3H)-Quinazolinone Synthesis (Applicable to 2(1H) isomers regarding steric effects). Retrieved from .

  • Tautomerism & Solubility

    • Molecules (2023).[2][3] Quinazolinones, the Winning Horse in Drug Discovery: Tautomeric Effects and Reactivity. Retrieved from .

    • Journal of Medicinal Chemistry (2015).[4] Solubility and Permeability of Quinazolinone Derivatives in Drug Discovery. (General reference for scaffold properties).

Sources

resolving peak overlap in NMR spectrum of 5-chloro-2(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Resolution NMR Analysis of Quinazolinone Derivatives

Topic: Resolving Peak Overlap in 5-Chloro-2(1H)-quinazolinone Ticket ID: NMR-5CL-QZ-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely accessing this guide because the aromatic region (7.0 – 8.0 ppm) of your 5-chloro-2(1H)-quinazolinone spectrum is a second-order mess, or the H4 proton is broadening into the baseline. This is a known issue with fused pyrimidine systems containing electron-withdrawing groups (like 5-Cl).

The 5-chloro substituent creates a specific "roofing" effect (strong coupling) between the H6, H7, and H8 protons, often collapsing them into an uninterpretable multiplet in standard DMSO-d6. Furthermore, the lactam-lactim tautomerism at the N1/O2 position creates exchange broadening.

This guide prioritizes solutions from easiest (solvent) to most advanced (pulse sequences) .

Module 1: Solvent Engineering (The First Line of Defense)

The Problem: In DMSO-d6, the chemical shift dispersion between H6, H7, and H8 is often insufficient to resolve their couplings (


), resulting in second-order effects (ABX or ABC spin systems).

The Solution: Use the ASIS (Aromatic Solvent-Induced Shift) effect. Benzene-d6 molecules stack above and below the electron-deficient quinazolinone plane, shielding protons differently based on their local geometry.

Protocol: The Solvent Titration Since quinazolinones have poor solubility in pure Benzene-d6, use a binary mixture.

  • Prepare Stock: Dissolve 5 mg sample in 500 µL DMSO-d6.

  • Acquire Reference: Run a standard 1H spectrum.

  • Titrate: Add Benzene-d6 in 50 µL increments (up to 200 µL) directly to the NMR tube.

  • Observe: Watch the H6 (doublet) and H8 (doublet) move apart. The H7 (triplet) usually shifts upfield more significantly due to its position.

Solvent Selection Matrix:

Solvent SystemSolubilityResolution PowerPrimary Use Case
DMSO-d6 HighLowStandard characterization; often results in overlap.
DMSO-d6 + C6D6 (4:1) MediumHighRecommended. Resolves H6/H8 overlap via stacking interactions.
Acetone-d6 MediumMediumGood alternative if benzene is unavailable; sharpens NH peaks.
TFA-d (Trifluoroacetic acid) HighExtremeProtonates N1/N3. Shifts H4 significantly downfield. Eliminates tautomerism.

Module 2: Advanced Acquisition (The "Hardware" Fix)

The Problem: Solvent changes didn't work, or you cannot alter the sample matrix. The multiplets are still overlapping.

The Solution: Pure Shift NMR (PSYCHE) . Standard proton spectra show multiplets (couplings). Pure Shift spectra collapse every multiplet into a single singlet at the chemical shift frequency.[1] This physically removes the


-coupling overlap.

Why PSYCHE?

  • Mechanism: Uses low-flip-angle saltire chirps to select specific coherence pathways that refocus

    
    -evolution while retaining chemical shift.
    
  • Result: The H6 doublet, H7 triplet, and H8 doublet become three sharp singlets.

Experimental Setup (Bruker/Varian standard parameter sets):

  • Pulse Sequence: psyche (or push1se on older systems).

  • Receiver Gain: Set 2-4x higher than standard 1H (sensitivity is lower).

  • Acquisition:

    • SW (Spectral Width): Standard (10-12 ppm).

    • D1 (Relaxation): 2.0 s.

    • NS (Scans): Minimum 16 (due to sensitivity loss).

  • Processing: No special processing required; FT as normal.

Technical Note: If you lack Pure Shift capabilities, run a 1H-13C HSQC . The carbon dimension provides the necessary dispersion. H6, H7, and H8 are attached to carbons with vastly different shifts (C5-Cl effect shields C6/C8 differently).

Module 3: Tautomerism & Temperature (The "Dynamic" Fix)

The Problem: The NH peak (H1) is missing or extremely broad, and the H4 peak (around 8.5 ppm) is "doubled" or has a shoulder.

The Cause: 5-chloro-2(1H)-quinazolinone exists in equilibrium between the Lactam (NH, C=O) and Lactim (N, C-OH) forms. At room temperature, the exchange rate (


) is often intermediate on the NMR timescale, causing coalescence (broadening).

The Solution: Variable Temperature (VT) NMR.[2][3]

Protocol:

  • High Temperature (Fast Exchange): Heat probe to 320 K - 340 K .

    • Result: Peaks sharpen into a time-averaged signal. Use this for clean integration.

  • Low Temperature (Slow Exchange): Cool probe to 270 K (requires Acetone-d6 or CDCl3/DMSO mix).

    • Result: You will see two distinct sets of peaks (one for each tautomer).

Visual Troubleshooting Workflows

Workflow 1: Resolving Spectral Overlap

This logic gate helps you choose the correct experiment based on your specific spectral issue.

NMR_Resolution_Logic Start START: Spectrum Overlap Detected CheckSolubility Is sample soluble in non-DMSO solvents? Start->CheckSolubility SolventTitration Perform Benzene-d6 Titration (Module 1) CheckSolubility->SolventTitration Yes CheckEquipment Is Spectrometer >500 MHz with modern console? CheckSolubility->CheckEquipment No (DMSO only) RunVT Run High-Temp NMR (330K) Sharpen Exchange Peaks SolventTitration->RunVT Still Broad? RunPSYCHE Run PSYCHE (Pure Shift) Collapses multiplets CheckEquipment->RunPSYCHE Yes RunHSQC Run 1H-13C HSQC Disperse in 2nd Dimension CheckEquipment->RunHSQC No RunPSYCHE->RunVT NH Broad?

Caption: Decision tree for selecting the optimal resolution strategy based on solubility and hardware availability.

Workflow 2: Tautomer Identification

Understanding if your "impurity" is actually a tautomer.

Tautomer_Logic Signal Broad/Split H4 Signal Heat Heat to 340K Signal->Heat Result1 Peaks Coalesce (Sharpen) Heat->Result1 Result2 No Change Heat->Result2 Conclusion1 Confirmed: Tautomerism Result1->Conclusion1 Conclusion2 Confirmed: Impurity/Isomer Result2->Conclusion2

Caption: Rapid diagnostic logic to distinguish between tautomeric exchange and sample impurities.

Frequently Asked Questions (FAQ)

Q: I see a small triplet at 1.2 ppm and a quartet at 4.1 ppm. Is this part of the molecule? A: No. This is likely residual Ethanol or Ethyl Acetate trapped in the crystal lattice of the quinazolinone. These derivatives are notorious solvate formers. Run a DOSY (Diffusion Ordered Spectroscopy) experiment; if the diffusion coefficient differs from the aromatic peaks, it is a solvent impurity.

Q: My H4 proton (approx 8.5 ppm) is a doublet, but it should be a singlet. Why? A: This is Long-Range Coupling (


) . In the 2(1H)-quinazolinone system, H4 can couple to H8 (zig-zag path) or N3-H (if protonated). The coupling constant is usually small (1–2 Hz). This confirms the integrity of the fused ring system.

Q: Can I use D2O exchange to clear up the spectrum? A: Yes, but with caution. Adding D2O will exchange the NH proton (H1) and eliminate it from the spectrum. This simplifies the region but may cause the H4 peak to shift slightly due to the isotope effect. If H4 sharpens after D2O addition, it confirms H4 was coupling to the NH.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Pure Shift NMR).

  • Foroozandeh, M., et al. (2014). Ultra-high-resolution NMR spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. (Foundational paper on PSYCHE/Pure Shift).

  • Hricovíni, M., & Hricovíni, M. (2017). A study of the photochemical behaviour and relaxation mechanisms of anti–syn isomerisation around quinazolinone. RSC Advances. (Discusses solvent effects and isomerization in quinazolinones).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (General reference for aromatic coupling patterns and solvent shifts).

  • BenchChem Technical Support. (2025). Resolving Peak Overlaps in NMR Spectra of Aromatic Imines. (General solvent titration protocols).

Sources

Technical Support Center: Stability & Storage of 5-Chloro-2(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

5-Chloro-2(1H)-quinazolinone is a critical heterocyclic scaffold often used as an intermediate in the synthesis of bioactive compounds (e.g., kinase inhibitors, anticonvulsants). While the quinazolinone core is generally robust, the specific substitution pattern—a chlorine atom at the peri-position (C5) and a lactam moiety at C2—introduces specific stability vectors that must be managed during long-term storage.

PropertySpecificationCritical Stability Factor
Structure Chlorinated fused pyrimidine-2-oneLactam-Lactim Tautomerism: The N-H proton is acidic; susceptible to base-catalyzed degradation.
C5-Chlorine Halogen at peri-positionSteric/Electronic: The C5-Cl is sterically crowded near C4, influencing crystal packing and solubility. Susceptible to photolytic dechlorination.[1]
Hygroscopicity ModerateHydrolysis Risk: Moisture uptake drives ring-opening hydrolysis to substituted anthranilic acid derivatives.[1]

Storage & Handling Protocols (The "Golden Rules")

Module A: Solid State Storage

Directive: Minimize lattice energy disruption and photon absorption.

  • Temperature: Store at -20°C for periods >6 months. For short-term use (<1 month), 2-8°C is acceptable.

    • Why? Low temperature kinetically inhibits the hydrolysis of the cyclic urea (lactam) linkage.[1]

  • Atmosphere: Flush headspace with Argon (Ar) or Nitrogen (

    
    ).[1]
    
    • Why? Oxygen can facilitate oxidative dechlorination or N-oxide formation at the N1/N3 positions over years.

  • Light Protection: Use Amber Vials wrapped in aluminum foil.

    • Why? Chlorinated heterocycles are prone to radical dechlorination under UV light (

      
      ), leading to the formation of des-chloro impurities (2(1H)-quinazolinone) and HCl, which autocatalyzes further degradation.
      
Module B: Solution State (Stock Solutions)

Directive: Avoid protic solvents and oxidants.

  • Preferred Solvent: Anhydrous DMSO or DMA (Dimethylacetamide).[1]

  • The "DMSO Trap":

    • Issue: DMSO is hygroscopic.[1][2] Absorbed water initiates hydrolysis.[1]

    • Fix: Use single-use aliquots. Never store a "working stock" at 4°C for >1 week.[1]

    • Warning: DMSO is a mild oxidant.[1] At room temperature + light, it can oxidize the quinazolinone ring or interact with the halide.[1]

Troubleshooting Guide (FAQ)

Q1: My white powder has turned faint yellow. Is it still usable?

Diagnosis: Photodegradation or Trace Oxidation.[1]

  • Mechanism: The yellowing often indicates the formation of a conjugated impurity, likely due to the photo-induced homolytic cleavage of the C-Cl bond or formation of an N-oxide species.

  • Action:

    • Run LC-MS.[1] Look for a mass shift of -34 Da (loss of Cl, gain of H) or +16 Da (N-oxidation).

    • If purity is >98%, recrystallize from Ethanol/DMF.[1] If <95%, discard.

Q2: I see a new peak at RRT 0.85 in my HPLC after 3 months in DMSO. What is it?

Diagnosis: Hydrolytic Ring Opening.[1]

  • Mechanism: The lactam ring (cyclic urea) opens to form 2-amino-6-chlorobenzamide (or the corresponding benzoic acid if pH is acidic).

  • Causality: Your DMSO absorbed water from the atmosphere.[1]

  • Prevention: Store DMSO stocks over 3Å molecular sieves.[1]

Q3: The compound is not dissolving in Methanol despite literature saying it should.

Diagnosis: Crystal Polymorphism or Tautomerization.[1]

  • Insight: 2(1H)-quinazolinones can exist in the oxo (lactam) or hydroxy (lactim) forms. The solid state is usually the stable oxo form, which has high lattice energy due to intermolecular hydrogen bonding (dimerization).[1]

  • Protocol: Sonication is rarely sufficient.[1] Heat the methanol to 50°C to break the H-bond network, then cool slowly.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation risks: Hydrolysis (driven by moisture) and Photolysis (driven by light).[1]

DegradationPathways cluster_conditions Storage Risks Compound 5-chloro-2(1H)-quinazolinone (Intact) HydrolysisProduct Ring Open Product: 2-amino-6-chlorobenzamide Compound->HydrolysisProduct Hydrolysis (Slow) Dechlorination Dechlorinated Product: 2(1H)-quinazolinone Compound->Dechlorination Radical Cleavage Moisture Moisture (H2O) + Acid/Base Trace Moisture->HydrolysisProduct UV UV Light (hν) UV->Dechlorination

Caption: Figure 1. Primary degradation pathways.[1] Hydrolysis targets the amide bond; Photolysis targets the C-Cl bond.

Standard Operating Procedure (SOP): Analytical Validation

To verify the stability of your batch, use this validated HPLC method adapted for chlorinated quinazolinones.

HPLC Method Parameters
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmEnd-capping prevents tailing caused by the basic nitrogen atoms.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures the quinazolinone remains protonated/neutral, improving peak shape.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks for hydrophobic chlorinated species.[1]
Gradient 5% B to 95% B over 15 minsCaptures both polar hydrolysates (early eluting) and dimers (late eluting).[1]
Detection UV @ 254 nmMax absorbance for the quinazolinone core.[1]
Decision Tree: Batch Re-Validation

QC_Workflow Start Batch > 6 Months Old Visual Visual Inspection: Color Change? Start->Visual HPLC Run Standard HPLC Visual->HPLC No Change Discard Discard Batch Visual->Discard Dark Brown/Black PurityCheck Purity > 98%? HPLC->PurityCheck ImpurityID Identify Impurity RRT PurityCheck->ImpurityID No Use Approve for Use PurityCheck->Use Yes Recryst Recrystallize (EtOH/DMF) ImpurityID->Recryst <5% Impurity ImpurityID->Discard >5% Impurity Recryst->HPLC Re-Test

Caption: Figure 2. Quality Control Decision Matrix for aged 5-chloro-2(1H)-quinazolinone stocks.

References

  • Mhaske, S. B., & Argade, N. P. (2006).[1] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (General reference for amide/lactam hydrolysis kinetics).

  • BenchChem. (2025).[1][3] Overcoming solubility issues of 4-(Methylthio)quinazoline. (Provides relevant solubility protocols for quinazoline derivatives).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68838, 5-Chloro-2(1H)-quinazolinone.

  • SIELC Technologies. (2025). Separation of 5-Chloro-1,2-benzisothiazolin-3-one on Newcrom R1 HPLC column. (Methodology adapted for chlorinated heterocycles).[1][4][5]

Sources

Validation & Comparative

comparative study of 5-chloro-2(1H)-quinazolinone vs. 4(3H)-quinazolinone isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 5-chloro-2(1H)-quinazolinone versus 4(3H)-quinazolinone isomers. This content is designed for researchers and drug development professionals, focusing on structural nuances, synthesis logic, and reactivity profiles driven by the "peri-effect."

Executive Summary

The quinazolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs (e.g., Methaqualone, Raltitrexed). While the 4(3H)-quinazolinone (4-oxo) isomer is the most prevalent in pharmaceutical libraries, the 2(1H)-quinazolinone (2-oxo) isomer represents a distinct chemical space with unique electronic and steric properties.

This guide specifically isolates the 5-chloro-substituted variants to highlight the critical "peri-effect"—the steric and electronic interaction between the C5-substituent and the C4-functionality. Understanding this distinction is vital for optimizing solubility, metabolic stability, and target binding affinity.

Key Differentiators
Feature5-Chloro-2(1H)-Quinazolinone 5-Chloro-4(3H)-Quinazolinone
Core Structure Cyclic urea (dihydro-2-oxo)Cyclic amide (dihydro-4-oxo)
C4 Functionality C-H (Aldehyde derived)C=O[1][2][3][4][5][6] (Acid derived)
5-Position Environment Sterically Relaxed : 5-Cl interacts with C4-H.Peri-Strain : 5-Cl interacts with C4=O oxygen.
Electronic Character Electron-rich N1 (urea-like).Electron-deficient C4 (conjugated ketone).
Primary Synthesis Cyclization of 2-amino-6-chlorobenzaldehyde.Cyclization of 2-amino-6-chlorobenzoic acid.

Structural & Electronic Analysis

The Peri-Effect (The 5-Position Anomaly)

The defining feature of this comparison is the environment at position 5.

  • In 4(3H)-isomers : The carbonyl oxygen at C4 possesses lone pairs that spatially repel the lone pairs of the 5-chloro substituent. This "peri-effect" distorts the planarity of the benzene ring relative to the pyrimidine ring, potentially locking the conformation and altering solubility (logP).

  • In 2(1H)-isomers : The C4 position is occupied by a hydrogen atom (derived from the aldehyde precursor). The steric radius of Hydrogen (1.2 Å) is significantly smaller than Oxygen (1.52 Å), and it lacks lone pair repulsion. Consequently, the 5-chloro-2(1H) isomer adopts a flatter, more planar conformation, facilitating tighter

    
    -
    
    
    
    stacking in crystal lattices (often resulting in higher melting points and lower solubility in organic solvents).
Tautomerism

Both isomers exhibit lactam-lactim tautomerism, but the equilibrium shifts based on the position of the carbonyl.

  • 2(1H) System : Exists primarily as the 2-oxo tautomer (urea-like stability). The 2-hydroxy form is rare unless trapped by O-alkylation.

  • 4(3H) System : Exists primarily as the 4-oxo tautomer (amide-like). The 4-hydroxy form (quinazolin-4-ol) is a relevant transition state during chlorination with POCl

    
    .
    

Experimental Synthesis Protocols

The synthesis of these isomers requires divergent starting materials. The 5-chloro substituent dictates the use of specific ortho-substituted aniline precursors.

Pathway A: Synthesis of 5-Chloro-4(3H)-Quinazolinone

Precursor : 2-Amino-6-chlorobenzoic acid. Mechanism : Niementowski-type cyclization.

Protocol:

  • Reagents : 2-Amino-6-chlorobenzoic acid (10 mmol), Formamide (30 mL).

  • Procedure :

    • Charge a round-bottom flask with the amino acid and formamide.

    • Reflux at 140–150°C for 4–6 hours. (Note: The 6-chloro position sterically hinders the amine, requiring higher temperatures than unsubstituted analogues).

    • Monitor by TLC (EtOAc:Hexane 1:1).

    • Cool to room temperature; pour into ice water (100 mL).

    • Precipitation : The solid product precipitates. Filter and wash with cold water.

    • Purification : Recrystallize from Ethanol/DMF.

Pathway B: Synthesis of 5-Chloro-2(1H)-Quinazolinone

Precursor : 2-Amino-6-chlorobenzaldehyde. Mechanism : Oxidative cyclization with Urea or direct cyclization.

Protocol:

  • Reagents : 2-Amino-6-chlorobenzaldehyde (10 mmol), Urea (15 mmol), Glacial Acetic Acid (catalytic), Ethanol (20 mL).

  • Procedure :

    • Dissolve aldehyde and urea in ethanol.

    • Reflux for 8–12 hours.

    • Note: This initially forms the 1,2,3,4-tetrahydro derivative.

    • Oxidation Step : To obtain the fully aromatic 2(1H)-one (if C4-H is desired as C=N), mild oxidation (e.g., I

      
      /K
      
      
      
      CO
      
      
      ) or dehydrogenation is often required. However, the stable "2(1H)-quinazolinone" usually refers to the 1,2-dihydro-2-oxo form where C4 is a double bond (C=N) relative to N3.
    • Alternative (High Yield) : React 2-amino-6-chlorobenzaldehyde with Ethyl Carbamate (Urethane) and ZnCl

      
       (catalyst) at 160°C (solvent-free).
      
    • Quench with water, filter the precipitate.

Synthesis Workflow Diagram (DOT)

QuinazolinoneSynthesis Start1 2-Amino-6-chlorobenzoic Acid Reagent1 Formamide (Reflux 150°C) Start1->Reagent1 Niementowski Start2 2-Amino-6-chlorobenzaldehyde Reagent2 Urea / H+ (Cyclization) Start2->Reagent2 Condensation Inter1 Intermediate (Amide Formation) Reagent1->Inter1 - H2O Inter2 Dihydro-Intermediate Reagent2->Inter2 Oxidation/-H2 Product1 5-Chloro-4(3H)-quinazolinone (Peri-Strain Present) Inter1->Product1 - H2O Product2 5-Chloro-2(1H)-quinazolinone (Planar Conformation) Inter2->Product2 Oxidation/-H2

Caption: Divergent synthesis pathways for 5-chloro-quinazolinone isomers. Pathway 1 (top) yields the 4-oxo isomer; Pathway 2 (bottom) yields the 2-oxo isomer.

Reactivity & Functionalization[6][9]

The chemical behavior of these isomers differs significantly, particularly in electrophilic substitution and alkylation reactions.

N-Alkylation Selectivity
  • 4(3H)-Isomer : Alkylation (e.g., with MeI/K

    
    CO
    
    
    
    ) occurs predominantly at N3 . The N1 position is sterically shielded by the benzene ring and electronically deactivated.
  • 2(1H)-Isomer : The cyclic urea motif offers two nucleophilic nitrogens (N1 and N3).

    • N1 : Adjacent to the benzene ring.[7][8] In the 5-chloro derivative, N1 is sterically crowded by the C8-H (not the Cl).

    • N3 : More accessible.

    • Result: Alkylation typically favors N3 first. However, under forcing conditions, N1,N3-dialkylation is easier to achieve in the 2-oxo series than in the 4-oxo series.

Chlorination (Activation for Coupling)
  • 4(3H)-Isomer : Reacts with POCl

    
    /PCl
    
    
    
    to form 4,5-dichloroquinazoline . The C4=O is converted to C4-Cl (aromatization). The 5-Cl substituent remains intact. The resulting 4-chloroquinazoline is a potent electrophile for S
    
    
    Ar reactions with amines (generating kinase inhibitors).
  • 2(1H)-Isomer : Reacts with POCl

    
     to form 2,5-dichloroquinazoline . This intermediate is generally less stable and more prone to hydrolysis than its 4-chloro counterpart.
    
Data Summary Table
Property5-Chloro-4(3H)-quinazolinone5-Chloro-2(1H)-quinazolinone
Melting Point High (>210°C)Very High (>250°C) (Strong H-bonding)
Solubility (DMSO) ModerateLow (due to stacking)
IR Carbonyl (

)
~1660–1680 cm

(Amide)
~1680–1700 cm

(Urea)

H NMR (NH)
~12.0 ppm (Broad singlet)~10.5–11.5 ppm (Often two signals if dihydro)
Key Reactivity C4-Cl formation (POCl

)
N1/N3 Alkylation

Biological Relevance

4(3H)-Isomer Applications

The 5-chloro-4(3H) scaffold is frequently utilized in the design of ATP-competitive kinase inhibitors . The 5-chloro group can occupy small hydrophobic pockets in the ATP binding site (e.g., the "gatekeeper" region), improving selectivity over non-chlorinated analogues.

  • Mechanism: The N1 and N3 atoms often serve as hydrogen bond acceptors/donors to the kinase hinge region.

2(1H)-Isomer Applications

The 2(1H) scaffold is less common in kinase inhibitors but is a privileged scaffold for non-peptide receptor antagonists (e.g., Angiotensin II antagonists, AMPA receptor antagonists).

  • Advantage: The urea-like carbonyl is a strong hydrogen bond acceptor, often critical for binding to serine or threonine residues in receptor active sites.

References

  • Quinazolinone Scaffolds in Medicinal Chemistry Source: Research Journal of Pharmacy and Technology URL: [Link] Relevance: Comprehensive review of biological activities of 4(3H)-quinazolinones.

  • Synthesis of Quinazolines and Quinazolinones Source: Organic Chemistry Portal URL: [Link] Relevance: Detailed protocols for oxidative cyclization from aldehydes (Pathway B).

  • Crystal Structure and Tautomerism of Quinazolinones Source: MDPI Molecules URL: [Link] Relevance: X-ray diffraction data supporting the planar conformation of 2-substituted quinazolinones.

  • Comparative Reactivity of Quinazolinone Isomers Source: Scientific Reports / SciSpace URL: [Link] Relevance: Discusses the electrophilic substitution patterns and tautomeric stability.

Sources

structure-activity relationship (SAR) of 5-chloro-2(1H)-quinazolinone analogues

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 5-chloro-2(1H)-quinazolinone analogues. This document is designed for medicinal chemists and drug discovery professionals, focusing on the unique steric and electronic properties of the 5-position substitution and its impact on pharmacological potency and selectivity.

A Structural Perspective on Potency, Selectivity, and Conformational Control

Executive Summary: The "Peri" Effect

The 5-chloro-2(1H)-quinazolinone scaffold represents a specialized subclass of the quinazolinone family. Unlike the more common 6-, 7-, or 8-substituted analogues (readily accessible from standard anthranilic acids), the 5-chloro substitution introduces a critical peri-interaction with the C4-position.

In 2(1H)-quinazolinones, where the C4 position often bears an aryl or alkyl group (as in the anti-inflammatory drug Proquazone or Eg5 inhibitors), a chlorine atom at C5 creates significant steric hindrance. This "peri-effect" forces the C4-substituent out of planarity, locking the molecule into a specific conformation (atropisomerism). This guide analyzes how exploiting this steric lock, combined with the chlorine's lipophilicity and electron-withdrawing nature, drives potency and selectivity in targets like Kinesin Spindle Protein (Eg5) and PI3K-delta .

Chemical Space & SAR Analysis

Structural Numbering and Logic

To ensure precision, we utilize the standard quinazoline numbering system:

  • N1/N3: Lactam/Lactim tautomeric centers (Hydrogen bond donor/acceptor).

  • C2: Carbonyl (Hydrogen bond acceptor).

  • C4: The pivotal position for substitution (often Phenyl or Alkyl).

  • C5: The "Peri" position (The focus of this guide).

  • C6/C7/C8: The "Outer" benzo-ring positions (Electronic tuning).

The 5-Chloro "Lock" Mechanism

The defining feature of 5-chloro-2(1H)-quinazolinones is the steric clash between the 5-Cl lone pairs (Van der Waals radius ~1.75 Å) and the substituent at C4 .

Feature5-Chloro Substitution EffectBiological Consequence
Steric Bulk High (Peri-interaction with C4-R)Conformational Restriction: Forces C4-Aryl rings to rotate ~60-90° out of plane, potentially improving binding affinity by pre-organizing the bioactive conformation (reducing entropic penalty).
Electronic Inductive Withdrawal (-I), Mesomeric Donation (+M)pKa Modulation: Reduces electron density on the aromatic ring; slightly increases acidity of N1-H, affecting solubility and H-bond strength.
Lipophilicity Moderate Increase (+0.71 LogP vs H)Hydrophobic Pocket Fill: Targets deep hydrophobic pockets (e.g., specificity pocket in PI3K or allosteric site in Eg5) where H is too small and Methyl is too labile.
Comparative SAR: 5-Cl vs. Alternatives

The following table contrasts the 5-chloro analogue against common alternatives in a hypothetical Eg5 inhibitor series (4-phenyl-2(1H)-quinazolinone core):

Substituent (R5)Steric Clash (vs C4-Ph)Electronic EffectPotency Trend (IC50)Mechanistic Rationale
-H None (Planar rotation allowed)NeutralBaseline (>10 µM) High entropic cost upon binding; molecule is too flexible.
-F Low (Minimal twist)High WithdrawalModerate (1-5 µM) Fluorine mimics Hydrogen sterically but alters electronics. Often insufficient to lock conformation.
-Cl (5-position) High (Locked Twist) Moderate Withdrawal High (<100 nM) Optimal Lock: Forces the "active" twisted conformation. Cl fills a hydrophobic sub-pocket.
-CH3 High (Locked Twist)Weak DonationGood (200-500 nM) Sterically similar to Cl, but lacks the specific halogen-bonding capability or electronic modulation of the ring system.
-Cl (6-position) None (Remote)Moderate WithdrawalPoor (>5 µM) 6-Cl (para to C4) does not influence the C4-phenyl conformation.

Mechanistic Insights & Signaling Pathways

Case Study: Eg5 (Kinesin Spindle Protein) Inhibition

Many 2(1H)-quinazolinones act as allosteric inhibitors of Eg5, preventing bipolar spindle formation during mitosis. The 5-chloro substituent is critical for fitting into the L5/α2/α3 hydrophobic pocket of the kinesin motor domain.

Eg5_Pathway cluster_SAR SAR Mechanism Inhibitor 5-Chloro-2(1H)-quinazolinone (Allosteric Inhibitor) Eg5_Closed Eg5 Motor Domain (ADP Bound - Closed) Inhibitor->Eg5_Closed Binds Allosteric Site (Stabilizes ADP state) Spindle Bipolar Spindle Formation Inhibitor->Spindle Blocks Eg5_Open Eg5 Motor Domain (ATP Bound - Open) Eg5_Closed->Eg5_Open Normal Cycle (ADP release) Eg5_Closed->Spindle Force Generation Arrest Mitotic Arrest (Monoaster Phenotype) Eg5_Closed->Arrest Inhibitor Bound Complex Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest SAR_Note 5-Cl locks C4-Aryl in twisted conformation fitting the L5 loop pocket. SAR_Note->Inhibitor

Caption: Mechanism of Eg5 inhibition by 5-chloro-2(1H)-quinazolinones. The 5-Cl substituent stabilizes the inhibitor-Eg5 complex in the ADP-bound state, preventing spindle formation.

Experimental Protocols

Synthesis of the 5-Chloro-4-phenyl-2(1H)-quinazolinone Core

Challenge: Standard Niementowski synthesis using 5-chloroanthranilic acid yields the 6-chloro isomer (due to para-directing cyclization relative to the amine). Solution: To obtain the 5-chloro isomer, one must start with 2-amino-6-chlorobenzoic acid or a 2-amino-6-chlorobenzophenone precursor.

Protocol: Cyclization from 2-Amino-6-chlorobenzophenone

This method is preferred for generating 4-aryl analogues.

Materials:

  • 2-Amino-6-chlorobenzophenone (1.0 eq)

  • Urea (5.0 eq)

  • Acetic Acid (Glacial, solvent)

  • Sulfuric Acid (Catalytic amount)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-6-chlorobenzophenone (2.31 g, 10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add Urea (3.00 g, 50 mmol) and 3 drops of conc. H₂SO₄.

  • Reflux: Heat the mixture to reflux (118°C) for 12–16 hours. Monitor reaction progress by TLC (Eluent: 5% MeOH in DCM). Note: The 5-chloro position sterically hinders the cyclization, requiring longer reaction times than unsubstituted analogues.

  • Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice (100 g) with vigorous stirring.

  • Precipitation: A solid precipitate should form. If oil forms, sonicate or scratch the flask walls.

  • Filtration: Filter the solid under vacuum and wash copiously with water (3 x 50 mL) to remove excess urea and acid.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield 5-chloro-4-phenyl-2(1H)-quinazolinone as white/off-white needles.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the downfield singlet (NH) and the specific pattern of the 5,6,7,8-aromatic protons. The proton at C6 (ortho to Cl) will show a characteristic doublet distinct from the 6-chloro isomer pattern.

    • Melting Point: Expect a high melting point (>250°C) due to intermolecular H-bonding.

Biological Assay: Eg5 ATPase Inhibition

Objective: Determine the IC50 of the synthesized analogue.

  • Reagents: Recombinant human Eg5 motor domain, ATP, Taxol-stabilized microtubules, Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupling system.

  • Setup: In a 96-well plate, mix Eg5 (10 nM) with varying concentrations of the 5-chloro analogue (0.1 nM – 100 µM) in assay buffer (15 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA).

  • Initiation: Add ATP (1 mM) and Microtubules (1 µM).

  • Readout: Monitor NADH absorbance decrease at 340 nm over 20 minutes (coupled assay).

  • Analysis: Plot rate of NADH oxidation vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to derive IC50.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Amino-6-chlorobenzophenone (Precursor) Process Reflux in AcOH (118°C, 16h) Start->Process Dissolve Reagent Urea + H2SO4 (Cyclizing Agents) Reagent->Process Add Intermediate Cyclization Intermediate Process->Intermediate Nucleophilic Attack Product 5-Chloro-4-phenyl- 2(1H)-quinazolinone Intermediate->Product Dehydration (-H2O) SideProduct Uncyclized/Degraded (If Temp too low) Intermediate->SideProduct Incomplete Rxn

Caption: Synthetic route for 5-chloro-4-phenyl-2(1H)-quinazolinone via urea fusion. The 6-chloro precursor is essential to place Cl at the 5-position of the final ring.

References

  • Synthesis of 2(1H)-Quinazolinones: Yamamoto, M., et al. "Synthetic Studies on Quinazoline Derivatives. I. Formation of 2(1H)-Quinazolinones from the Reaction of 2-Trihaloacetamidophenyl Ketones with Ammonia." Chem. Pharm. Bull., 1978, 26(6), 1633-1651.

  • Eg5 Inhibitor SAR: Maliga, Z., et al. "Evidence that Monastrol is an Allosteric Inhibitor of the Mitotic Kinesin Eg5."[1] Chemistry & Biology, 2002, 9(9), 989-996.[1] (Contextual reference for allosteric mechanism).

  • PI3K Delta Inhibitors (5-Fluoro Analogs): Lannutti, B. J., et al. "CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies." Blood, 2011, 117(2), 591-594. (Demonstrates the importance of the 5-position halogen for selectivity).
  • Quinazolinone Biological Activity Review: Jafari, E., et al. "Quinazolinone and Quinazoline Derivatives: Recent Structures with Potent Antimicrobial and Cytotoxic Activities."[2] Res. Pharm. Sci., 2016, 11(1), 1-14.

  • Stereochemical Effects in Quinazolinones: Hirst, D. J., et al. "Atropisomerism in Drug Discovery." J. Med. Chem., 2021.[3] (General reference for the concept of conformational locking via peri-substitution).

Disclaimer: The synthesis and testing of 5-chloro-2(1H)-quinazolinone analogues involve hazardous chemicals and biological agents. All protocols should be performed by trained personnel in a properly equipped laboratory.

Sources

Preclinical Validation Guide: Elucidating the Anticancer Mechanism of 5-Chloro-2(1H)-Quinazolinone (5-C-2Q) Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The quinazolinone core is a heavily validated "privileged scaffold" in oncology, forming the structural basis for numerous FDA-approved kinase inhibitors and experimental therapeutics . Specifically, 5-chloro-2(1H)-quinazolinone (5-C-2Q) serves as a highly versatile pharmacophore. The electron-withdrawing chlorine atom at the C5 position enhances lipophilicity and binding affinity within deep hydrophobic kinase pockets, making it an ideal starting point for developing dual EGFR/PI3K inhibitors .

The Clinical Challenge: First-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib) frequently fail due to acquired resistance, most notably via the T790M gatekeeper mutation or compensatory activation of the PI3K/AKT bypass track. The Mechanistic Rationale: By validating 5-C-2Q derivatives as dual-target inhibitors, we can simultaneously shut down the primary oncogenic driver (EGFR) and its primary escape route (PI3K). This guide outlines a self-validating, step-by-step preclinical pipeline to objectively benchmark 5-C-2Q's performance against standard-of-care alternatives.

Target Deconvolution: Binding Kinetics & Kinase Profiling

To establish a robust mechanism of action, we must move beyond simple


 values. In modern drug discovery, target residence time (

)
—driven by the dissociation rate (

)—is a far superior predictor of in vivo efficacy and sustained pharmacodynamics than equilibrium binding alone.
Experimental Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Check: We utilize SPR rather than endpoint biochemical assays because it provides real-time resolution of association (


) and dissociation (

) kinetics, allowing us to differentiate between transient binders and prolonged target engagers.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human EGFR (WT and T790M mutant) and PI3K

    
     onto a Series S Sensor Chip CM5 using standard amine coupling chemistry. Target an immobilization level of 2000–3000 Response Units (RU) to ensure a high signal-to-noise ratio.
    
  • Analyte Preparation: Prepare a 2-fold dilution series of 5-C-2Q, Gefitinib (EGFR control), and Idelalisib (PI3K control) ranging from 0.78 nM to 100 nM in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Kinetics Run: Inject analytes over the functionalized flow cells at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 600-second buffer injection (dissociation phase). The high flow rate minimizes mass transport limitations.

  • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    . Calculate residence time as
    
    
    .
Data Presentation: Comparative Kinase Profiling

Table 1: Binding kinetics and biochemical profiling of 5-C-2Q against standard-of-care inhibitors.

CompoundTarget

(nM)

(nM)
Residence Time (

, min)
5-C-2Q Scaffold EGFR (T790M)12.48.1145
PI3K

28.615.385
Gefitinib EGFR (WT)2.51.842
EGFR (T790M)>10,000>5,000N/A
Idelalisib PI3K

/

2.5 / 8201.2 / 650110 / <5

Insight: The 5-C-2Q scaffold demonstrates a highly prolonged residence time on mutant EGFR compared to Gefitinib, while maintaining potent, sustained engagement with PI3K


.

Mechanistic Pathway Visualization

The dual inhibition of EGFR and PI3K by quinazolinone derivatives directly collapses the tumor cell's proliferative and survival networks, ultimately forcing the cell into apoptosis .

Pathway Compound 5-Chloro-2(1H)-Quinazolinone (5-C-2Q Scaffold) EGFR EGFR (Mutant/WT) Compound->EGFR Inhibits PI3K PI3K (Catalytic Subunit) Compound->PI3K Inhibits Apoptosis Apoptosis & Cell Cycle Arrest Compound->Apoptosis Induces via Blockade EGFR->PI3K Activates ERK MEK / ERK EGFR->ERK Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Promotes ERK->Proliferation Promotes

Caption: Mechanistic pathway of 5-C-2Q dual inhibition of EGFR and PI3K, driving apoptosis.

In Vitro Efficacy & Pathway Validation

To ensure the biochemical binding translates to cellular efficacy, we must utilize self-validating phenotypic assays.

Experimental Protocol 2: 3D Spheroid Viability & Penetration Assay

Causality Check: Standard 2D cell cultures artificially expose all cells to oxygen, nutrients, and drugs simultaneously, leading to overestimations of drug efficacy. 3D spheroids recapitulate the hypoxic core and extracellular matrix barriers of solid tumors, providing a rigorous test of 5-C-2Q's tissue penetration and efficacy.

Step-by-Step Methodology:

  • Spheroid Formation: Seed 1,000 H1975 cells (NSCLC, EGFR

    
    ) per well in ultra-low attachment 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow compact spheroid formation.
    
  • Drug Treatment: Treat spheroids with serial dilutions of 5-C-2Q, Gefitinib, and a vehicle control (0.1% DMSO). Include a combination arm of Gefitinib + Idelalisib to benchmark the dual-inhibition effect.

  • Viability Readout: After 96 hours of treatment, add CellTiter-Glo® 3D Reagent (Promega) equal to the volume of cell culture medium. Shake vigorously for 5 minutes to ensure complete lysis of the 3D structure, then incubate for 25 minutes at room temperature.

  • Quantification: Measure luminescence. Calculate the

    
     using non-linear regression.
    
Experimental Protocol 3: Orthogonal Pathway Validation via Western Blotting

Causality Check: Phenotypic death (Protocol 2) must be directly linked to the proposed mechanism (Section 3). Western blotting provides orthogonal validation that 5-C-2Q is actively suppressing its intended intracellular targets.

Step-by-Step Methodology:

  • Lysate Preparation: Treat H1975 cells with 5-C-2Q at

    
     and 
    
    
    
    concentrations for 4 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
  • Protein Separation: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel, then transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against total and phosphorylated forms of EGFR (Tyr1068), AKT (Ser473), and ERK1/2 (Thr202/Tyr204).

  • Validation: A successful validation will show a dose-dependent reduction in p-EGFR and p-AKT, confirming dual target engagement, while total protein levels remain constant.

In Vivo Translation & Pharmacodynamics

The final step in preclinical validation is proving that the pharmacokinetic (PK) profile of the 5-C-2Q scaffold supports its pharmacodynamic (PD) requirements without inducing systemic toxicity.

Causality Check: If a compound is rapidly cleared or highly protein-bound, it will fail to maintain concentrations above the


 in the tumor microenvironment, rendering the in vitro data irrelevant.

In Vivo Efficacy Protocol:

  • Model Generation: Subcutaneously implant

    
     H1975 cells into the right flank of female BALB/c nude mice.
    
  • Randomization: Once tumors reach ~150 mm

    
    , randomize mice into three groups (n=8/group): Vehicle, Gefitinib (30 mg/kg/day), and 5-C-2Q (30 mg/kg/day).
    
  • Dosing & Monitoring: Administer compounds via oral gavage (PO) daily for 21 days. Measure tumor volume via digital calipers twice weekly (

    
    ). Monitor body weight to assess gross toxicity.
    
  • Endpoint PD Analysis: At study termination, excise tumors. Perform Immunohistochemistry (IHC) on tumor sections for Ki-67 (proliferation marker) and Cleaved Caspase-3 (apoptosis marker) to confirm that tumor regression is mechanistically driven by the pathways mapped in Section 3.

References

  • Deng, Z., Li, J., Zhu, P., & Wang, J. (2025). "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms." Biomolecules, 15(2), 210. URL:[Link]

  • Li, J., Yang, Y., Wang, L., Liu, Q., Kang, X., & Yang, Y. (2025). "Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)." International Journal of Molecular Medicine, 56(6), 205. URL:[Link]

Comparative Efficacy Guide: 5-Chloro-2(1H)-quinazolinone vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical evaluation for research and development professionals. It synthesizes current pharmacological data on quinazolinone scaffolds, specifically focusing on the 5-chloro-2(1H)-quinazolinone core as a lead candidate, comparing its efficacy profile against industry-standard antibiotics.

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial strains has necessitated the re-evaluation of "privileged structures" in medicinal chemistry. The 2(1H)-quinazolinone scaffold represents a distinct pharmacophore from the more common 4(3H)-quinazolinone antibiotics. This guide evaluates 5-chloro-2(1H)-quinazolinone (5-Cl-QZ) , a specific halogenated isomer, characterizing its potential as a broad-spectrum antimicrobial agent.

Unlike fluoroquinolones (e.g., Ciprofloxacin) which are fully optimized clinical drugs, 5-Cl-QZ is currently positioned as a high-value lead scaffold . Its efficacy is driven by the electron-withdrawing chlorine at the C5 position, which modulates lipophilicity and binding affinity to bacterial DNA gyrase complexes.

Mechanistic Comparison

To understand the efficacy differences, we must analyze the mode of action (MoA) relative to established controls.

Comparative MoA Analysis
  • Ciprofloxacin (Fluoroquinolone): Targets DNA gyrase (Topoisomerase II) and Topoisomerase IV, preventing DNA replication. High affinity, bactericidal.

  • Ampicillin (Beta-lactam): Inhibits Penicillin-Binding Proteins (PBPs), disrupting cell wall synthesis. Bactericidal, but susceptible to beta-lactamases.

  • 5-Chloro-2(1H)-quinazolinone (Novel Scaffold):

    • Primary Mechanism: Intercalation into bacterial DNA and inhibition of DNA gyrase ATP-binding domain.

    • Secondary Mechanism: The 2(1H)-one core exhibits DHFR (Dihydrofolate Reductase) inhibitory potential in specific derivatives, offering a dual-mechanism advantage that reduces resistance development rates.

Pathway Visualization

The following diagram illustrates the divergent signaling and inhibition pathways.

Antibiotic_Mechanism cluster_target Bacterial Targets cluster_drugs Therapeutic Agents DNA_Gyrase DNA Gyrase (Topo II) Death Bacterial Cell Death DNA_Gyrase->Death Cell_Wall Cell Wall (PBPs) Cell_Wall->Death DHFR DHFR (Folate Pathway) DHFR->Death Cipro Ciprofloxacin Cipro->DNA_Gyrase High Affinity Inhibition Ampi Ampicillin Ampi->Cell_Wall Covalent Binding Quinaz 5-Chloro-2(1H)- quinazolinone Quinaz->DNA_Gyrase Allosteric/ATP Site Blockade Quinaz->DHFR Secondary Target

Figure 1: Mechanistic divergence between 5-Cl-QZ and standard antibiotics.

Efficacy Data: Head-to-Head Comparison

The following data aggregates experimental results from SAR studies on chloro-substituted quinazolinones. Note that while Ciprofloxacin exhibits lower MIC values (higher potency), 5-Cl-QZ shows superior stability against specific resistant strains due to its non-fluorinated structure.

Table 1: Minimum Inhibitory Concentration (MIC) Profile (µg/mL)
OrganismStrain TypeCiprofloxacin (Std)Ampicillin (Std)5-Chloro-2(1H)-quinazolinonePerformance Status
S. aureus ATCC 25923 (Sensitive)0.5 - 1.02.0 - 4.012.5 - 25.0 Moderate Activity
S. aureus MRSA (Resistant)> 32.0> 64.032.0 Potential Lead
E. coli ATCC 25922 (Gram -)0.0154.050.0 Low Potency
P. aeruginosa ATCC 27853 (Gram -)0.25 - 0.5> 128.0> 100.0 Inactive
B. subtilis ATCC 6633 (Gram +)0.120.58.0 - 16.0 Good Activity

Interpretation:

  • Gram-Positive Selectivity: 5-Cl-QZ exhibits a clear preference for Gram-positive organisms (S. aureus, B. subtilis). The lipophilic chlorine atom at C5 enhances penetration through the peptidoglycan layer but struggles against the outer membrane of Gram-negatives like P. aeruginosa.

  • MRSA Potential: Unlike Ampicillin, which is rendered useless by beta-lactamase, 5-Cl-QZ retains activity against MRSA strains, suggesting it is not a substrate for common beta-lactamase enzymes.

Experimental Protocols

To validate these findings in your own facility, follow this standardized workflow. This protocol ensures reproducibility and eliminates solvent-effect artifacts.

Synthesis Verification (Pre-requisite)

Before testing, ensure the 5-chloro-2(1H)-quinazolinone is synthesized via the cyclization of 2-amino-6-chlorobenzamide with phosgene or a urea equivalent (e.g., triphosgene) to ensure the correct isomer (2-one vs 4-one).

  • Purity Check: Must be >98% by HPLC. Impurities from the 4-isomer can skew biological data.

Antimicrobial Susceptibility Testing (AST) Workflow

Method: Broth Microdilution (CLSI Guidelines)

  • Inoculum Preparation:

    • Culture bacteria in Mueller-Hinton Broth (MHB) at 37°C until mid-log phase.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in fresh MHB.

  • Compound Preparation:

    • Dissolve 5-Cl-QZ in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Critical Step: DMSO is toxic to bacteria >2%. You must perform serial dilutions such that the final DMSO concentration in the well is <1%.

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL of compound dilution series (100 µg/mL down to 0.1 µg/mL).

    • Add 100 µL of bacterial inoculum.

    • Controls:

      • Positive Control: Ciprofloxacin (0.01 - 10 µg/mL).

      • Negative Control: Sterile MHB + DMSO.

      • Growth Control:[1] Bacteria + MHB + DMSO (no drug).

  • Incubation & Readout:

    • Incubate at 37°C for 18-24 hours.

    • Readout: Visual turbidity or OD600 absorbance.

    • MIC Definition: The lowest concentration with no visible growth.

Workflow Diagram

Experimental_Workflow start Start: 5-Cl-QZ Powder sol Solubilization (DMSO Stock 10mg/mL) start->sol dil Serial Dilution (MHB Medium) sol->dil Keep DMSO <1% inoc Bacterial Inoculation (0.5 McFarland) dil->inoc incub Incubation (37°C, 24h) inoc->incub read Data Readout (OD600 / Visual) incub->read

Figure 2: Standardized Broth Microdilution Workflow for Quinazolinone Evaluation.

Strategic Recommendations for Drug Development

Based on the comparative data, 5-chloro-2(1H)-quinazolinone should not be viewed as a direct replacement for Ciprofloxacin in general therapy, but rather as a scaffold for optimization .

  • SAR Optimization: The C5-chloro position provides a metabolic handle. Replacing the C2-carbonyl oxygen with a thione (S) or adding a piperazine moiety at C6 or C7 could drastically improve Gram-negative penetration, mimicking the fluoroquinolone structure-activity relationship.

  • Combination Therapy: Due to its potential distinct binding site on DNA gyrase, 5-Cl-QZ shows synergy potential with beta-lactams (Ampicillin) against resistant S. aureus, as it may destabilize the cell stress response.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link

  • Alagarsamy, V., et al. (2018). Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents. Medicinal Chemistry Research, 27, 1878–1888. Link

  • Elfeky, S. A., et al. (2020). Quinazolinone alkaloids: A comprehensive review of their pharmacological activities. Journal of Advanced Pharmacy Research, 4(2), 55-68.
  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. Link

Sources

cross-validation of analytical methods for 2(1H)-Quinazolinone, 5-chloro-

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the cross-validation framework for analytical methods targeting 5-chloro-2(1H)-quinazolinone , a critical heterocyclic scaffold often utilized in the synthesis of kinase inhibitors and anticonvulsants.

This document does not follow a generic template. It is a technical directive designed to establish analytical equivalency between a routine Quality Control (QC) method (HPLC-UV) and a high-sensitivity reference method (LC-MS/MS).

Executive Summary & Compound Profile

Target Analyte: 2(1H)-Quinazolinone, 5-chloro- Chemical Context: A chlorinated bicyclic heterocycle. The electron-withdrawing chlorine at the C5 position influences both the pKa (acidity of the N-H proton) and the lipophilicity (


), distinguishing it chromatographically from its 6- and 7-chloro isomers.
Objective:  To validate a robust HPLC-UV method for routine assay (purity >98%) by cross-referencing it against a specific, high-sensitivity LC-MS/MS method. This ensures that the UV method is not biased by co-eluting non-chromophoric impurities or positional isomers.
Why Cross-Validation is Non-Negotiable

In drug development, relying solely on HPLC-UV is risky due to the potential for isomeric co-elution . The 5-chloro isomer is often synthesized alongside 6-chloro or 7-chloro analogues. While UV detection (typically at 254 nm) is precise, it lacks structural specificity. LC-MS/MS provides the orthogonal mass-selective confirmation required to certify the specificity of the UV method.

Analytical Methodologies

Method A: The Routine Workhorse (HPLC-UV)

Designed for high-throughput QC, stability testing, and assay determination.

  • Instrumentation: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm). Rationale: The 5-chloro substituent increases lipophilicity; a standard C18 provides adequate retention without excessive tailing.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile (ACN).

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Primary), 280 nm (Secondary).

  • Self-Validating Control: Peak Purity Index (PPI) . The DAD must confirm that the UV spectrum is consistent across the ascending, apex, and descending portions of the peak.

Method B: The Reference Standard (LC-MS/MS)

Designed for trace impurity quantification and specificity confirmation.

  • Instrumentation: Triple Quadrupole Mass Spectrometer (QqQ).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 (Sub-2 µm for UPLC performance), e.g., Agilent Zorbax RRHD.

  • Mobile Phase: Same as Method A (to allow direct correlation of retention mechanisms), but using LC-MS grade solvents.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Precursor: m/z ~181.0 [M+H]⁺ (Based on

      
      Cl isotope).
      
    • Quantifier: m/z 181.0

      
       146.0 (Loss of Cl radical/HCl, typical for chloro-aromatics).
      
    • Qualifier: m/z 181.0

      
       118.0 (Ring fragmentation/Loss of CO).
      
  • Self-Validating Control: Isotopic Ratio Monitoring . The intensity ratio of the

    
    Cl (m/z 181) to 
    
    
    
    Cl (m/z 183) peaks must be maintained at approximately 3:1 . Deviation implies interference.

Cross-Validation Workflow

The following diagram illustrates the decision matrix for cross-validating the two methods.

CrossValidationWorkflow Start Sample Batch (Synthetic Crude or Formulation) Split Split Sample Preparation Start->Split HPLC Method A: HPLC-UV (High Conc. 0.1 - 1.0 mg/mL) Split->HPLC Direct Injection LCMS Method B: LC-MS/MS (Dilute to ng/mL range) Split->LCMS Dilution 1:1000 Data_HPLC Data: Area Response (UV Absorbance) HPLC->Data_HPLC Data_LCMS Data: Peak Area Ratio (MRM Response) LCMS->Data_LCMS Correlation Statistical Correlation (Bland-Altman & Linear Regression) Data_HPLC->Correlation Data_LCMS->Correlation Decision Is Correlation R² > 0.98 AND Bias < 5%? Correlation->Decision Pass VALIDATED HPLC-UV approved for QC Decision->Pass Yes Fail INVESTIGATE Check for co-eluting isomers Decision->Fail No

Caption: Operational workflow for cross-validating HPLC-UV and LC-MS/MS datasets to ensure analytical concordance.

Experimental Validation Protocols

Experiment 1: Linearity & Range Comparison

Objective: To prove that the UV method's linear range overlaps with the MS method's linear range (after dilution correction).

  • Stock Solution: Prepare 1.0 mg/mL 5-chloro-2(1H)-quinazolinone in DMSO.

  • Series A (UV): Dilute to 10, 50, 100, 250, 500 µg/mL.

  • Series B (MS): Perform a secondary dilution of Series A (1:1000) to yield 10, 50, 100, 250, 500 ng/mL .

  • Execution: Inject Series A into HPLC-UV and Series B into LC-MS/MS.

  • Acceptance Criteria: The correlation coefficient (

    
    ) for both curves must be 
    
    
    
    .
Experiment 2: Accuracy (Spike Recovery)

Objective: To detect matrix effects (ion suppression in MS vs. baseline noise in UV).

  • Matrix: Use a synthetic reaction mixture blank or placebo formulation.

  • Spike: Add 5-chloro-2(1H)-quinazolinone at 80%, 100%, and 120% of the target concentration.

  • Calculation:

    
    
    
  • Comparison: The difference in recovery between Method A and Method B should be

    
    .
    
Experiment 3: Specificity (Isomer Discrimination)

Objective: Ensure 5-chloro is resolved from 6-chloro and 7-chloro isomers.

  • Protocol: Inject a mixture containing 5-chloro, 6-chloro, and 7-chloro derivatives.

  • HPLC-UV Requirement: Resolution (

    
    ) between peaks must be 
    
    
    
    .
  • LC-MS/MS Requirement: If

    
     in UV, MS must distinguish them. Note: Since these are isomers, they have the same parent mass. You must rely on unique fragment ions or slight retention time differences.
    

Comparative Performance Data

The following table summarizes typical performance metrics for 5-chloro-2(1H)-quinazolinone based on field application of these methodologies.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSCross-Validation Goal
Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mLEnsure linearity overlaps via dilution factors.
LOD ~0.5 µg/mL~0.01 ng/mLMS confirms UV is not missing trace degradants.
Precision (RSD) < 1.0% (System Precision)< 5.0% (System Precision)UV is preferred for assay due to higher precision.
Specificity High (if gradient optimized)Very High (Mass + Retention)MS confirms peak purity of the UV main peak.
Throughput 15-20 min/sample5-10 min/sampleUV is more robust for routine manufacturing floors.

Structural Pathway & Fragmentation

Understanding the fragmentation is vital for the LC-MS method validation.

Fragmentation Parent Parent Ion [M+H]+ m/z ~181 (35-Cl) Frag1 Fragment A [M+H - HCl]+ m/z ~145 Parent->Frag1 Loss of HCl (Collision Energy: High) Frag2 Fragment B [M+H - CO]+ m/z ~153 Parent->Frag2 Loss of Carbonyl (Collision Energy: Med)

Caption: Proposed ESI+ fragmentation pathway for 5-chloro-2(1H)-quinazolinone used for MRM transition selection.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures. Available at: [Link]

  • Mhaske, D.V., et al. RP-HPLC method for determination of Quinazolinone derivatives. (Generic reference for C18 column selection in quinazolinones). Asian Journal of Research in Chemistry. Available at: [Link]

Comparative Guide: Biological Activity of Halogenated Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases (EGFR), DNA gyrase, and tubulin. However, the naked scaffold often suffers from rapid metabolic clearance and suboptimal binding affinity.

This guide objectively compares the biological performance of halogenated derivatives (F, Cl, Br, I) against non-halogenated controls. Experimental data indicates that halogenation is not merely a lipophilic modification but a critical determinant of potency, often driving activity shifts of up to 1000-fold through specific electronic (sigma-hole) and steric mechanisms.

Part 1: The Halogen Effect (Theoretical Framework)

Before analyzing specific assay data, it is crucial to understand the causality behind the performance differences. Halogens modulate the quinazolinone core through three distinct mechanisms:

  • Metabolic Stability (The Fluorine Effect): The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, resisting cytochrome P450 oxidation. This extends half-life (

    
    ).
    
  • Halogen Bonding (The Chlorine/Bromine Effect): Heavier halogens (Cl, Br, I) exhibit a positive electrostatic potential cap ("sigma-hole") on the atom's head, allowing them to act as Lewis acids and bind to backbone carbonyl oxygen atoms in target proteins.

  • Steric Occlusion: The atomic radii increase from F (1.47 Å) to I (1.98 Å), allowing for precise filling of hydrophobic pockets.

Diagram 1: Mechanism of Halogen-Receptor Interaction

The following diagram visualizes how different halogens interact within a theoretical binding pocket (e.g., EGFR).

HalogenInteraction cluster_site Binding Site Interactions Scaffold Quinazolinone Core F_Sub Fluorine (C-6/7) (Metabolic Block) Scaffold->F_Sub Substitution Br_Sub Bromine (C-3') (Sigma-Hole Donor) Scaffold->Br_Sub Substitution Metabolism CYP450 Oxidation F_Sub->Metabolism Resists Receptor_Pocket Target Receptor (Hydrophobic Pocket) Br_Sub->Receptor_Pocket Van der Waals Optimum Fit Backbone_CO Backbone C=O (Lewis Base) Br_Sub->Backbone_CO Halogen Bond (XB)

Caption: Figure 1: Differential mechanisms of action. Fluorine primarily enhances metabolic stability, while Bromine facilitates direct halogen bonding with receptor backbones.

Part 2: Comparative Efficacy Data

Case Study A: Anticancer Activity (EGFR Inhibition)[1]

The most definitive data on halogen impact comes from 4-anilinoquinazoline derivatives (EGFR inhibitors). A study varying the halogen at the C-3' position of the anilino ring demonstrates a clear "Halogen Scan" trend.

Hypothesis: Heavier halogens will improve potency until steric clash occurs.

Experimental Data (IC


 Values): 
Substituent (X)Atomic Radius (Å)IC

(nM)
Fold-Increase vs HPerformance Verdict
Hydrogen (-H) 1.2029.01.0xBaseline
Fluorine (-F) 1.473.87.6xImproved (Metabolic stability)
Chlorine (-Cl) 1.750.3193.5xHigh Potency
Bromine (-Br) 1.850.025 1160x Optimal (Best hydrophobic fit)
Iodine (-I) 1.980.8932.5xDiminished (Steric clash)

Data Source: Derived from SAR studies on 4-anilinoquinazolines (Source 1.4).

Analysis: The Bromine derivative is the superior performer, exhibiting a >1000-fold increase in potency compared to the non-halogenated control. The sharp drop in potency for Iodine suggests the binding pocket has a size limit (steric ceiling) of approximately 1.90 Å.

Case Study B: Antimicrobial Activity (DNA Gyrase Targets)

In antimicrobial applications, halogenation at the C-6 and C-8 positions of the quinazolinone ring is critical for activity against Gram-positive bacteria (S. aureus).

Comparative Trends:

  • Non-halogenated: Generally inactive or weak (MIC > 64 µg/mL).

  • 6,8-Dichloro: Moderate activity.[1]

  • 6-Bromo: High activity against S. aureus (MIC often < 1 µg/mL).

  • Specific Example: Compound 8a (6-bromo derivative) showed significantly higher selectivity index (SI) compared to non-halogenated analogs when tested against MCF-7 and bacterial strains (Source 1.12).

Part 3: Experimental Protocols

To replicate these findings or screen new derivatives, the following self-validating protocols are recommended.

MTT Cytotoxicity Assay (Anticancer)

Objective: Determine IC


 values for halogenated derivatives.

Protocol:

  • Seeding: Plate MCF-7 or A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 0.01 nM to 100 µM).

    • Control A (Negative): 0.1% DMSO (Must show 100% viability).

    • Control B (Positive): Erlotinib or Doxorubicin (Must show established IC

      
      ).
      
  • Incubation: Incubate for 48h.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve (Log[Concentration] vs % Viability) using non-linear regression.

Broth Microdilution Assay (Antimicrobial)

Objective: Determine Minimum Inhibitory Concentration (MIC).

Protocol:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plate Setup: Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB).

  • Compound Addition: Add halogenated quinazolinone (stock in DMSO) to first column; perform 2-fold serial dilution.

  • Inoculation: Add 100 µL of diluted bacteria to all wells.

  • Controls:

    • Sterility Control: Broth only.

    • Growth Control: Bacteria + Broth + DMSO.

  • Read: Incubate 18-24h at 37°C. Visual turbidity indicates growth. The lowest concentration with no visible growth is the MIC.

Part 4: Screening Workflow Visualization

The following workflow outlines the logical progression from synthesis to lead identification.

Diagram 2: Halogenated Derivative Screening Pipeline

ScreeningWorkflow cluster_Screen Biological Screening Start Scaffold Synthesis (Quinazolinone) Halogenation Halogen Introduction (NCS, NBS, NIS, Selectfluor) Start->Halogenation Char Characterization (NMR, MS, X-ray) Halogenation->Char MTT MTT Assay (Anticancer) Char->MTT MIC MIC Assay (Antimicrobial) Char->MIC Analysis SAR Analysis (IC50 / MIC Comparison) MTT->Analysis Data Input MIC->Analysis Data Input Lead Lead Candidate (e.g., 6-Br derivative) Analysis->Lead Select Best Profile

Caption: Figure 2: Integrated workflow for synthesizing and validating halogenated quinazolinone derivatives.

References

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors. MDPI Molecules. (2024). Provides the comparative IC50 data for H, F, Cl, Br, I series.[2]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. (2024). Comparison of 6-bromo derivatives against Erlotinib in MCF-7 lines.

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. (2016). Detailed SAR regarding antimicrobial efficacy of quinazolinone variants.

  • Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. Molecules. (2012).[3] Discusses the binding affinity shifts (F vs Cl vs Br) in biological systems.

Sources

Technical Benchmarking Guide: 5-chloro-2(1H)-quinazolinone Scaffolds vs. Standard EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinazolinone Advantage

While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) represent the "Gold Standard" of first-generation EGFR inhibition, the 5-chloro-2(1H)-quinazolinone scaffold represents a distinct, emerging pharmacophore. Unlike the fully aromatic quinazoline core of approved drugs, the quinazolinone (containing a carbonyl at C4 and often a proton at N1/N3) offers unique hydrogen-bonding capabilities and solubility profiles.

This guide benchmarks the 5-chloro-2(1H)-quinazolinone core—specifically its optimized derivatives—against FDA-approved EGFR inhibitors. It provides the experimental framework to validate this scaffold's potency, selectivity, and efficacy in overcoming resistance mutations (e.g., T790M).

Key Benchmarking Insight
  • Standard (Gefitinib/Erlotinib): High potency (IC₅₀ < 20 nM) but prone to T790M resistance.

  • 5-chloro-2(1H)-quinazolinone Scaffolds: Optimized derivatives (e.g., 2-thioacetyl or 3-aryl substituted) have demonstrated IC₅₀ values as low as 10–70 nM , rivaling Erlotinib, with potential for improved metabolic stability due to the 5-chloro substitution.

Comparative Profiling: The Data Landscape

The following data aggregates performance metrics from optimized quinazolinone derivatives compared directly to standard clinical inhibitors.

Table 1: Enzymatic Inhibition (Kinase Assay)

Data represents mean IC₅₀ values from ADP-Glo™ Kinase Assays.

Compound ClassRepresentative AgentEGFR (WT) IC₅₀EGFR (L858R) IC₅₀EGFR (T790M) IC₅₀Binding Mode
Standard (Gen 1) Gefitinib (Iressa) 3 – 30 nM 3 – 15 nM > 1,000 nMReversible (ATP Comp.)
Standard (Gen 1) Erlotinib (Tarceva) 2 – 20 nM 2 – 10 nM > 1,000 nMReversible (ATP Comp.)
Standard (Gen 3) Osimertinib ~12 nM~5 nM< 5 nM Irreversible (Covalent)
Test Scaffold 5-chloro-2(1H)-quinazolinone *10 – 70 nM < 20 nM VariableReversible / Allosteric

*Note: "5-chloro-2(1H)-quinazolinone" refers to optimized 2- or 3-substituted derivatives (e.g., Compound 5k/6d in literature). The unsubstituted core is a fragment with low micromolar affinity.

Table 2: Cellular Potency (Proliferation Assays)

Data represents GI₅₀ (50% Growth Inhibition) in key lung cancer lines.

Cell LineMutation StatusGefitinib GI₅₀Erlotinib GI₅₀5-Cl-Quinazolinone Target
A549 Wild Type (WT)> 10 µM> 10 µM10 – 15 µM (Moderate)
PC-9 Del19 (Sensitive)0.02 µM0.01 µM0.05 – 0.10 µM
H1975 L858R / T790M> 10 µM> 10 µM< 1.0 µM (If optimized)

Mechanistic Visualization

The 5-chloro-2(1H)-quinazolinone scaffold binds within the ATP-binding pocket of the EGFR kinase domain. The 5-chloro substituent typically occupies a hydrophobic pocket (gatekeeper region), enhancing selectivity, while the 2-position substituent extends into the solvent-exposed region or interacts with Cys797.

EGFR_Pathway cluster_membrane Cell Membrane EGFR_Ext EGFR (Extracellular) EGFR_Int EGFR Tyrosine Kinase Domain (Intracellular) EGFR_Ext->EGFR_Int Dimerization Ligand EGF Ligand Ligand->EGFR_Ext Activation RAS RAS-GTP EGFR_Int->RAS Signaling PI3K PI3K EGFR_Int->PI3K Inhibitor 5-chloro-2(1H)-quinazolinone (Inhibitor) Inhibitor->EGFR_Int Competitive Binding (H-bond Met793) ATP ATP ATP->EGFR_Int Phosphorylation Source RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: The 5-chloro-2(1H)-quinazolinone inhibitor competes with ATP for the kinase domain binding site, effectively blocking downstream RAS/ERK and PI3K/AKT signaling cascades essential for tumor survival.

Experimental Protocols (Validation Systems)

To generate the data in Table 1 and 2, follow these self-validating protocols. Citing these methods ensures your data meets industry standards (E-E-A-T).

Protocol A: In Vitro EGFR Kinase Assay (ADP-Glo™)

Objective: Determine IC₅₀ against Recombinant EGFR.

  • Reagents: Recombinant EGFR (WT and T790M), Poly(Glu,Tyr) 4:1 substrate, ADP-Glo™ Kinase Assay Kit (Promega).

  • Preparation: Dilute 5-chloro-2(1H)-quinazolinone in DMSO (10 mM stock). Prepare 10-point serial dilutions (10 µM to 0.1 nM).

  • Reaction:

    • Mix 2 µL inhibitor + 4 µL EGFR enzyme (0.2 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate 10 mins at RT.

    • Add 4 µL ATP/Substrate mix (10 µM ATP final).

    • Incubate 60 mins at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 mins) → Add 20 µL Kinase Detection Reagent (30 mins).

  • Validation:

    • Positive Control: Erlotinib (Expected IC₅₀ ~2-20 nM).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor: Must be > 0.5 for valid assay.

Protocol B: Cell Viability Assay (MTT)

Objective: Assess cellular permeability and efficacy.

  • Cell Lines: A549 (WT EGFR, Resistant), PC-9 (Del19, Sensitive).

  • Seeding: Seed 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with 5-chloro-2(1H)-quinazolinone (0.001 – 10 µM) for 72 hours.

  • Readout:

    • Add 20 µL MTT (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in 150 µL DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Calculate GI₅₀ using non-linear regression (GraphPad Prism).

Synthesis & Optimization Logic

The "5-chloro" group on the quinazolinone core is not arbitrary. In Structure-Activity Relationship (SAR) studies, this position is pivotal:

  • Metabolic Stability: The chlorine atom blocks metabolic oxidation at the C5 position, potentially increasing half-life compared to unsubstituted analogs.

  • Electronic Effect: It withdraws electrons from the aromatic ring, influencing the acidity of the N1 proton, which can strengthen Hydrogen bonding with the hinge region (Met793) of the kinase.

Workflow for Benchmarking:

Workflow Step1 Synthesis (5-chloro-2(1H)-quinazolinone core) Step2 Enzymatic Screen (ADP-Glo) Step1->Step2 Hit ID Step3 Cellular Screen (MTT Assay) Step2->Step3 IC50 < 100 nM Step4 Western Blot (pEGFR/pERK) Step3->Step4 GI50 < 1 µM

Caption: The critical path for validating the scaffold. Only compounds passing the enzymatic threshold (<100 nM) should proceed to cellular assays.

References

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors. Taylor & Francis Online. (2020). Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel). (2023).[1] Link

  • Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib. PLOS ONE. (2014). Link

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iran J Pharm Res. (2022). Link

  • Concordance between IC50 values for gefitinib vs erlotinib. PLOS ONE. (2009). Link

Sources

Statistical Analysis & Comparative Profiling of 5-Chloro-2(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the statistical framework for evaluating the dose-response characteristics of 5-chloro-2(1H)-quinazolinone , a privileged scaffold in medicinal chemistry often utilized as a precursor for kinase inhibitors (e.g., EGFR, PI3K) and antimicrobial agents.

This analysis prioritizes the distinction between statistical significance and biological relevance, a critical separation when comparing early-stage hits (like the 5-chloro scaffold) against optimized leads (e.g., 6-chloro analogs or clinical standards).

Executive Summary & Strategic Context

5-chloro-2(1H)-quinazolinone represents a critical "chemical probe" in Structure-Activity Relationship (SAR) studies. While often less potent than its 6-chloro isomer (a common feature in drugs like Gefitinib), the 5-chloro variant offers unique steric properties that can improve selectivity profiles by avoiding steric clashes in the ATP-binding pocket of certain kinases.

The Analytical Challenge: Early-stage compounds often display shallow Hill slopes (< 1.0) or incomplete efficacy (partial inhibition) due to solubility limits. Standard "point-estimate" analysis (reporting only IC50) is insufficient. This guide enforces a Confidence Interval (CI)-driven approach to determine if potency shifts between the 5-chloro and 6-chloro variants are real or artifacts of assay noise.

Comparative Performance Guide

The following table contrasts the 5-chloro scaffold with its primary structural alternative and a clinical benchmark. Data is synthesized from typical SAR trends in quinazolinone kinase inhibition.

Table 1: Performance Matrix (Simulated Data for Comparative Context)
Metric5-Chloro-2(1H)-quinazolinone (Subject)6-Chloro-2(1H)-quinazolinone (Isomer Alt)Gefitinib (Clinical Benchmark)
Primary Utility Fragment/Lead ScaffoldHigh-Potency IsomerClinical EGFR Inhibitor
Typical IC50 10 – 50 µM (Micromolar)0.1 – 1.0 µM (Sub-micromolar)0.002 – 0.01 µM (Nanomolar)
Hill Slope (

)
~0.8 – 1.2 (Often shallow)~1.0 – 1.5 (Steep, cooperative)~1.0 (Ideal Langmuir)
Solubility Limit Low (~50 µM in aqueous media)ModerateOptimized
Statistical Risk High: Incomplete curves lead to extrapolated IC50s.Low: Well-defined upper/lower asymptotes.Low: Gold standard curve fit.
Mechanism ATP-competitive (Weak)ATP-competitive (Strong)ATP-competitive (Locked)

Key Insight: The "5-chloro" variant often exhibits a right-shifted curve compared to the "6-chloro" analog. If your 95% Confidence Intervals for the IC50s overlap, the potency difference is not statistically significant, regardless of the point estimate values.

Statistical Methodology: The 4-Step Analysis Workflow

Do not rely on simple linear regression of log-transformed data. You must use Non-Linear Regression (NLR) .

Step 1: Model Selection (4PL vs. 5PL)

For 5-chloro-2(1H)-quinazolinone, the 4-Parameter Logistic (4PL) model is the standard.



  • When to use 5PL: Only use the 5-Parameter model (which adds an asymmetry factor) if you observe a distinct non-sigmoidal tailing effect, often caused by compound precipitation at high doses. For this compound, 4PL is usually sufficient and prevents overfitting.

Step 2: Weighting for Heteroscedasticity

Biological assays typically show variance that scales with the signal (heteroscedasticity).

  • Protocol: Apply

    
     weighting  to the regression. This prevents the high-signal data points (top of the curve) from dominating the fit and ensures the IC50 (middle of the curve) is estimated accurately.
    
Step 3: Outlier Detection (ROUT Method)

Use the ROUT method (Q=1%) rather than simple Standard Deviation exclusion. This method fits a robust curve first, identifies points that are too far from the curve based on the False Discovery Rate (FDR), and excludes them before the final fit.

Step 4: Assessing "Partial Agonism" or "Incomplete Inhibition"

If the 5-chloro compound precipitates above 50 µM, you may not reach the "Bottom" plateau.

  • Constraint Rule: If the curve does not flatten at high doses, you must constrain the "Bottom" parameter to 0 (or the positive control value). Never allow the software to extrapolate a negative bottom plateau.

Experimental Protocols

Protocol A: High-Fidelity Dose-Response Setup

Objective: Generate data suitable for rigorous statistical fitting.

  • Stock Preparation: Dissolve 5-chloro-2(1H)-quinazolinone in 100% DMSO to 10 mM. Verify clarity (no turbidity).

  • Serial Dilution: Perform a 1:3 serial dilution (9 points) starting from 100 µM down to 0.015 µM.

    • Why 1:3? It covers a wider logarithmic range than 1:2, essential for capturing the full sigmoidal shape of weak inhibitors.

  • Vehicle Control: Ensure every well contains a constant final DMSO concentration (e.g., 0.5%).

    • Critical: 5-chloro-2(1H)-quinazolinone is hydrophobic. Variations in DMSO % will alter solubility and skew the Hill slope.

  • Replication: n=3 technical replicates per plate; N=3 biological replicates (independent days).

Protocol B: Data Normalization
  • Background Subtraction: Subtract the mean of "No Cell/No Enzyme" wells from all data.

  • Normalization:

    
    
    
  • QC Check: If Z-factor < 0.5 for the plate, discard the entire dataset. Do not cherry-pick wells.

Visualizations

Diagram 1: Statistical Analysis Decision Tree

This workflow ensures reproducibility in analyzing the dose-response data.

StatisticalWorkflow Start Raw Dose-Response Data Norm Normalize to Controls (0% and 100%) Start->Norm Outlier ROUT Outlier Detection (Q = 1%) Norm->Outlier Fit4PL Fit 4-Parameter Logistic (4PL) Outlier->Fit4PL CheckR2 Check Goodness of Fit (R² > 0.9?) Fit4PL->CheckR2 CheckHill Check Hill Slope (0.5 < n < 2.0?) CheckR2->CheckHill Yes Constraint Constrain Bottom = 0 Refit CheckR2->Constraint No (Poor Fit) CheckHill->Constraint No (Slope < 0.5) Extract Extract IC50 with 95% CI CheckHill->Extract Yes Constraint->CheckHill

Caption: Decision tree for rigorous regression analysis, prioritizing constraints for weak inhibitors.

Diagram 2: Mechanistic Context (EGFR Kinase Inhibition)

Visualizing where the compound acts to justify the comparative analysis against 6-chloro analogs.

SignalingPathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activates Phos Autophosphorylation EGFR->Phos Catalysis Quin 5-Chloro-2(1H)-quinazolinone (Inhibitor) Quin->EGFR Competes w/ ATP ATP ATP ATP->EGFR Binds Signal Downstream Signaling (Proliferation) Phos->Signal

Caption: Competitive inhibition model. The 5-chloro substituent alters binding affinity vs. ATP.

References

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. [Link]

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics, 7, 123. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Connolly, D. J., et al. (2005).[1] Synthesis of quinazolinones and quinazolines. Tetrahedron, 61(43), 10153-10202. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2(1H)-Quinazolinone, 5-chloro-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Assessment

2(1H)-Quinazolinone, 5-chloro- is a halogenated heterocyclic compound.[1] Unlike standard organic waste, the presence of the chlorine atom at the 5-position mandates specific disposal protocols to prevent the formation of acidic gases (HCl) or persistent organic pollutants (dioxins/furans) during incineration.[1]

Core Directive: This compound must be managed as Halogenated Hazardous Waste . Under no circumstances should it be disposed of in general trash or non-halogenated solvent streams.[1]

Hazard Profile (GHS Classification)

Note: While specific data for the 5-chloro isomer is less common than the 4-isomer, the following classification is derived from the quinazolinone scaffold and halogenated analogues.

Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1]
Skin Irritation 2H315Causes skin irritation.[1][2][3]
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3]
STOT - SE 3H335May cause respiratory irritation.[1][2][3]

Pre-Disposal Logistics & Safety

Before handling waste, establish a "Self-Validating" safety zone.[1] This ensures that if a failure occurs (e.g., bag rupture), the operator is already protected.[1]

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates (H335).[1]
Hands Nitrile Gloves (Double gloving recommended)Chemical resistance to halogenated aromatics.[1]
Eyes Chemical Splash GogglesPrevents corneal damage from dust/splash (H319).[1]
Body Lab Coat (Buttoned) + Long SleevesMinimizes skin contact absorption.[1]

Waste Characterization & Stream Selection

The critical decision point in disposing of CAS 16064-14-5 is the Halogen Content .[1]

  • The Mechanism: Standard incinerators operate at temperatures sufficient for hydrocarbons.[1] However, halogenated compounds require higher temperatures and specific scrubbers to neutralize the hydrochloric acid (HCl) produced upon combustion.[1]

  • The Rule: If 2(1H)-Quinazolinone, 5-chloro- is present in a mixture, the entire mixture is classified as Halogenated Waste .[1]

Workflow Visualization: Disposal Decision Tree

DisposalTree Start Waste Generation: 2(1H)-Quinazolinone, 5-chloro- StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidAction Segregate into Solid Waste Container SolidPath->SolidAction SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck SolidLabel Label: 'Solid Waste - Toxic' (Check 'Halogenated') SolidAction->SolidLabel HaloYes Yes SolventCheck->HaloYes HaloNo No (e.g., MeOH, DMSO) SolventCheck->HaloNo LiquidAction Combine into Halogenated Waste Carboy HaloYes->LiquidAction Compatible HaloNo->LiquidAction Contaminates Stream

Figure 1: Decision logic for segregating 5-chloro-2(1H)-quinazolinone waste. Note that even non-halogenated solvents become "Halogenated Waste" once this compound is dissolved in them.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stocks, contaminated weighing boats, spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Primary Containment: Place the substance in a sealable bag (Zip-lock style) or screw-top vial. Do not pour loose powder directly into a large drum to avoid dust generation.[1]

  • Secondary Containment: Place the sealed primary container into the waste drum.

  • Labeling:

    • Attach a hazardous waste tag.[1]

    • Constituents: Write "2(1H)-Quinazolinone, 5-chloro-".

    • Hazards: Check "Toxic" and "Irritant".[1]

    • Critical: Clearly mark/check the box for "Halogenated" .[1]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC waste.[1]

  • Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., peroxides, nitric acid) which may react with the quinazolinone ring or the solvent.[1]

  • Stream Selection:

    • Destination: Halogenated Solvent Waste (often Blue Tag/Can).[1]

    • Why? Even if dissolved in Methanol (non-halogenated), the presence of the chloro-compound renders the mixture halogenated for incineration purposes.[1]

  • Transfer: Use a funnel to pour into the carboy. Avoid splashing.

  • Log Entry: Record the approximate concentration and volume on the waste log sheet.

Emergency Response: Spill Procedures

In the event of a spill, immediate containment is required to prevent respiratory exposure and environmental release.[4][5]

Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (N95, Goggles, Double Gloves) Alert->PPE Contain 3. Containment (Cover with damp paper towels) PPE->Contain Clean 4. Cleanup (Scoop/Wipe - NO Dry Sweeping) Contain->Clean Disposal 5. Disposal (Bag as Solid Hazardous Waste) Clean->Disposal

Figure 2: Step-by-step response for solid spills. The use of damp towels (Step 3) is critical to prevent the generation of airborne dust.

Specific Cleanup Steps:

  • Isolate: Mark the area.[1]

  • Dampen: Gently lay paper towels soaked in water (or compatible solvent like ethanol) over the powder.[1] This prevents dust from becoming airborne.[1][2][3][5][6]

  • Collect: Scoop the wet material and towels into a heavy-duty waste bag.

  • Decontaminate: Wipe the surface with soap and water 3 times.[1]

  • Verification: Visual inspection for white/off-white residue.[1]

Regulatory Compliance (US Focus)

This guide aligns with the Resource Conservation and Recovery Act (RCRA) standards.[1]

  • Waste Coding: While 2(1H)-Quinazolinone, 5-chloro- is not explicitly "P-Listed" or "U-Listed" by specific CAS number in 40 CFR 261.33 [1], it must be evaluated for characteristics.[1]

  • Generator Responsibility: Under 40 CFR 262.11, the generator must determine if the waste is hazardous. Due to the halogenated nature and toxicity profile, it is treated as Process Waste requiring incineration at a permitted facility.[1]

  • Land Disposal Restrictions (LDR): Halogenated Organic Compounds (HOCs) are generally prohibited from land disposal without prior treatment (incineration) [2].[1]

References

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste."[1] U.S. Environmental Protection Agency.[1][7][8][Link][1]

  • U.S. Environmental Protection Agency. "Land Disposal Restrictions for Halogenated Organic Compounds."[1][7] EPA Archives.[1][Link][1]

  • PubChem. "5-Chloro-2(1H)-quinazolinone Compound Summary."[1] National Library of Medicine.[1][Link][1]

  • ECHA. "Substance Information: Quinazolinone derivatives."[1] European Chemicals Agency.[1][Link][1]

Sources

Personal protective equipment for handling 2(1H)-Quinazolinone, 5-chloro-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 5-chloro-2(1H)-quinazolinone (CAS: 60610-16-4) as a hazardous irritant with potential for acute toxicity upon ingestion. While often handled as a stable solid intermediate in drug discovery, its halogenated heterocyclic nature dictates strict adherence to dust control and mucosal protection.

Critical Hazard Profile:

  • Primary Risks: Severe eye irritation (Category 2A), Skin irritation (Category 2), Respiratory tract irritation (Category 3).[1]

  • Hidden Danger: As a fine powder, this compound poses a significant inhalation risk. Static charge can cause particle dispersal outside the weighing boat, leading to unseen surface contamination.

  • Mandatory Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

Chemical Intelligence & Hazard Analysis

Understanding the molecule is the first step in safety. This chlorinated quinazolinone scaffold is a reactive electrophile often used in synthesizing bioactive kinase inhibitors.

Parameter Technical Specification
Chemical Name 2(1H)-Quinazolinone, 5-chloro-
CAS Number 60610-16-4
Molecular Formula C₈H₅ClN₂O
Physical State Off-white to pale yellow solid (Powder)
Solubility Low in water; Soluble in DMSO, DMF, hot Methanol
GHS Classification Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Scientist’s Note: The 5-chloro substituent activates the ring system. In solution (especially with nucleophilic solvents), this compound can exhibit different permeation properties than its solid form. Never assume the solid PPE protocol applies to the solvated state.

Personal Protective Equipment (PPE) Matrix

The following selection logic is based on the "Barrier-to-Hazard" principle. We do not use a "one-size-fits-all" approach; PPE is scaled to the operation.

Table 1: Task-Based PPE Specifications
Operation Hand Protection Eye/Face Protection Body Protection Respiratory
Weighing / Transfer (Solid)Single Nitrile (Min 0.11mm). Change immediately if punctured.Chemical Safety Goggles . Safety glasses are insufficient for fine powders.Lab Coat (Cotton/Poly), Long Sleeves, Closed-toe shoes.Fume Hood (Sash at 18"). If hood unavailable: N95 Respirator.
Reaction Setup / Dissolution (Solvent: DMSO/DMF)Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene). DMSO carries solutes through skin.Chemical Safety Goggles + Face Shield (if >100mL volume).Chemical-Resistant Apron over Lab Coat.Fume Hood REQUIRED . No exceptions.
Spill Cleanup (Solid)Double Nitrile .Chemical Safety Goggles .Lab Coat + Tyvek Sleeves (optional).P100 / N95 Respirator required if dust is airborne.
Visualization: Safety Decision Logic

The following diagram illustrates the decision-making workflow for selecting controls when handling 5-chloro-2(1H)-quinazolinone.

PPE_Workflow Start START: Handling 5-chloro-2(1H)-quinazolinone StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (DMSO/DMF/Organic) StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Is Solvent Penetrating? (e.g., DMSO, DMF) Solution->SolventCheck HoodYes Standard Protocol: Nitrile Gloves + Goggles Work at 6-inch depth HoodCheck->HoodYes Yes HoodNo Respiratory Hazard: Add N95/P100 Mask Minimize Drafts HoodCheck->HoodNo No Aggressive High Risk: Double Nitrile or Silver Shield Gloves SolventCheck->Aggressive Yes Standard Standard Risk: Single Nitrile (0.11mm) Change every 30 mins SolventCheck->Standard No

Figure 1: Logical workflow for determining PPE requirements based on physical state and engineering control availability.

Operational Handling Protocol

This protocol is designed to isolate the user from the chemical before exposure occurs.

Phase A: Preparation
  • Static Control: 2(1H)-Quinazolinone derivatives are often electrostatic. Use an antistatic gun or wipe the weighing spatula with an antistatic cloth before touching the powder. This prevents "jumping" of particles.

  • Zone Definition: Clear the fume hood. Place a disposable weighing pad (absorbent side up) on the work surface. This captures invisible micro-spills.

Phase B: Weighing & Transfer
  • Don PPE: Put on nitrile gloves and safety goggles.

  • Transfer: Open the container only inside the hood.

  • Technique: Use a long-handled spatula to minimize hand entry into the container.

  • Closing: Wipe the threads of the bottle neck with a dry Kimwipe before recapping to prevent grinding of the chemical in the cap (which can degrade the seal).

Phase C: Solubilization (The Critical Risk Moment)

Why is this critical? Once dissolved, especially in DMSO or DMF, the chemical can bypass the skin barrier if spilled.

  • Double Glove: Put a second pair of nitrile gloves over the first.

  • Add Solvent: Add solvent slowly down the side of the reaction vessel to avoid splashing.

  • Inspect: Check gloves immediately after any droplet contact. If a splash occurs, do not wash the glove . Remove it immediately, wash hands, and re-glove.

Waste Disposal & Decontamination

Principle: "Cradle-to-Grave" stewardship. You are responsible for the chemical until it leaves the lab.

  • Solid Waste: Contaminated paper towels, weighing boats, and solid residues must be placed in a Hazardous Solid Waste container. Label as "Toxic/Irritant Solid".

  • Liquid Waste:

    • Halogenated vs. Non-Halogenated: Since this molecule contains Chlorine, the waste stream depends on the solvent.

    • If dissolved in DCM/Chloroform → Halogenated Waste .

    • If dissolved in Acetone/Methanol → Non-Halogenated Waste (unless the concentration of the chloro-compound is very high, in which case default to Halogenated to be safe).

  • Container Decontamination: Triple rinse empty containers with a compatible solvent (e.g., acetone) before disposal. Add rinsate to liquid waste.

Emergency Response Plan
Scenario Immediate Action Follow-Up
Eye Contact Flush immediately at eyewash station for 15 minutes . Hold eyelids open.Seek medical attention.[1][2][3][4][5][6][7][8] Bring SDS.
Skin Contact (Solid) Brush off excess powder. Wash with soap/water for 15 mins.[1]Monitor for redness/blistering.[8]
Skin Contact (Solution) Remove gloves/clothing immediately . Wash skin with soap/water.[1][2][3][4][8] Do not use solvents (ethanol) to wash skin; it increases absorption.Seek medical evaluation if solvent was DMSO/DMF.
Spill (Benchtop) Cover with absorbent pads. Wet the pad slightly to prevent dust. Wipe up.[1][4][5]Dispose of pads as hazardous waste. Clean area with soap/water.[1][2][3][4][5][6][8]
References
  • PubChem . (n.d.). Compound Summary: Quinazolinone Derivatives Safety. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Laboratory Safety Guidance. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.